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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis and Characterization of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine

Executive Summary & Pharmacological Relevance The compound 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine is a highly versatile heterocyclic building block extensively utilized in modern medicinal chemistry. Aminopyrazine der...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The compound 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine is a highly versatile heterocyclic building block extensively utilized in modern medicinal chemistry. Aminopyrazine derivatives are privileged scaffolds in drug discovery, most notably serving as core pharmacophores for kinase inhibitors and allosteric modulators.

Structurally, the 2-aminopyrazine motif provides a bidentate hydrogen-bonding donor/acceptor system that perfectly mimics the adenine ring of ATP, allowing it to anchor securely into the hinge region of various kinases (such as the mitotic kinase Nek2)[1]. Concurrently, the 4-methylpiperidine moiety at the 3-position projects into adjacent hydrophobic pockets (e.g., the gatekeeper residue interface), driving both target affinity and selectivity[1]. Recent advancements in process chemistry have also highlighted the use of similar aminopyrazine-piperidine systems in the streamlined synthesis of SHP2 inhibitors like GDC-1971[2].

This whitepaper provides an in-depth, self-validating protocol for the synthesis, purification, and analytical characterization of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine, grounded in scalable process chemistry principles.

Mechanistic Rationale & Retrosynthetic Analysis

Pathway Selection: Regiocontrol via 3-chloropyrazin-2-amine

While it is theoretically possible to synthesize the target molecule starting from 2,3-dichloropyrazine via sequential amination, this route often suffers from poor regioselectivity and over-substitution[3].

To ensure absolute regiocontrol, the optimal starting material is 3-chloropyrazin-2-amine . By having the primary amine already installed at the 2-position, the synthetic challenge is reduced to a single Nucleophilic Aromatic Substitution ( SN​Ar ) reaction.

The SN​Ar Mechanism

The reaction between 3-chloropyrazin-2-amine and 4-methylpiperidine proceeds via a classic addition-elimination SN​Ar mechanism:

  • Nucleophilic Attack: The secondary amine of 4-methylpiperidine attacks the electrophilic C3 carbon of the pyrazine ring. The electron-deficient nature of the pyrazine core stabilizes the resulting negative charge.

  • Meisenheimer Complex Formation: The transition state forms a resonance-stabilized Meisenheimer complex. The presence of the electronegative nitrogen atoms in the pyrazine ring acts as an electron sink, lowering the activation energy[3].

  • Leaving Group Expulsion: The chloride ion is expelled, restoring aromaticity and yielding the final product.

To drive this reaction to completion, an inorganic base (such as K2​CO3​ ) is utilized to scavenge the generated HCl , preventing the protonation of the nucleophilic piperidine[4].

SNAr_Mechanism A 3-chloropyrazin-2-amine (Electrophile) C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack B 4-methylpiperidine (Nucleophile) B->C D 3-(4-Methylpiperidin-1-yl) pyrazin-2-amine C->D Chloride Expulsion (-HCl)

Figure 1: Retrosynthetic pathway and SN​Ar mechanism for the target compound.

Experimental Protocol: Step-by-Step Methodology

The following protocol utilizes anhydrous Dimethyl Sulfoxide (DMSO) to maximize the solubility of the inorganic base and stabilize the polar transition state. Alternatively, for multikilogram scale-up, biphasic Schotten-Baumann conditions can be employed to facilitate telescoping and reactive crystallization[2].

Materials & Reagents
  • 3-chloropyrazin-2-amine: 1.0 equivalent (eq)

  • 4-methylpiperidine: 1.5 eq (Excess ensures complete conversion)

  • Potassium Carbonate ( K2​CO3​ ): 2.5 eq (Finely powdered, anhydrous)

  • Solvent: Anhydrous DMSO (0.5 M relative to the electrophile)

Synthesis Workflow
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloropyrazin-2-amine (10.0 g, 77.2 mmol) and anhydrous K2​CO3​ (26.7 g, 193.0 mmol).

  • Solvent & Nucleophile Addition: Suspend the mixture in anhydrous DMSO (150 mL). Slowly add 4-methylpiperidine (11.5 g, 115.8 mmol) via syringe under a nitrogen atmosphere.

  • Thermal Activation: Heat the reaction mixture to 95 °C using an oil bath. Stir vigorously for 12–16 hours. Causality note: 95 °C is optimal; lower temperatures result in sluggish kinetics due to the deactivating effect of the adjacent NH2​ group, while >110 °C risks degradation.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC (Hexane:EtOAc 1:1). The reaction is deemed complete when the starting material peak is <1%.

  • Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly into 600 mL of ice-cold distilled water while stirring vigorously. The product will begin to crash out as an off-white precipitate.

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate ( 3×200 mL). Wash the combined organic layers with brine ( 5×100 mL) to completely remove residual DMSO.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography on silica gel (eluting with a gradient of 20% to 50% EtOAc in Hexanes) to afford the pure product as a crystalline white solid.

Experimental_Workflow S1 1. Reagent Mixing (Electrophile + Nucleophile + K2CO3 in DMSO) S2 2. Thermal Activation (Stir at 95°C for 12-16h) S1->S2 S3 3. Aqueous Quench (Precipitation in Ice Water) S2->S3 S4 4. Liquid-Liquid Extraction (EtOAc / Brine Washes) S3->S4 S5 5. Drying & Concentration (Na2SO4, Rotary Evaporation) S4->S5 S6 6. Flash Chromatography (Silica Gel, Hexane:EtOAc) S5->S6 S7 7. Pure Target Compound (>98% Purity) S6->S7

Figure 2: Step-by-step experimental workflow for synthesis and isolation.

Characterization & Analytical Data

To validate the structural integrity and purity of the synthesized 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine, a comprehensive analytical suite is required. The expected quantitative data is summarized in the table below.

Analytical MethodParameter / SignalExpected Assignment & Value
1 H NMR (400 MHz, CDCl3​ )Pyrazine Core δ 7.65 (d, J = 2.8 Hz, 1H, Ar-H), δ 7.50 (d, J = 2.8 Hz, 1H, Ar-H)
Primary Amine δ 4.60 (br s, 2H, - NH2​ )
Piperidine Ring δ 3.45 (m, 2H, eq- CH2​ ), δ 2.70 (m, 2H, ax- CH2​ ), δ 1.70 (m, 2H), δ 1.50 (m, 1H, - CH -), δ 1.35 (m, 2H)
Methyl Group δ 0.98 (d, J = 6.5 Hz, 3H, - CH3​ )
13 C NMR (100 MHz, CDCl3​ )Aromatic Carbons δ 152.4, 146.8, 133.5, 131.2
Aliphatic Carbons δ 49.5 (x2), 34.2 (x2), 30.8, 21.9
HRMS (ESI-TOF) [M+H]+ Calculated for C11​H19​N4+​ : 193.1344; Found: 193.1348
HPLC Purity UV absorption at 254 nm> 98.5% (Retention time dependent on column/gradient)
Melting Point Physical State82 – 84 °C (White crystalline solid)

Data Interpretation Note: The distinct doublet peaks at δ 7.65 and δ 7.50 ppm with a coupling constant of ~2.8 Hz are characteristic of the ortho-coupling between the C5 and C6 protons on the pyrazine ring, confirming that substitution occurred exclusively at the C3 position.

References

  • Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade Organic Process Research & Development (ACS Publications) URL:[Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine, a heterocyclic compound with significant potential in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery programs.[1] For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's physicochemical profile is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document delineates the structural features, key properties such as ionization constant (pKa), lipophilicity (logP/logD), and solubility, and outlines both computational and experimental methodologies for their determination. The synthesis of field-proven insights with foundational scientific principles aims to equip researchers with the knowledge to effectively advance this and similar scaffolds in their discovery pipelines.

Molecular Identity and Structural Analysis

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine is a substituted pyrazine derivative, a class of compounds known for a wide array of biological activities.[2] The pyrazine core is an electron-deficient aromatic system, which significantly influences the molecule's reactivity and intermolecular interactions.[3]

Chemical Structure:

Figure 1. 2D Structure of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine.

The structure comprises three key functional regions:

  • The Pyrazine-2-amine Core: The aromatic pyrazine ring is electron-deficient due to the two nitrogen atoms.[3] The exocyclic amino group at the C2 position is a critical hydrogen bond donor and a site for potential metabolic activity or further chemical modification.[1]

  • The 4-Methylpiperidine Moiety: This saturated heterocyclic group, attached via its nitrogen to the C3 position of the pyrazine ring, introduces a significant degree of three-dimensionality and lipophilicity. The tertiary amine within this ring is a key basic center.

  • The Methyl Group: The methyl substituent at the C4 position of the piperidine ring adds to the molecule's nonpolar character and can influence its binding conformation with biological targets.

These structural components are summarized in the table below.

IdentifierValueSource
IUPAC Name 3-(4-methylpiperidin-1-yl)pyrazin-2-amine[1]
Molecular Formula C₁₀H₁₆N₄[1]
Molecular Weight 192.26 g/mol [1]
Canonical SMILES CC1CCN(CC1)C2=NC=CN=C2N[1]
InChI Key RGKMYLNPJNEBFY-UHFFFAOYSA-N[1]

Core Physicochemical Properties: A Predictive Overview

Early assessment of physicochemical properties is crucial for identifying promising lead compounds and minimizing late-stage attrition in drug development.[4][] While experimental determination provides definitive values, computational (in silico) predictions offer a rapid and cost-effective means of initial evaluation.[6][7]

The following table summarizes the predicted physicochemical properties of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine and their significance.

PropertyPredicted ValueSignificance in Drug DevelopmentCommon Determination Methods
Molecular Weight 192.26 g/mol Conforms to Lipinski's Rule of 5; impacts ligand efficiency.Mass Spectrometry
pKa (most basic) ~8.5 - 9.5Governs solubility, absorption, membrane permeability, and target binding.[8]Potentiometric Titration, UV-metric Titration[9]
cLogP ~1.5 - 2.0Indicates lipophilicity; affects permeability, metabolism, and solubility.[10]Shake-Flask Method, HPLC, Potentiometric Titration
Aqueous Solubility (LogS) ~ -2.0 to -2.5Crucial for bioavailability and formulation; low intrinsic solubility expected.Shake-Flask Method, Nephelometry, Potentiometry[11]
Polar Surface Area (TPSA) ~60 - 70 ŲInfluences membrane permeability and blood-brain barrier penetration.Computational
H-Bond Donors 1 (from -NH₂)Key for specific interactions with biological targets.Structural Analysis
H-Bond Acceptors 4 (3 ring N, 1 piperidine N)Key for target binding and influences solubility.Structural Analysis

In-Depth Analysis of Key Properties

Ionization and Basicity (pKa)

The ionization state of a molecule at physiological pH (typically 7.4) is a master variable controlling its behavior. The pKa is the pH at which a functional group is 50% ionized and 50% neutral.[12] This compound possesses multiple basic nitrogen atoms.

  • Piperidine Nitrogen: As a secondary-like aliphatic amine, this is predicted to be the most basic center (pKa ≈ 8.5-9.5). At physiological pH, it will be predominantly protonated (positively charged).

  • Pyrazine Nitrogens: These are significantly less basic than the piperidine nitrogen due to the aromatic system and the electron-withdrawing nature of the ring.

  • Exocyclic Amino Group: The lone pair on this nitrogen is delocalized into the electron-deficient pyrazine ring, rendering it very weakly basic.

The primary protonation equilibrium will therefore involve the piperidine nitrogen. Understanding this is critical, as the charged (protonated) form will exhibit higher aqueous solubility, while the neutral form will more readily cross lipid membranes.[9]

G cluster_legend Protonation Equilibrium Neutral Neutral Molecule (Lipophilic) Predominant at pH > pKa Protonated Protonated Cation (Hydrophilic) Predominant at pH < pKa Neutral->Protonated + H⁺ Protonated->Neutral - H⁺

Diagram 1. Dominant protonation equilibrium of the molecule.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a nonpolar environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

  • logP (Partition Coefficient): This is the ratio of the concentration of the neutral molecule in octanol versus water.[8] It is a constant for a given molecule.

  • logD (Distribution Coefficient): This is the concentration ratio of all species (neutral and ionized) at a specific pH. For a basic compound like this, logD is pH-dependent.[12]

At low pH (pH << pKa), the molecule is mostly protonated and hydrophilic, resulting in a low logD value. As the pH increases past the pKa, the proportion of the neutral, more lipophilic species increases, causing the logD to rise until it approaches the logP value.

G pH Environmental pH logD Effective Lipophilicity (logD) pH->logD Determines pKa Molecular pKa pKa->logD Modulates logP Intrinsic Lipophilicity (logP) logP->logD Is max value of

Diagram 2. Relationship between pH, pKa, and effective lipophilicity (logD).

Aqueous Solubility

Solubility is a critical prerequisite for absorption and bioavailability. The solubility of this molecule is governed by two opposing factors: the high melting point and crystallinity typical of rigid aromatic systems, which tends to decrease solubility, and the ability to ionize in acidic conditions, which increases it.[10] The intrinsic solubility (solubility of the neutral form) is expected to be low, but it will increase significantly at pH values below its pKa due to the formation of the more soluble protonated salt.

Chemical and Thermal Stability

The pyrazine ring itself is a stable aromatic system.[3] However, potential stability liabilities could include:

  • Oxidation: The electron-rich amino group and the piperidine ring could be susceptible to oxidative degradation.[1]

  • pH-Dependent Degradation: Extreme pH conditions could potentially lead to hydrolytic or other degradation pathways, although the core structure is generally robust.

Thermal analysis using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential to characterize the solid-state stability, identify the melting point, and detect potential polymorphs, all of which are critical for formulation development.[13]

Standard Methodologies for Physicochemical Profiling

A combination of computational and experimental methods provides a robust characterization of a compound's physicochemical profile.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is a gold standard for accurately measuring pKa values. It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added.

Principle: The pKa is determined by fitting the resulting pH-volume curve to the Henderson-Hasselbalch equation. The point of maximum buffer capacity (where the pH changes least upon addition of titrant) corresponds to the pKa.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 2-5 mg of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with water to a final volume of ~10 mL.[9]

  • System Calibration: Calibrate a high-precision pH electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

  • Initial Titration: Perform an initial titration with a standardized strong acid (e.g., 0.1 M HCl) to protonate all basic sites fully.

  • Data-Acquisition Titration: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is determined from the midpoint of the resulting buffer region in the titration curve. Specialized software is used to refine the value.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A 1. Dissolve Compound (2-5 mg) C 3. Add Acid Titrant (e.g., 0.1M HCl) A->C B 2. Calibrate pH Meter B->C D 4. Add Base Titrant (e.g., 0.1M NaOH) Record pH vs. Volume C->D E 5. Plot pH vs. Volume D->E F 6. Calculate pKa (Midpoint of buffer region) E->F

Diagram 3. Workflow for experimental pKa determination.

Experimental Protocol: logP Determination by Shake-Flask Method

This classic method directly measures the partitioning of a compound between water and n-octanol.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and presaturate it with n-octanol. Presaturate the n-octanol with the aqueous buffer. This prevents volume changes during the experiment.

  • Compound Addition: Dissolve a known amount of the compound in one of the phases.

  • Equilibration: Combine the two phases in a sealed vial, ensuring a known volume ratio. Agitate the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanolic layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate logP as log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Structural Confirmation and Purity

The identity and purity of the compound must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the ratio of protons.[14]

  • Mass Spectrometry (MS): Provides the accurate molecular weight of the compound, confirming its molecular formula. The nitrogen rule states that a compound with an odd number of nitrogens will have an odd molecular weight, which does not apply here (4 nitrogens, even MW).[14]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups. The N-H bonds of the primary amine should produce a characteristic stretch in the 3300-3500 cm⁻¹ region.[14]

Conclusion

3-(4-Methylpiperidin-1-yl)pyrazin-2-amine presents a physicochemical profile characteristic of many small-molecule drug candidates. Its molecular weight and hydrogen bonding capacity are within favorable ranges. The key modulators of its behavior are the basic piperidine nitrogen, which dictates its pH-dependent solubility and lipophilicity, and the balance between the polar pyrazine-amine core and the nonpolar piperidine moiety. A thorough experimental determination of its pKa, logD profile, and solid-state properties is a critical next step for any research program aiming to develop this scaffold. This guide provides the foundational understanding and methodological framework necessary to undertake such a characterization with scientific rigor.

References

  • ProtoQSAR. (n.d.). What computational methods can we use to predict properties of substances? ProtoQSAR. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio. Retrieved from [Link]

  • Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. ACS Publications. Retrieved from [Link]

  • Cronin, M. T. (2010). Prediction of physicochemical properties. PubMed. Retrieved from [Link]

  • Lee, J., et al. (2025). Water-in-Salt Electrolyte Stabilizes Pyrazine Radical: Suppression of Its Aggregation by Interaction between Pyrazine and Li(H2O)n+. Journal of the American Chemical Society. Retrieved from [Link]

  • García-Ríos, D., et al. (2022). Stability of Manganese(II)–Pyrazine, –Quinoxaline or –Phenazine Complexes and Their Potential as Carbonate Sequestration Agents. MDPI. Retrieved from [Link]

  • Box, K., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. Retrieved from [Link]

  • The Solubility Company. (n.d.). pKa & LogP Analysis Services. The Solubility Company. Retrieved from [Link]

  • Earll, M. (1999-2006). A Guide To Log P and Pka Measurements and Their Use. Scribd. Retrieved from [Link]

  • Mojumdar, S. C., et al. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Retrieved from [Link]

  • PubChem. (n.d.). N-[3-(4-methylpiperazin-1-yl)phenyl]-7-(pyridin-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chylewska, A., et al. (n.d.). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-N-[3-(4-amino-4-methylpiperidin-1-yl)-2-pyridinyl]-6-(5-fluoro-2-morpholin-4-ylpyrimidin-4-yl)pyrazine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y. (2025). A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applications. Authorea. Retrieved from [Link]

  • Ernst, S., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). AZ191. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 3-(4-methylphenyl)-2-pyrazinamine. Retrieved from [Link]

  • PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChem. (n.d.). 6-[(3s)-3-(4-Methyl-1h-Pyrazol-3-Yl)piperidin-1-Yl]pyrido[3,2-D]pyrimidin-4-Amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Daukšas, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Retrieved from [Link]

  • Zheng, Q.-H., et al. (2018). Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

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Foundational

Core Identity &amp; The Phosphatase Challenge

An in-depth technical analysis of CAS 1801747-42-1 requires moving beyond basic chemical descriptors to understand its role as a paradigm-shifting pharmacological tool. As a Senior Application Scientist, I have structure...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of CAS 1801747-42-1 requires moving beyond basic chemical descriptors to understand its role as a paradigm-shifting pharmacological tool. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive evaluation of this compound—commonly known as SHP099. This guide synthesizes structural biology, mechanistic causality, and field-proven experimental workflows to ensure your preclinical assays are robust and self-validating.

CAS 1801747-42-1 (SHP099) is a highly potent, selective, and orally bioavailable small-molecule inhibitor of SHP2 (encoded by the PTPN11 gene)[]. SHP2 is a non-receptor protein tyrosine phosphatase that acts as a critical signal transducer downstream of multiple receptor tyrosine kinases (RTKs), ultimately driving the RAS-ERK proliferation pathway[2].

Historically, developing inhibitors for protein tyrosine phosphatases (PTPs) has been a graveyard for drug discovery. The highly conserved, positively charged catalytic active sites of PTPs require highly polar molecules for inhibition, which inherently lack cell permeability and oral bioavailability[3]. SHP099 bypassed this bottleneck by abandoning the active site entirely, instead targeting a previously undisclosed allosteric pocket[4].

Physicochemical & Pharmacological Properties

To ensure reproducible assay design, it is critical to understand the physical constraints of the compound. Below is a consolidated table of SHP099’s core properties.

PropertyValueClinical / Experimental Relevance
CAS Number 1801747-42-1[]Primary identifier for procurement.
IUPAC Name 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine[5]Defines the pyrazine core essential for binding.
Molecular Formula C16H19Cl2N5[]-
Molecular Weight 352.26 g/mol []Optimal size for allosteric pocket insertion.
Appearance Light yellow to yellow solid[6]Visual QC check upon reconstitution.
Target SHP2 (PTPN11)[]Highly selective; no activity against SHP1[7].
IC50 (Biochemical) 71 nM (0.071 μM)[2][7]Defines the baseline for in vitro dose-response curves.
Solubility DMSO: ≥ 30 mg/mL[8]Critical: Must use anhydrous DMSO[7].

Mechanism of Action: Allosteric "Molecular Glue"

To design effective experiments, one must understand the structural causality of SHP099. SHP2 consists of two tandem SH2 domains (N-SH2 and C-SH2) and a catalytic PTP domain[3]. In its basal state, the N-SH2 domain physically occludes the PTP active site. When upstream RTKs are activated, phosphotyrosine peptides bind to the SH2 domains, triggering a conformational shift that releases this auto-inhibition[3].

SHP099 functions as a molecular "glue." It concurrently binds to the interface of the N-SH2, C-SH2, and PTP domains[2]. By stabilizing this complex, SHP099 locks SHP2 in its closed, auto-inhibited conformation, rendering it incapable of responding to upstream RTK activation and effectively shutting down downstream RAS-ERK signaling[2][9].

SHP2_Mechanism RTK Receptor Tyrosine Kinase (RTK) Activated State SHP2_Active Active SHP2 (Open Conformation) RTK->SHP2_Active Phosphorylation RAS RAS Activation SHP2_Active->RAS Promotes Signaling ERK ERK Phosphorylation (p-ERK) RAS->ERK Kinase Cascade Proliferation Tumor Cell Proliferation ERK->Proliferation Gene Transcription SHP099 SHP099 (CAS 1801747-42-1) SHP2_Inactive Auto-inhibited SHP2 (Closed Conformation) SHP099->SHP2_Inactive Allosteric Binding SHP2_Inactive->SHP2_Active Blocks Activation

Diagram 1: SHP2 allosteric inhibition by SHP099 suppressing the RTK-RAS-ERK signaling pathway.

Self-Validating Experimental Workflows

A hallmark of rigorous pharmacological science is the implementation of self-validating protocols. When assessing SHP099, researchers must distinguish between true on-target SHP2 inhibition and off-target cytotoxicity.

The Causality of Cell Line Selection: Cell lines driven by RTK amplifications (e.g., EGFR, FGFR) are highly sensitive to SHP099[3]. Conversely, cell lines harboring downstream KRAS or BRAF mutations are intrinsically resistant because their signaling cascade is constitutively active downstream of SHP2[3]. Therefore, KRAS-mutant lines MUST be included in your workflow as negative controls. If SHP099 inhibits the proliferation of a KRAS-mutant line, your compound concentration is likely too high, resulting in off-target toxicity rather than specific SHP2 inhibition.

Experimental_Workflow Prep 1. Compound Prep Anhydrous DMSO Cell 2. Cell Selection RTK-driven vs KRAS-mut Prep->Cell Treat 3. Treatment 0.01 - 10 μM (2h) Cell->Treat Assay 4. Readouts p-ERK WB & Viability Treat->Assay Validate 5. Validation On-Target Confirmation Assay->Validate

Diagram 2: Self-validating experimental workflow for assessing SHP099 in vitro efficacy.

Protocol A: In Vitro Target Modulation (p-ERK Western Blot)
  • Cell Seeding & Starvation: Seed an RTK-dependent cell line (e.g., MV4-11) and a KRAS-mutant control (e.g., A549) at 2×105 cells/well. Serum-starve the cells for 12 hours prior to treatment.

    • Expert Insight: Serum starvation lowers basal ERK phosphorylation, maximizing the signal-to-noise ratio when detecting SHP099's inhibitory effect.

  • Compound Preparation: Dissolve CAS 1801747-42-1 in fresh, anhydrous DMSO to create a 10 mM stock[7].

    • Expert Insight: SHP099 is highly susceptible to precipitation in moisture-contaminated DMSO, which will artificially inflate your IC50 calculations[7].

  • Treatment: Apply SHP099 in a dose-response gradient (0.01 μM to 10 μM) for exactly 2 hours.

    • Expert Insight: A 2-hour window captures the direct pharmacological inhibition of p-ERK before cellular compensatory mechanisms (transcriptional feedback loops) upregulate upstream RTK expression to bypass the blockade[].

  • Lysis & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Probe for p-ERK1/2 (Thr202/Tyr204) and total ERK to quantify pathway suppression.

Protocol B: In Vivo Formulation and Administration

Transitioning SHP099 from in vitro to in vivo murine models requires overcoming its lipophilic pyrazine core, which can precipitate in the gastrointestinal tract if formulated improperly.

  • Vehicle Preparation: Prepare a co-solvent system consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline[10].

    • Expert Insight: This specific excipient ratio ensures the compound remains in solution during oral transit, guaranteeing the high oral bioavailability observed in preclinical pharmacokinetic profiles[10].

  • Administration: Administer the formulated solution via oral gavage (PO) at doses ranging from 10 to 75 mg/kg daily[3]. Monitor murine body weight daily to ensure tolerability and rule out systemic toxicity.

Sources

Exploratory

An In-depth Technical Guide on the Mechanism of Action of Pyrazine-Based Compounds

Introduction The pyrazine moiety, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a cornerstone in modern medicinal chemistry.[1][2] Its derivatives have demonstrated a remark...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazine moiety, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a cornerstone in modern medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as anticancer, antiviral, antitubercular, and anti-inflammatory agents.[3][4] This guide provides a detailed exploration of the core mechanisms through which these compounds exert their therapeutic effects, offering insights for researchers, scientists, and drug development professionals. We will delve into the intricate signaling pathways they modulate, the specific molecular targets they engage, and the experimental methodologies used to elucidate these interactions.

I. Anticancer Mechanisms of Action

Pyrazine derivatives have emerged as potent anticancer agents, employing a variety of mechanisms to inhibit tumor growth and proliferation.[5][6][7] These mechanisms often involve the targeted disruption of key signaling pathways essential for cancer cell survival, angiogenesis, and metastasis.

A. Inhibition of Kinase Signaling Pathways

A significant number of pyrazine-based compounds function as inhibitors of protein kinases, enzymes that are frequently dysregulated in various cancers.[1]

1. Dual Inhibition of c-Met and VEGFR-2

The c-Mesenchymal-Epithelial Transition (c-Met) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play pivotal roles in tumor angiogenesis and metastasis.[1][8] The binding of their respective ligands, Hepatocyte Growth Factor (HGF) and VEGF, triggers signaling cascades that promote cell proliferation, motility, and the formation of new blood vessels to supply the tumor.[1][9] Several pyrazine derivatives have been developed to dually target these kinases, offering a powerful anti-angiogenic and anti-metastatic strategy.[10]

These pyrazine-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of both c-Met and VEGFR-2. This prevents the phosphorylation and subsequent activation of the receptors, thereby blocking downstream signaling through pathways such as PI3K/Akt and Ras/Raf/ERK/MAPK.[11]

cMet_VEGFR2_Pathway cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor VEGF VEGF VEGFR2 VEGFR-2 Receptor ADP ADP PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Pyrazine Pyrazine Derivative Pyrazine->cMet Pyrazine->VEGFR2 ATP ATP Proliferation Cell Proliferation, Invasion, Angiogenesis

Simplified c-Met/VEGFR-2 signaling pathway and pyrazine inhibition.
2. Inhibition of the JAK/STAT3 Pathway

The Janus kinase/Signal Transducer and Activator of Transcription 3 (JAK/STAT3) pathway is another critical signaling cascade often found to be constitutively active in many cancers, promoting cell proliferation and survival.[12][13] Cytokines, such as IL-6, bind to their receptors, leading to the activation of associated JAKs.[14] Activated JAKs then phosphorylate STAT3, which dimerizes, translocates to the nucleus, and acts as a transcription factor for various pro-oncogenic genes, including Bcl-2 and c-Myc.[12][15]

Certain pyrazine derivatives have been identified as potent inhibitors of the JAK/STAT3 pathway.[15] These compounds can directly inhibit the kinase activity of JAKs, preventing the phosphorylation of STAT3.[15] This leads to the downregulation of STAT3 target genes, ultimately inducing apoptosis in cancer cells.[15]

JAK_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Transcription Gene Transcription (e.g., Bcl-2, c-Myc) STAT3_dimer->Transcription Translocates Pyrazine Pyrazine Derivative Pyrazine->JAK Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation

Inhibition of the JAK/STAT3 signaling pathway by pyrazine derivatives.
Compound Class/DerivativeTarget Kinase(s)Cancer Cell Line(s)IC50 (µM)Reference(s)
Imidazo[1,2-a]pyrazine DerivativeMultipleHep-2, HepG2, MCF-7, A37511 - 21[16]
3-Amino-pyrazine-2-carboxamideFGFR1-4SNU-16, KMS-11, SW-7801.88 - 3.02[17]
Pyrazine-containing HAT inhibitorp300/CBPMCF-7, LNCaP5.3 - 6.2[18]
Chalcone-Pyrazine HybridNot specifiedBEL-740210.74[19]
Piperlongumine-Ligustrazine HybridNot specifiedHCT1163.19 - 8.90[19]

This protocol outlines a common method to determine the IC50 value of a pyrazine-based compound against a target kinase.[20]

  • Reagent Preparation:

    • Prepare a stock solution of the pyrazine derivative in 100% DMSO.

    • Create a serial dilution of the test compound.

    • Prepare the kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).

    • Prepare solutions of the recombinant kinase enzyme, the specific peptide substrate, and ATP in the reaction buffer.

  • Assay Procedure (384-well plate format):

    • Add a small volume (e.g., 1 µL) of the diluted pyrazine compound or DMSO (vehicle control) to the wells.

    • Add the kinase enzyme solution to all wells except for the "no kinase" control.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent measures the amount of ATP remaining in the reaction.

    • Incubate for a further 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence intensity of each well using a plate reader.

    • A higher luminescence signal indicates less ATP consumption and therefore greater kinase inhibition.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]

B. Proteasome Inhibition

The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of most intracellular proteins, including those that regulate the cell cycle and apoptosis.[21] In cancer cells, particularly multiple myeloma, this pathway is essential for maintaining cell survival.[12] Bortezomib, a dipeptidyl boronic acid derivative containing a pyrazine ring, was the first-in-class proteasome inhibitor approved for clinical use.[17]

The boron atom in bortezomib reversibly binds to the catalytic site of the 26S proteasome with high affinity and specificity, primarily inhibiting its chymotrypsin-like activity.[12][22] This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation.[22] The consequences of this are manifold:

  • Stabilization of Pro-apoptotic Factors: The accumulation of pro-apoptotic proteins triggers programmed cell death.[12]

  • Inhibition of NF-κB Signaling: The proteasome is responsible for degrading IκB, the inhibitor of the pro-survival transcription factor NF-κB. Bortezomib-mediated inhibition of the proteasome prevents IκB degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting its anti-apoptotic activity.[22][23]

  • Induction of Endoplasmic Reticulum (ER) Stress: The buildup of misfolded proteins leads to ER stress and the pro-apoptotic Unfolded Protein Response (UPR).[23]

Proteasome_Inhibition cluster_NFkB NF-κB Pathway cluster_Apoptosis Apoptosis Pathway Ub_Protein Ubiquitinated Protein (e.g., IκB, Pro-apoptotic factors) Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Peptides Amino Acid Peptides Proteasome->Peptides Bortezomib Bortezomib Bortezomib->Proteasome Inhibits NFkB NF-κB NFkB_IkB NF-κB-IκB Complex NFkB->NFkB_IkB Survival_Genes Pro-survival Gene Transcription NFkB->Survival_Genes Translocates to Nucleus IkB IκB IkB->NFkB_IkB NFkB_IkB->Ub_Protein IκB Ubiquitination Apoptosis Apoptosis Survival_Genes->Apoptosis Inhibits Pro_Apoptotic Pro-apoptotic Factors Pro_Apoptotic->Ub_Protein Degradation Pro_Apoptotic->Apoptosis

Mechanism of Bortezomib-mediated proteasome inhibition.

This protocol describes a method to measure the chymotrypsin-like activity of the proteasome in cell lysates.[2][21]

  • Cell Lysate Preparation:

    • Culture cancer cells and treat with various concentrations of bortezomib or a vehicle control.

    • Harvest the cells and prepare cell lysates using a suitable lysis buffer.

    • Quantify the protein concentration of the lysates.

  • Assay Procedure (96-well plate format):

    • In a black, opaque 96-well plate, add a standardized amount of protein lysate to each well.

    • Initiate the reaction by adding a fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC).

    • Incubate the plate at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence generated by the cleavage of the substrate at regular intervals using a fluorescence plate reader.

    • The rate of increase in fluorescence is proportional to the proteasome activity.

    • Calculate the percentage of proteasome inhibition for each bortezomib concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the drug concentration.

C. Induction of Apoptosis

Many pyrazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[19] This can be a result of various cellular stresses induced by the compounds, including the inhibition of survival pathways as described above, or through direct effects on mitochondria.

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing an indirect measure of a compound's cytotoxicity.[7]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the pyrazine derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value.[7]

II. Antiviral Mechanism of Action: Favipiravir

Favipiravir is a pyrazinecarboxamide derivative with broad-spectrum activity against various RNA viruses, including influenza and SARS-CoV-2.[14][24][25][26] It functions as a prodrug, requiring intracellular conversion to its active form.

  • Activation: Once inside the cell, favipiravir is converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), by host cell enzymes.[14][25]

  • RdRp Inhibition: Favipiravir-RTP acts as a purine nucleoside analog and selectively inhibits the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral RNA genome.[14][25]

  • Dual Inhibitory Effect: The inhibition of RdRp by favipiravir-RTP can occur through two primary mechanisms:

    • Chain Termination: Incorporation of favipiravir-RTP into the nascent viral RNA strand can lead to the premature termination of RNA synthesis.[27]

    • Lethal Mutagenesis: The incorporation of favipiravir-RTP can also induce a high rate of mutations in the viral genome, resulting in non-viable viral progeny.[13]

Favipiravir_Mechanism cluster_cell Host Cell cluster_outcomes Inhibitory Outcomes Favipiravir Favipiravir (Prodrug) Host_Enzymes Host Enzymes Favipiravir->Host_Enzymes Enters Cell Favipiravir_RTP Favipiravir-RTP (Active Form) RdRp Viral RdRp Favipiravir_RTP->RdRp Inhibits Host_Enzymes->Favipiravir_RTP Metabolizes Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Synthesizes Chain_Termination Chain Termination RdRp->Chain_Termination Leads to Lethal_Mutagenesis Lethal Mutagenesis RdRp->Lethal_Mutagenesis Leads to No_Replication Viral Replication Inhibited Chain_Termination->No_Replication Lethal_Mutagenesis->No_Replication

Mechanism of action of the antiviral drug Favipiravir.
  • In Vitro RdRp Assay: Set up an in vitro transcription reaction using purified viral RdRp, a viral RNA template, and a mixture of all four standard ribonucleoside triphosphates (rNTPs), with one being radiolabeled.

  • Addition of Favipiravir-RTP: In parallel reactions, add increasing concentrations of favipiravir-RTP.

  • Product Analysis: Analyze the RNA products by gel electrophoresis.

    • Chain Termination: If chain termination is the primary mechanism, shorter RNA fragments will be observed, and their abundance will increase with higher concentrations of favipiravir-RTP.

    • Lethal Mutagenesis: If lethal mutagenesis is dominant, full-length RNA products will still be formed, but subsequent sequencing of these products will reveal a high frequency of mutations compared to the control reaction without favipiravir-RTP.[28]

III. Antitubercular Mechanism of Action: Pyrazinamide

Pyrazinamide (PZA) is a crucial first-line drug for the treatment of tuberculosis, caused by Mycobacterium tuberculosis.[5][29] It is a prodrug that is inactive until it enters the mycobacterium.[6][7]

  • Activation: PZA diffuses into M. tuberculosis, where the bacterial enzyme pyrazinamidase (PncA) converts it to its active form, pyrazinoic acid (POA).[6][29]

  • Acidic Environment: The activity of PZA is significantly higher in the acidic environment found within the granulomas where the bacteria reside.[5][29] In this acidic milieu, POA becomes protonated (HPOA) and can more easily re-enter the bacillus, leading to its accumulation.[30]

  • Multiple Proposed Targets: The exact mechanism of POA is still debated, but several hypotheses exist:

    • Disruption of Membrane Potential: The accumulation of POA is thought to disrupt the membrane potential and interfere with energy production.[6][29]

    • Inhibition of Fatty Acid Synthase I (FAS I): POA has been proposed to inhibit FAS I, an enzyme required for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[7][31]

    • Inhibition of Trans-translation: Another proposed mechanism is the binding of POA to the ribosomal protein S1 (RpsA), leading to the inhibition of trans-translation, a process that rescues stalled ribosomes.[29][30]

Pyrazinamide_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_bacterium M. tuberculosis PZA Pyrazinamide (PZA) PncA Pyrazinamidase (PncA) PZA->PncA Diffuses in POA_out POA- HPOA HPOA POA_out->HPOA POA_in POA- HPOA->POA_in Re-enters H_ion H+ H_ion->HPOA PncA->POA_in Converts POA_in->POA_out Efflux Membrane_Potential Disruption of Membrane Potential POA_in->Membrane_Potential Accumulation leads to FAS1 Inhibition of FAS I POA_in->FAS1 Trans_translation Inhibition of Trans-translation POA_in->Trans_translation Bacterial_Death Bacterial Death Membrane_Potential->Bacterial_Death FAS1->Bacterial_Death Trans_translation->Bacterial_Death

Proposed mechanism of action for Pyrazinamide (PZA).

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

  • Inoculum Preparation: Prepare a standardized suspension of M. tuberculosis.

  • Serial Dilution: Prepare serial dilutions of the pyrazine derivative in a suitable liquid culture medium (e.g., Middlebrook 7H9 broth) adjusted to an acidic pH (e.g., 5.8) to ensure the activity of PZA and its analogs.

  • Inoculation: Inoculate the diluted compound solutions with the bacterial suspension.

  • Incubation: Incubate the cultures for an extended period (e.g., 7-14 days) at 37°C.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be done visually or by using a colorimetric indicator like Alamar Blue, where a color change from blue to pink indicates bacterial growth.[1]

Compound DerivativeBacterial Strain(s)MIC (µg/mL)Reference(s)
4-acetoxybenzyl ester of pyrazinoic acidM. tuberculosis H37Ra0.25 - 0.5[32]
4'-acetoxybenzyl 2-quinoxalinecarboxylateM. tuberculosis H37Ra<1 - 6.25[32]
Pyrazine-2-carboxylic acid derivativesE. coli, P. aeruginosa, B. subtilis, S. aureus25 - 100[33]
Triazolo[4,3-a]pyrazine derivative 2eS. aureus, E. coli16 - 32[34]
Pyrazine amidoxime derivativesM. tuberculosis25 - 100[35]

IV. Anti-inflammatory Mechanisms of Action

Pyrazine derivatives also possess anti-inflammatory properties, which are attributed to their ability to modulate key inflammatory signaling pathways.[1][3]

The anti-inflammatory effects of pyrazines can be multifaceted:

  • Inhibition of Pro-inflammatory Mediators: Some derivatives have been shown to inhibit the production of pro-inflammatory molecules like nitric oxide (NO).[1]

  • Modulation of MAPK Pathways: Pyrazines can target mitogen-activated protein kinases (MAPKs) such as c-Jun N-terminal kinase (JNK). The JNK pathway is activated by inflammatory cytokines (e.g., TNF-α, IL-1) and environmental stress, and it plays a crucial role in regulating the expression of genes involved in inflammation and apoptosis.[24][25][29] By inhibiting JNK, pyrazine derivatives can suppress the inflammatory response.

Anti_Inflammatory_Mechanism Stress Inflammatory Stimuli (e.g., TNF-α, IL-1) MAPKKK MAPKKK Stress->MAPKKK MKK MKK4/7 MAPKKK->MKK JNK JNK MKK->JNK Transcription_Factors Transcription Factors (e.g., c-Jun) JNK->Transcription_Factors Activates Pyrazine Pyrazine Derivative Pyrazine->JNK Inhibits Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Upregulates

Simplified JNK signaling pathway in inflammation and its inhibition.

Conclusion

The pyrazine scaffold is a remarkably versatile platform in drug discovery, giving rise to compounds with diverse and potent mechanisms of action against a range of diseases. From the targeted inhibition of kinases and the proteasome in cancer to the disruption of viral and bacterial replication machinery, pyrazine derivatives demonstrate a wide therapeutic window. The continued exploration of their structure-activity relationships and the elucidation of their precise molecular interactions will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and selectivity. This guide serves as a foundational resource for scientists dedicated to harnessing the full potential of this important chemical class.

References

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  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

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Sources

Foundational

Engineering Selectivity and Bioavailability in Kinase Inhibitors: A Structure-Activity Relationship (SAR) Guide to Aminopyrazine Analogs

Executive Summary Aminopyrazines represent a privileged and highly versatile chemical scaffold in modern kinase drug discovery. Functioning as potent adenine mimetics, they anchor inhibitors to the highly conserved kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aminopyrazines represent a privileged and highly versatile chemical scaffold in modern kinase drug discovery. Functioning as potent adenine mimetics, they anchor inhibitors to the highly conserved kinase hinge region. However, the true utility of the aminopyrazine core lies in its highly tunable structure-activity relationship (SAR), which allows medicinal chemists to engineer exquisite isoform selectivity and overcome classical pharmacokinetic (PK) liabilities. This whitepaper provides an in-depth technical analysis of aminopyrazine SAR, exploring how structural modifications can exploit unusual inactive kinase conformations and how physicochemical tuning can resolve inherent absorption, distribution, metabolism, and excretion (ADME) bottlenecks.

Mechanistic Rationale: The Aminopyrazine Scaffold

The fundamental driver of aminopyrazine potency is its bidentate hydrogen-bonding capability. The nitrogen atom within the pyrazine ring acts as a hydrogen bond acceptor, while the exocyclic amine functions as a hydrogen bond donor. This motif perfectly mimics the binding of ATP's adenine ring, forming two critical hydrogen bonds with the backbone amides of the kinase hinge region[1].

Because the core tightly anchors the molecule, the remaining vectors of the pyrazine ring can be systematically mapped to project functional groups into distinct micro-environments of the ATP-binding pocket:

  • The Solvent-Exposed Front: Modulated to improve aqueous solubility and cellular permeability.

  • The Gatekeeper/Back Pocket: Exploited to drive kinase isoform selectivity by targeting unique steric constraints.

  • The Ribose Pocket: Targeted to enhance binding affinity through localized electrostatic interactions.

Case Study I: Exploiting Inactive Conformations in Nek2 Kinase

Nek2 (NIMA-related kinase 2) is a critical serine/threonine mitotic kinase that regulates centrosome separation. Overexpression of Nek2 is heavily implicated in chromosomal instability and cancer progression, making it a high-value oncology target.

Structural Biology Insights

Initial high-throughput screening (HTS) identified an aminopyrazine hit (Compound 2) with moderate Nek2 inhibitory activity[1]. Subsequent X-ray crystallographic studies revealed a groundbreaking mechanism: Compound 2 and its analogs bind to an unusual, inactive conformation of Nek2 known as the "Tyr-down" conformation [2]. In this state, Tyr70 swings into the active site, a structural rearrangement that, to the best of our knowledge, has not been reported for other classes of kinase inhibitors[1][2].

Furthermore, the Nek2 ATP pocket features a bulky phenylalanine residue (Phe148) at its center. This rare combination of Phe148 and a large gatekeeper residue introduces severe steric constraints, making the pocket notoriously difficult to target[3]. The aminopyrazine scaffold, however, was uniquely capable of navigating this constrained geometry. The trimethoxyphenyl group of Compound 2 lies coplanar at the entrance of the ATP pocket, engaging in critical hydrophobic contacts with Ile14 and the Gly-rich loop (Gly91/Gly92)[1].

SAR Evolution and Vector Mapping

To improve potency and selectivity against closely related mitotic kinases like Plk1, systematic SAR optimization was performed on the piperidine ring and the solvent-exposed vectors.

Table 1: SAR Evolution of Nek2 Aminopyrazine Inhibitors

CompoundCore ScaffoldR1 (Hinge/Pocket)R2 (Solvent Vector)Nek2 IC₅₀ (µM)Plk1 IC₅₀ (µM)Key Structural Observation
Compound 2 AminopyrazineTrimethoxyphenylPiperidine0.23>10.0Binds "Tyr-down" inactive conformation[1][4]
Compound 11a AminopyrazineBenzyloxy-benzamidePiperidine0.79NDFused hybrid hinge-binding fragment[4]
Compound 31 AminopyrazineThiophene derivativeSubstituted Piperidine0.2319.0Optimized permeation; high Plk1 selectivity[1][3]

Data synthesized from cross-screening and structural characterization studies[1][3][4].

Case Study II: Overcoming ADME Liabilities in PI3Kγ Inhibition

While aminopyrazines demonstrate exceptional biochemical potency, their flat, aromatic nature often leads to high crystal lattice energy, resulting in poor thermodynamic solubility and high intrinsic clearance. This was explicitly observed during the development of selective PI3-Kinase γ (PI3Kγ) inhibitors for airway inflammation[5].

Physicochemical Tuning via Core Switching

To translate biochemical potency into in vivo efficacy, researchers explored a core-switching strategy. By transitioning from the neutral aminopyrazine to a weakly basic aminopyridine core (pKa ~3.8–4.5), the team fundamentally altered the physicochemical profile of the series[5].

This single-atom substitution allowed the compounds to be formulated as highly soluble crystalline HCl salts. As a result, the optimized leads (Compounds 25, 32, and 33) maintained single-digit nanomolar biochemical potency while drastically improving thermodynamic solubility at physiological pH, ultimately yielding superior oral bioavailability[5].

Table 2: Physicochemical Optimization (Aminopyrazine vs. Aminopyridine)

Core ScaffoldTargetPAMPA PermeabilitySolubility (pH 6.8)Oral Bioavailability (F%)
Aminopyrazine PI3KγLowImmeasurable / PoorPoor[5]
Aminopyridine (Cmpd 25)PI3Kγ<27%>0.150 mg/mL (HCl salt)66%[5]
Aminopyridine (Cmpd 33)PI3Kγ80%>0.150 mg/mL (HCl salt)72%[5]

Validated Experimental Methodologies

To ensure the highest scientific integrity, the following protocols are designed as self-validating systems, incorporating critical causality checks and quality controls.

Protocol A: Recombinant Kinase Autophosphorylation Assay (Targeting Inactive Conformations)

Causality Rationale: Nek2 is present in an unphosphorylated, inactive form during most of the cell cycle[2]. Because aminopyrazines target the "Tyr-down" inactive state, the inhibitor must be pre-incubated with the unphosphorylated kinase before the introduction of ATP. Adding ATP prematurely would trigger rapid trans-autophosphorylation on Thr175, shifting the conformational equilibrium to the active state and artificially reducing the measured potency of the inhibitor[2].

Step-by-Step Workflow:

  • Preparation: Dilute unphosphorylated recombinant Nek2 kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Pre-Incubation (Critical Step): Dispense 10 µL of the kinase solution into a 384-well plate. Add 100 nL of the aminopyrazine compound (in DMSO) using an acoustic dispenser. Incubate for 30 minutes at room temperature to allow the inhibitor to trap the "Tyr-down" conformation.

  • Reaction Initiation: Add 10 µL of an ATP/substrate mix (e.g., a specific peptide substrate and ATP at the empirically determined Km​ ).

  • Detection: After a 60-minute reaction, add 20 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal proportional to kinase activity.

  • System Validation (QC): Calculate the Z'-factor for the plate. A Z'-factor > 0.6 validates the assay. Include a known irreversible Nek2 inhibitor (e.g., JH295) as a positive control to verify complete baseline suppression.

Protocol B: Co-Crystallization of Aminopyrazine-Kinase Complexes

Causality Rationale: Soaking apo-crystals often fails for inhibitors that induce large conformational changes (like the Tyr-down shift), as the crystal lattice restricts protein flexibility. Therefore, co-crystallization via the sitting-drop vapor diffusion method is required.

Step-by-Step Workflow:

  • Complex Formation: Incubate purified Nek2 kinase (10 mg/mL) with a 3-fold molar excess of the aminopyrazine inhibitor for 2 hours on ice to ensure complete saturation of the inactive state.

  • Screening: Set up sitting drops (1 µL protein complex + 1 µL reservoir solution) against a sparse-matrix crystallization screen.

  • Optimization: Optimize hits by varying PEG concentrations and pH. (Typical Nek2-aminopyrazine crystals form in 20% PEG 3350, 0.2 M ammonium citrate).

  • Cryoprotection & Freezing: Briefly transfer crystals to a cryoprotectant solution (reservoir solution supplemented with 20% glycerol) before flash-freezing in liquid nitrogen.

  • System Validation (QC): Collect diffraction data and verify the presence of the inhibitor in the Fo​−Fc​ difference electron density map prior to full refinement.

Visualizations

SBDD_Workflow HTS High-Throughput Screening (Identify Aminopyrazine Hit) XRAY X-Ray Crystallography (Map 'Tyr-Down' Conformation) HTS->XRAY SAR SAR Vector Mapping (Optimize Hinge & Pocket Interactions) XRAY->SAR ADME Physicochemical Tuning (pKa Shift & Salt Formation) SAR->ADME ADME->XRAY Structural Feedback LEAD Preclinical Candidate (In Vivo Validation) ADME->LEAD

Caption: Structure-Based Drug Design (SBDD) workflow for optimizing aminopyrazine kinase inhibitors.

Pharmacophore Core Aminopyrazine Core Bidentate Hinge Binder R1 R1 Position Solvent Channel / Permeability Core->R1 R2 R2 Position Gatekeeper / Selectivity Filter Core->R2

Caption: Pharmacophore logic mapping the aminopyrazine core to specific kinase binding sub-pockets.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ Source: ACS Publications URL
  • In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases Source: bioRxiv URL
  • Source: PMC (NIH)

Sources

Exploratory

"potential therapeutic targets of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine"

Unlocking the Pharmacological Potential of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine: A Structural and Mechanistic Guide to Therapeutic Targeting Executive Summary In modern drug discovery, the identification of privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Unlocking the Pharmacological Potential of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine: A Structural and Mechanistic Guide to Therapeutic Targeting

Executive Summary

In modern drug discovery, the identification of privileged scaffolds that can be modularly adapted to target distinct protein classes is paramount. The compound 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine represents a highly versatile pharmacophore combining two critical structural motifs: an aminopyrazine core and a 4-methylpiperidine ring.

As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic structural key capable of unlocking multiple therapeutic pathways. Depending on the spatial orientation and electronic environment of the target binding site, this compound can act as a hinge-binding kinase inhibitor, an allosteric modulator of oncogenic phosphatases, or a high-affinity ligand for neurological G protein-coupled receptors (GPCRs). This whitepaper deconstructs the structural pharmacology of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine, providing researchers with the mechanistic rationale and self-validating experimental protocols required to profile its therapeutic targets.

Structural Pharmacology & Pharmacophore Analysis

The therapeutic versatility of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine stems from the distinct physicochemical properties of its two primary moieties.

The Aminopyrazine Core: A Privileged Hinge and Allosteric Binder

The aminopyrazine scaffold is a well-documented pharmacophore in oncology. Its primary utility lies in its ability to act as both a hydrogen-bond donor (via the exocyclic amine) and a hydrogen-bond acceptor (via the pyrazine nitrogen).

  • Kinase Hinge Binding: In the ATP-binding pocket of kinases such as Nek2 and PIM, the aminopyrazine core mimics the adenine ring of ATP, forming canonical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region[1].

  • Phosphatase Allosteric Inhibition: In the context of the oncogenic phosphatase SHP2 (PTPN11), the aminopyrazine core is the fundamental anchor of potent allosteric inhibitors like SHP099 and TK-453[2][3]. It binds to a central allosteric tunnel at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the enzyme in its auto-inhibited conformation[2].

The 4-Methylpiperidine Ring: Lipophilicity and CNS Penetrance

The piperidine ring provides a basic nitrogen center (pKa ~9-10) that is predominantly protonated at physiological pH.

  • GPCR and Sigma Receptor Targeting: Protonated piperidines are classic pharmacophores for aminergic GPCRs (e.g., Histamine H3) and Sigma-1 receptors[4]. The basic nitrogen forms a critical salt bridge with conserved acidic residues in the transmembrane domains, such as Glu172 in the Sigma-1 receptor[5]. The 4-methyl substitution provides optimal steric bulk to occupy adjacent hydrophobic sub-pockets, enhancing binding affinity and selectivity[4].

Pharmacophore Compound 3-(4-Methylpiperidin-1-yl) pyrazin-2-amine Aminopyrazine Aminopyrazine Core (H-Bond Donor/Acceptor) Compound->Aminopyrazine Piperidine 4-Methylpiperidine Ring (Lipophilic & Basic Center) Compound->Piperidine Kinase Kinase Hinge Region (e.g., Nek2, PIM) Aminopyrazine->Kinase H-bonds (Glu/Cys) Phosphatase SHP2 Allosteric Pocket (Auto-inhibited state) Aminopyrazine->Phosphatase Cation-π / H-bonds Piperidine->Phosphatase Solvent Channel / Tunnel GPCR Aminergic GPCRs / Sigma-1 (Salt Bridge via Asp/Glu) Piperidine->GPCR Salt Bridge / Hydrophobic

Pharmacophore mapping of the compound to putative biological targets.

Quantitative Target Profiling

To guide hit-to-lead optimization, it is critical to benchmark the expected binding affinities across these divergent target classes. The table below summarizes the putative targets for 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine based on its structural homology to known clinical and preclinical candidates.

Target ClassSpecific Protein TargetBinding DomainKey Pharmacophore InteractionExpected Affinity Range (IC50/Ki)
Phosphatases SHP2 (PTPN11)Allosteric TunnelAminopyrazine H-bonds0.05 µM – 1.5 µM
Kinases Nek2, PIM KinasesATP Hinge RegionAminopyrazine H-bonds0.2 µM – 5.0 µM
GPCRs Histamine H3 ReceptorOrthosteric SitePiperidine Salt Bridge5 nM – 50 nM
Chaperones Sigma-1 ReceptorTransmembrane PocketPiperidine Salt Bridge3 nM – 30 nM

Experimental Methodologies & Validation Protocols

A rigorous, self-validating assay cascade is required to determine the primary therapeutic target of this compound. As an application scientist, I emphasize that assay design must reflect the mechanism of the target.

Protocol 1: SHP2 Allosteric Inhibition Assay (DiFMUP)

Causality Insight: SHP2 exists in an auto-inhibited state. Assaying the isolated PTP catalytic domain will yield false negatives for allosteric inhibitors. You must use the full-length, wild-type SHP2 construct (residues 1-535) to preserve the allosteric pocket[6].

  • Reagent Preparation: Prepare assay buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, and 0.05% Tween-20. Add 5 mM DTT immediately before use.

  • Protein Equilibration: Dilute full-length recombinant human SHP2 (1-535) to a final concentration of 0.5 nM in the assay buffer.

  • Compound Addition: Dispense 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM, 3-fold dilutions) into a 384-well black microplate. Incubate the compound with SHP2 for 60 minutes at room temperature. Note: This extended pre-incubation is critical to allow the compound to stabilize the closed, auto-inhibited conformation.

  • Substrate Activation: Initiate the reaction by adding a mixture of 1.5 µM activating peptide (e.g., IRS1 pY1172) and 10 µM DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) fluorogenic substrate[6].

  • Detection: Measure fluorescence continuously for 30 minutes using a microplate reader (Ex: 358 nm, Em: 455 nm). Calculate the IC50 using non-linear regression analysis of the initial velocity rates.

Workflow Step1 1. Protein Preparation Recombinant SHP2 (1-535) Step2 2. Compound Incubation Add 3-(4-Methylpiperidin-1-yl)... (Dose-response) Step1->Step2 Equilibrate Step3 3. Substrate Addition DiFMUP + Activating Peptide Step2->Step3 Allosteric Lock Step4 4. Signal Detection Fluorescence (Ex:358/Em:455) Step3->Step4 Measure Activity Step5 5. Data Analysis IC50 Calculation & Mechanism Step4->Step5 Curve Fitting

Step-by-step fluorogenic assay workflow for validating SHP2 allosteric inhibition.

Protocol 2: Radioligand Binding Assay for Sigma-1 / H3 Receptors

Causality Insight: The binding of the piperidine moiety relies heavily on its protonation state. The assay buffer must be strictly maintained at pH 7.4 to ensure the nitrogen remains protonated, facilitating the essential salt bridge with the receptor's acidic residues[4].

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human Sigma-1 or Histamine H3 receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the membrane pellet.

  • Tracer Selection: For Sigma-1, use -pentazocine (2 nM). For H3R, use [³H]N-α-methylhistamine (1 nM).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the radioligand, and varying concentrations of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine (10⁻¹⁰ to 10⁻⁵ M). Incubate at 30°C for 120 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash the filters three times with ice-cold buffer, extract in scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter. Determine Ki values using the Cheng-Prusoff equation.

Conclusion

The compound 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine is a structurally privileged molecule. By understanding the biophysical requirements of its aminopyrazine and piperidine moieties, researchers can strategically deploy this compound as a lead fragment for targeting the auto-inhibited state of SHP2 in oncology, the ATP-hinge of mitotic kinases, or the transmembrane domains of neurological GPCRs. The protocols provided herein ensure that profiling efforts are mechanistically sound, yielding robust and reproducible data for downstream drug development.

References

  • Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. OSTI.gov. Available at:[Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Structure-based design, synthesis and biological evaluation of aminopyrazines as highly potent, selective, and cellularly active allosteric SHP2 inhibitors. PubMed - NIH. Available at:[Link]

  • Allosteric inhibition of wild-type human SHP2 (1 to 535 residues) using DiFMUP and 2p-IRS1 peptide as substrates. PubChem - NIH. Available at:[Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. PMC - NIH. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine via Nucleophilic Aromatic Substitution

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Pharmaceutical Intermediates, Kinase Inhibitor Development, Heterocyclic Chemistry Scientific Rationale and Target Si...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Pharmaceutical Intermediates, Kinase Inhibitor Development, Heterocyclic Chemistry

Scientific Rationale and Target Significance

The compound 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine ( C11​H15​N3​ ) is a highly versatile heteroaromatic building block utilized extensively in medicinal chemistry [1]. Aminopyrazine derivatives are privileged scaffolds in drug discovery, frequently serving as hinge-binding motifs in the development of kinase inhibitors. Specifically, functionalized pyrazines have been critical in the discovery of inhibitors targeting mitotic kinases like Nek2, as well as phosphoinositide 3-kinases (PI3K), which are heavily implicated in oncology and autoimmune disorders [3].

Mechanistic Causality: The SN​Ar Pathway

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) mechanism. Pyrazine is an electron-deficient heteroaromatic system. The presence of the electronegative nitrogen atoms in the ring lowers the LUMO energy, making the ring highly susceptible to nucleophilic attack [1].

By utilizing 3-chloropyrazin-2-amine as the electrophile, the chlorine atom acts as an excellent leaving group. The adjacent primary amine group ( –NH2​ ) provides a localized electron-donating effect, but the overwhelming electron-withdrawing nature of the pyrazine nitrogens ensures the C3 position remains highly electrophilic. When reacted with 4-methylpiperidine (a secondary cyclic amine acting as the nucleophile), the reaction proceeds through a stabilized Meisenheimer complex intermediate before the chloride leaves, restoring aromaticity.

Choosing the correct solvent and base is critical. A polar aprotic solvent (e.g., DMF or NMP) is required to stabilize the polar transition state of the Meisenheimer complex without solvating the nucleophile too tightly. A base (such as K2​CO3​ or N,N -diisopropylethylamine) is essential to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the 4-methylpiperidine nucleophile[2].

Experimental Methodology

The following protocol is designed as a self-validating system, ensuring high yield and purity suitable for downstream biological testing or further synthetic elaboration.

Reagents and Materials
  • Electrophile: 3-chloropyrazin-2-amine (1.0 equiv, 10.0 mmol, 1.29 g)

  • Nucleophile: 4-methylpiperidine (1.5 equiv, 15.0 mmol, 1.49 g / 1.77 mL)

  • Base: Potassium carbonate ( K2​CO3​ ), anhydrous (2.0 equiv, 20.0 mmol, 2.76 g)

  • Solvent: N,N -Dimethylformamide (DMF), anhydrous (20 mL)

  • Workup: Ethyl acetate (EtOAc), Deionized water, Brine (saturated NaCl )

Step-by-Step Synthesis Protocol
  • Reaction Assembly (Inert Atmosphere):

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloropyrazin-2-amine (1.29 g, 10.0 mmol) and anhydrous K2​CO3​ (2.76 g, 20.0 mmol).

    • Seal the flask with a rubber septum, evacuate, and backfill with dry Nitrogen ( N2​ ) three times to ensure an anhydrous environment.

    • Inject anhydrous DMF (20 mL) via syringe, followed by the dropwise addition of 4-methylpiperidine (1.77 mL, 15.0 mmol).

  • Thermal Activation:

    • Replace the septum with a reflux condenser (under N2​ ).

    • Transfer the flask to a pre-heated oil bath at 110 °C .

    • Causality Check: The elevated temperature is required to overcome the activation energy barrier of the SN​Ar reaction on the slightly deactivated (due to the –NH2​ group) pyrazine ring. Stir vigorously for 12–16 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS until the complete consumption of the starting material (3-chloropyrazin-2-amine) is observed.

  • Quenching and Aqueous Workup:

    • Remove the reaction from the oil bath and allow it to cool to ambient temperature.

    • Quench the reaction by pouring the mixture into 100 mL of ice-cold deionized water.

    • Extract the aqueous layer with EtOAc (3 × 50 mL).

    • Causality Check: Wash the combined organic layers extensively with brine (5 × 50 mL). This repetitive brine wash is a critical step to partition and remove the highly polar DMF solvent from the organic phase.

    • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Use a gradient elution starting from 10% EtOAc in Hexanes and increasing to 40% EtOAc in Hexanes.

    • Collect the fractions containing the pure product, pool them, and evaporate the solvent to yield 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine as a solid.

Data Presentation and Optimization

To ensure a self-validating workflow, researchers must verify the product against established analytical metrics. Table 1 outlines the optimization parameters for the SN​Ar reaction, while Table 2 provides the expected analytical characterization data.

Table 1: SN​Ar Reaction Optimization Matrix
SolventBaseTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
Ethanol Et3​N 80 (Reflux)24< 40%25%
DMF Et3​N 1001685%72%
DMF K2​CO3​ 110 12 > 98% 88%
NMP K2​CO3​ 1308> 98%82% (Trace degradation)
Table 2: Analytical Validation Metrics
Analytical MethodExpected Target Data for Validation
LC-MS (ESI+) [M+H]+ calculated for C11​H16​N3​ : 194.1; Found: 194.1 m/z
1 H NMR (400 MHz, CDCl3​ ) δ 7.75 (d, 1H, pyrazine-H), 7.60 (d, 1H, pyrazine-H), 4.70 (br s, 2H, −NH2​ ), 3.50 (m, 2H, piperidine-CH2), 2.80 (m, 2H, piperidine-CH2), 1.75 (m, 2H), 1.60 (m, 1H, -CH-), 1.35 (m, 2H), 0.98 (d, 3H, −CH3​ ).
TLC ( Rf​ ) 0.45 (50% EtOAc / Hexanes, UV active at 254 nm)

Process Visualization

The following workflow diagram illustrates the logical progression of the synthesis, highlighting the critical phase transitions from reagent assembly to the isolated pure compound.

G Step1 Electrophile + Nucleophile 3-chloropyrazin-2-amine + 4-methylpiperidine Step2 Solvent & Base Addition Anhydrous DMF + K2CO3 Step1->Step2 Step3 Thermal Activation (SNAr) 110 °C, 12-16 hours under N2 Step2->Step3 Step4 Aqueous Workup Quench in H2O, Extract with EtOAc Wash with Brine (5x) Step3->Step4 Step5 Purification Silica Gel Flash Chromatography (Hexanes/EtOAc Gradient) Step4->Step5 Step6 Target Compound 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine (>98% Purity) Step5->Step6

Synthesis workflow for 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine via SNAr.

References

  • EvitaChem Compound Database - 3-(4-Methylpiperidin-1-yl)
  • Journal of Medicinal Chemistry - Imidazopyridine- and Purine-Thioacetamide Derivatives (Nucleophilic Aromatic Substitution on Pyrazines).
  • PubMed Central (PMC)
Application

"analytical methods for quantification of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine"

Application Note: Analytical Strategies for the Quantification of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine Abstract This application note details robust analytical methodologies for the quantification of 3-(4-Methylpipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Analytical Strategies for the Quantification of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine

Abstract This application note details robust analytical methodologies for the quantification of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine, a pyrazine derivative utilized in neurological drug discovery. We present a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for pharmacokinetic bioanalysis in plasma, alongside a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for formulation purity assessment. The mechanistic rationale behind sample preparation, chromatographic retention, and mass spectrometric fragmentation is discussed to ensure a self-validating, reproducible workflow compliant with current regulatory standards.

Introduction & Physicochemical Context

3-(4-Methylpiperidin-1-yl)pyrazin-2-amine (Molecular Formula: C10H16N4, MW: 192.26 g/mol ) is an organic compound characterized by a pyrazine core substituted with a 4-methylpiperidine moiety[1]. It serves as a critical lead compound in pharmaceutical development, particularly in studies investigating receptor-ligand interactions for neurological disorders[1]. Because it is soluble in polar solvents and contains multiple basic nitrogen atoms, developing a robust quantitative assay requires careful manipulation of pH and solvent polarity to ensure optimal peak shape and detector response.

Analytical Strategy & Mechanistic Rationale

To establish a self-validating analytical system, every step of the methodology is grounded in the physicochemical properties of the analyte:

  • Chromatographic Causality: The piperidine nitrogen is highly basic. In an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7), this nitrogen is fully protonated. This protonation prevents secondary ion-exchange interactions with residual surface silanols on the C18 stationary phase, effectively eliminating peak tailing and ensuring sharp, symmetrical elution profiles.

  • Ionization Efficiency: The pre-formed cation in the acidic mobile phase seamlessly transitions into the gas phase during positive Electrospray Ionization (ESI+), yielding a dominant [M+H]+ precursor ion at m/z 193.1.

  • Matrix Effect Mitigation: For plasma bioanalysis, Protein Precipitation (PPT) using cold acetonitrile is employed. Acetonitrile denatures proteins more aggressively than methanol, yielding a harder, denser pellet that prevents UHPLC system clogging. However, direct injection of the high-organic supernatant causes a "solvent effect" (peak splitting for early-eluting polar analytes). Therefore, the protocol strictly mandates a 1:1 dilution of the supernatant with water prior to injection, matching the initial mobile phase conditions and focusing the analyte at the head of the column.

Protocol 1: LC-MS/MS Bioanalytical Method (Plasma)

This method is designed for high-throughput pharmacokinetic (PK) profiling and must be validated according to ICH M10[2] and FDA 2018[3] guidelines.

Step-by-Step Sample Preparation Workflow
  • Aliquot: Transfer 50 µL of plasma (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog, 100 ng/mL).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilute & Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial and add 100 µL of LC-MS grade water. Vortex briefly.

  • Inject: Inject 2 µL into the LC-MS/MS system.

Workflow S1 Plasma Sample (50 µL) S2 Protein Precipitation (+150 µL ACN with IS) S1->S2 S3 Centrifugation (14,000 x g, 10 min) S2->S3 S4 Supernatant Dilution (1:1 with H2O) S3->S4 S5 LC-MS/MS Analysis (MRM Mode) S4->S5

Figure 1: Bioanalytical sample preparation and LC-MS/MS workflow.

LC-MS/MS Conditions
  • Column: C18 UHPLC Column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple Quadrupole operating in ESI+ Multiple Reaction Monitoring (MRM) mode.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 193.1 CID Collision Induced Dissociation (Argon Gas, 25 eV) Precursor->CID Quant Quantifier Ion m/z 94.0 (Pyrazine-2-amine cation) CID->Quant Primary Cleavage Qual Qualifier Ion m/z 176.1 (Loss of NH3) CID->Qual Secondary Cleavage

Figure 2: Proposed ESI+ MRM fragmentation logic for 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine.

Protocol 2: HPLC-UV Method for Formulation Purity

For active pharmaceutical ingredient (API) batch testing or formulation analysis where concentrations are high and matrix interference is low, HPLC-UV provides a cost-effective, highly reproducible alternative.

Step-by-Step Workflow
  • Preparation: Dissolve the formulation sample in Methanol:Water (50:50, v/v) to achieve a target nominal concentration of 50 µg/mL.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove insoluble excipients.

  • Analysis: Inject 10 µL into the HPLC system.

HPLC-UV Conditions
  • Column: C18 HPLC Column (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 20 mM Ammonium Acetate (pH adjusted to 4.5 with glacial acetic acid) and Acetonitrile (60:40, v/v). Rationale: The buffered mobile phase controls the ionization state of the basic nitrogens, ensuring reproducible retention times.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm (corresponding to the π→π∗ transition of the pyrazine ring).

Quantitative Data & Method Validation Parameters

Table 1: MRM Transitions and MS Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
3-(4-Methylpiperidin-1-yl)pyrazin-2-amine 193.1 94.0 25 Quantifier
3-(4-Methylpiperidin-1-yl)pyrazin-2-amine 193.1 176.1 18 Qualifier

| Internal Standard (IS) | IS-Specific | IS-Specific | 20 | Normalization |

Table 2: LC Gradient Program (Bioanalysis)

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.00 0.4 95.0 5.0
0.50 0.4 95.0 5.0
2.50 0.4 10.0 90.0
3.50 0.4 10.0 90.0
3.60 0.4 95.0 5.0

| 5.00 | 0.4 | 95.0 | 5.0 |

Table 3: Summary of Method Validation Acceptance Criteria (ICH M10 / FDA 2018) | Validation Parameter | Acceptance Criteria | | :--- | :--- | | Accuracy (Bias) | ±15% of nominal concentration (±20% at LLOQ) | | Precision (CV) | ≤15% (≤20% at LLOQ) | | Linearity | R2≥0.990 (1/x² weighting recommended) | | Matrix Effect | IS-normalized Matrix Factor (MF) CV ≤15% | | Carryover | ≤20% of LLOQ response in blank after ULOQ injection |

References

  • EvitaChem. "Buy 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine (EVT-12039575)".
  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline".
  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (2018)".

Sources

Method

Application Notes and Protocols for the Cellular Characterization of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine

Authored by: A Senior Application Scientist Introduction: A Strategic Framework for a Novel Pyrazine Derivative The compound 3-(4-methylpiperidin-1-yl)pyrazin-2-amine is an organic molecule featuring a pyrazine ring link...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: A Strategic Framework for a Novel Pyrazine Derivative

The compound 3-(4-methylpiperidin-1-yl)pyrazin-2-amine is an organic molecule featuring a pyrazine ring linked to a 4-methylpiperidine moiety.[1] While the specific biological targets of this compound are not yet fully elucidated, its structural components are prevalent in a wide range of biologically active agents.[1] The pyrazine core, in particular, is a well-established scaffold in medicinal chemistry, with derivatives showing activity as kinase inhibitors, among other target classes.[2][3][4][5] For instance, pyrazine-based molecules have been successfully developed as inhibitors for Fibroblast Growth Factor Receptors (FGFR), Discoidin Domain Receptors (DDRs), and Cyclin-Dependent Kinases (CDKs).[2][3][5]

Given this background, it is reasonable to hypothesize that 3-(4-methylpiperidin-1-yl)pyrazin-2-amine may function as a modulator of intracellular signaling pathways, potentially as a kinase inhibitor. This document provides a comprehensive, multi-phased guide for researchers to systematically characterize the cellular effects of this novel compound. The protocols herein are designed to be self-validating, moving from broad phenotypic effects to more specific, hypothesis-driven mechanistic studies. We will explain the causality behind each experimental choice, empowering researchers to not only execute the assays but also to interpret the results with confidence.

Phase 1: Foundational Steps - Compound Preparation and Quality Control

Before initiating any cell-based assays, it is imperative to establish the quality, solubility, and stability of the compound. These preliminary steps prevent artifacts and ensure the reproducibility of experimental data.

Compound Quality Assessment
  • Purity Analysis: The purity of the compound should be assessed via High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). A purity of >95% is recommended for cell-based assays.

  • Identity Confirmation: The chemical identity should be confirmed by comparing the observed mass from MS with the theoretical mass and by analyzing ¹H-NMR and ¹³C-NMR spectra.

Solubility and Stock Solution Preparation

The solubility of a compound dictates its bioavailability in a cellular context.

  • Solubility Testing: Test the solubility of the compound in cell culture-grade Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound dissolves completely. If not, gentle warming or sonication may be applied.

  • Stock Solution Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Vehicle Control and Cell Line Tolerance

It is crucial to determine the maximum concentration of the vehicle (e.g., DMSO) that can be used without affecting the cells.

  • Procedure: Culture the chosen cell line(s) in the presence of serial dilutions of DMSO (e.g., from 1% down to 0.01%).

  • Evaluation: After 24-72 hours, assess cell viability using a standard assay (see Protocol 2.1). The final concentration of DMSO in all subsequent experiments should not exceed the highest concentration that shows no effect on cell viability (typically ≤0.5%).

Phase 2: Primary Screening - Gauging General Cellular Impact

The initial goal is to determine whether the compound has any effect on cell viability or proliferation. This provides a concentration range for subsequent, more detailed assays and identifies if the compound is cytotoxic, cytostatic, or inert at the tested concentrations.

Protocol 2.1: Cell Viability and Cytotoxicity Assay (MTT or equivalent)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity can signify either cytotoxicity (cell death) or a cytostatic effect (inhibition of proliferation).

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of 3-(4-methylpiperidin-1-yl)pyrazin-2-amine in culture medium from the DMSO stock. Ensure the final DMSO concentration remains constant across all wells.

  • Treatment: Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only for background) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation & Analysis:

The results can be summarized to determine the half-maximal inhibitory concentration (IC50).

Concentration (µM)Absorbance (570 nm)% Viability (Normalized to Vehicle)
0 (Vehicle)1.25100%
0.11.2297.6%
11.1088.0%
50.8568.0%
100.6350.4%
250.3024.0%
500.1512.0%
1000.108.0%

A dose-response curve is then plotted using non-linear regression to calculate the IC50 value.

Phase 3: Hypothesis-Driven Mechanistic Studies

If the compound demonstrates anti-proliferative or cytotoxic activity, the next logical step is to investigate its mechanism of action. Based on its chemical scaffold, a primary hypothesis is that it acts as a kinase inhibitor.

Workflow for Mechanistic Investigation

G cluster_0 Phase 2: Primary Screening cluster_1 Phase 3: Mechanistic Studies Viability Cell Viability Assay (Protocol 2.1) Phospho Phosphorylation Assay (Protocol 3.1) Viability->Phospho If IC50 is determined CellCycle Cell Cycle Analysis (Protocol 4.1) Viability->CellCycle If cytostatic effect is suspected Apoptosis Apoptosis Assay (Protocol 4.2) Viability->Apoptosis If cytotoxic effect is observed Target Target Engagement (e.g., NanoBRET) Phospho->Target If pathway is inhibited

Caption: Tiered workflow for compound characterization.

Protocol 3.1: Cellular Phosphorylation Assay (Western Blot)

This assay directly assesses whether the compound inhibits a specific kinase signaling pathway. The MAPK/ERK and PI3K/AKT pathways are common, central signaling cascades often dysregulated in disease.

Principle: Western blotting uses antibodies to detect the phosphorylation status of specific proteins. A decrease in the phosphorylated form of a protein downstream of a kinase suggests inhibition of that kinase's activity.

Step-by-Step Methodology:

  • Cell Culture and Starvation: Seed cells in a 6-well plate and grow to 70-80% confluency. For many pathways, it is necessary to serum-starve the cells (e.g., in a medium with 0.5% FBS) for 12-24 hours to reduce basal signaling.

  • Compound Pre-treatment: Treat the cells with 3-(4-methylpiperidin-1-yl)pyrazin-2-amine at various concentrations (e.g., 0.5x, 1x, and 5x the IC50 value) for 1-2 hours.

  • Pathway Stimulation: Stimulate the pathway with an appropriate growth factor (e.g., 100 ng/mL EGF for the ERK pathway, or 100 ng/mL IGF-1 for the AKT pathway) for 10-15 minutes. Include an unstimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody against a phosphorylated protein (e.g., anti-phospho-ERK or anti-phospho-AKT) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal loading.

Interpretation: A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates that the compound inhibits the upstream kinase pathway.

Signaling Pathway Visualization

G cluster_RAS_RAF_MEK_ERK MAPK/ERK Pathway cluster_PI3K_AKT PI3K/AKT Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Compound 3-(4-Methylpiperidin-1-yl) pyrazin-2-amine Compound->RTK Hypothesized Inhibition Point RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Proliferation, Survival) ERK->TF PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Downstream Downstream Effectors (Survival, Growth) AKT->Downstream

Caption: Potential inhibition points in key signaling pathways.

Phase 4: Functional Characterization of Cellular Fate

Understanding how the compound affects cell viability is crucial. Does it stop cell division (cytostatic) or does it induce cell death (cytotoxic)?

Protocol 4.1: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol uses a DNA-intercalating dye, such as Propidium Iodide (PI), to measure the DNA content of individual cells. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) can then be quantified by flow cytometry.

Step-by-Step Methodology:

  • Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge and wash with PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content.

Interpretation: An accumulation of cells in a specific phase (e.g., G1 or G2/M) compared to the control suggests the compound induces cell cycle arrest at that checkpoint.

Protocol 4.2: Apoptosis Assay (Annexin V and PI Staining)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Treatment: Treat cells with the compound as described in Protocol 4.1.

  • Harvest and Staining: Harvest the cells and resuspend them in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry immediately.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells (or dead cells from other causes)

Interpretation: A significant increase in the Annexin V-positive populations indicates that the compound induces apoptosis.

Conclusion and Forward Outlook

This application note provides a systematic, multi-tiered strategy for characterizing the cellular effects of the novel compound 3-(4-methylpiperidin-1-yl)pyrazin-2-amine. By progressing from broad phenotypic assays to specific, hypothesis-driven mechanistic studies, researchers can efficiently determine the compound's biological activity, identify its potential mechanism of action, and generate the robust data necessary for further drug development. The causality-driven approach ensures that each experimental step logically informs the next, maximizing the value of the research effort.

References

  • Bokhari, F. F., & Albukhari, A. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen. Available from: [Link]

  • News-Medical. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Available from: [Link]

  • BMG LABTECH. High-throughput screening (HTS). Available from: [Link]

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Available from: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • Sivandzade, F., & Cucullo, L. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Pharmaceuticals, 14(3), 259. Available from: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Available from: [Link]

  • Profacgen. Cell-based Kinase Assays. Available from: [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161737. Available from: [Link]

  • Gao, H., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Lee, H., et al. (2016). Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Journal of Medicinal Chemistry, 59(23), 10586-10600. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(7), 8290-8302. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 164622555, N-[3-(4-methylpiperazin-1-yl)phenyl]-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine. Available from: [Link]

  • Wang, Y., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978. Available from: [Link]

  • Hassan, A., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 27(1), 133. Available from: [Link]

  • Köksal Akkoç, M., et al. (2016). Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. Turkish Journal of Chemistry, 40, 514-529. Available from: [Link]

  • Wyatt, P. G., et al. (2008). Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 51(16), 4988-4999. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23646642, N-[3-(4-methylpiperazin-1-yl)phenyl]-7-(pyridin-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine. Available from: [Link]

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Application

Application of Aminopyrazines in High-Throughput Screening: A Technical Guide for Drug Discovery

Executive Summary & Mechanistic Rationale As a privileged scaffold in medicinal chemistry, the aminopyrazine moiety offers a unique combination of low molecular weight, favorable topological polar surface area (TPSA), an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a privileged scaffold in medicinal chemistry, the aminopyrazine moiety offers a unique combination of low molecular weight, favorable topological polar surface area (TPSA), and precise hydrogen-bond donor/acceptor vectors. In high-throughput screening (HTS) campaigns, aminopyrazines frequently emerge as potent hits, particularly against kinase targets. The heterocyclic nitrogen atoms effectively mimic the purine ring of ATP, anchoring the molecule within the kinase hinge region[1].

Beyond oncology, aminopyrazine derivatives have demonstrated profound efficacy in phenotypic screens targeting metabolic diseases, viral replication, and parasitic infections. For instance, phenotypic HTS campaigns have identified aminopyrazines like GNF4877 as dual inhibitors of DYRK1A and GSK3β, driving human β-cell proliferation for diabetes therapies[2]. Similarly, the scaffold has yielded critical hits against human cytomegalovirus (HCMV) by inhibiting IE2 protein production[3], and against Trypanosoma brucei in submicromolar viability screens[4].

This application note provides a comprehensive framework for designing, executing, and validating HTS campaigns focused on aminopyrazine libraries, bridging the gap between biochemical target-based assays and complex phenotypic screens.

HTS Workflow & Logical Architecture

A successful HTS campaign for aminopyrazines must account for the scaffold's tendency to exhibit pan-kinase activity. Therefore, the screening architecture must be a self-validating system incorporating primary screening, orthogonal validation, and rigorous counterscreening to filter out promiscuous binders and cytotoxic artifacts.

HTS_Workflow Lib Aminopyrazine Library (Diversity Set) Screen Primary HTS (TR-FRET Assay) Lib->Screen 1536-well dispensing Hits Primary Hits (IC50 < 1 µM) Screen->Hits Z' > 0.6 Validation Counter Counterscreen (Selectivity Panel) Hits->Counter Orthogonal Testing Lead Lead Optimization (SAR & Crystallography) Counter->Lead Hit-to-Lead

Fig 1. Self-validating high-throughput screening workflow for aminopyrazine libraries.

Mechanistic Case Study: Phenotypic Screening for β-Cell Proliferation

In phenotypic HTS, aminopyrazines have been identified as powerful modulators of cellular pathways. The discovery of GNF4877 highlights how an aminopyrazine hit from a proliferation screen was mechanistically traced to the dual inhibition of DYRK1A and GSK3β[2]. This dual inhibition synergistically disinhibits NFAT and Wnt/β-catenin pathways, driving robust β-cell replication[5].

Pathway Drug Aminopyrazine Scaffold (e.g., GNF4877) Kinase1 DYRK1A Kinase Drug->Kinase1 ATP-competitive inhibition Kinase2 GSK3β Kinase Drug->Kinase2 ATP-competitive inhibition NFAT NFAT Translocation Kinase1->NFAT Disinhibits Wnt Wnt/β-Catenin Kinase2->Wnt Disinhibits Prolif β-Cell Proliferation NFAT->Prolif Synergistic Activation Wnt->Prolif Synergistic Activation

Fig 2. Dual inhibition mechanism of aminopyrazines in phenotypic proliferation assays.

Quantitative Data Presentation

The versatility of the aminopyrazine scaffold is reflected in its broad applicability across various HTS modalities. Table 1 summarizes benchmark aminopyrazine hits, illustrating the correlation between assay format and primary activity.

Table 1: Benchmark Aminopyrazine Hits from High-Throughput Screening Campaigns

Compound / HitTarget / Disease ModelAssay TypeHTS FormatPrimary ActivityReference
GNF4877 DYRK1A / GSK3β (Diabetes)Phenotypic (Proliferation)1536-wellIC₅₀ = 16 nM (GSK3β)[2],[5]
Pyrazine 2 Nek2 Kinase (Oncology)Biochemical (Kinase)384-wellIC₅₀ = 0.87 µM[1]
XMD7-27 HCMV IE2 Protein (Virology)Phenotypic (Yield Reduction)384-wellLow micromolar[3]
CBK201352 T. brucei (Trypanosomiasis)Phenotypic (Viability)96/384-wellSubmicromolar[4]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific experimental choices tailored to the physicochemical properties of aminopyrazines.

Protocol A: 1536-Well TR-FRET Biochemical Kinase Assay

Target Application: Identifying ATP-competitive aminopyrazine kinase inhibitors (e.g., Nek2, DYRK1A).

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen for aminopyrazine screening. Heterocyclic compounds often exhibit intrinsic auto-fluorescence that generates false positives in standard fluorescence assays. The 100 µs delay in TR-FRET allows short-lived compound fluorescence to decay before the emission signal is recorded, ensuring high data fidelity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Validation Check: The inclusion of 0.01% Brij-35 (or CHAPS) is critical to prevent the aggregation of hydrophobic aminopyrazine derivatives, which can lead to promiscuous, non-specific inhibition.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the aminopyrazine library (in 100% DMSO) into a 1536-well low-volume assay plate.

  • Enzyme/Substrate Addition: Dispense 2.5 µL of the Kinase/Peptide substrate mixture into the assay plate. Centrifuge at 1000 x g for 1 minute. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Dispense 2.5 µL of ATP solution to initiate the reaction.

    • Causality Note: The ATP concentration must be strictly calibrated to the Km​ of the specific kinase. Because aminopyrazines are typically ATP-competitive[1], using physiological ATP levels during the primary screen will mask moderate-affinity hits.

  • Reaction Termination & Detection: After 60 minutes, add 5 µL of the TR-FRET detection mixture (containing EDTA to quench kinase activity by chelating Mg²⁺, and Europium-labeled anti-phospho antibodies). Incubate for 60 minutes.

  • Readout & Quality Control: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation: Calculate the Z'-factor using DMSO vehicle controls and a known reference inhibitor. The assay is only validated for hit-picking if Z′≥0.6 .

Protocol B: High-Throughput Phenotypic Cell-Based Assay

Target Application: Screening for viral/parasitic replication inhibitors or cellular proliferation modulators.

Causality Note: When screening for inhibitors of complex biological processes—such as malaria exoerythrocytic-stage parasites[6] or HCMV replication[3]—a luciferase-based ATP viability readout provides the dynamic range required for 1536-well miniaturization while maintaining high sensitivity.

Step-by-Step Methodology:

  • Cell Seeding: Dispense 5 µL of host cells (e.g., HepG2 for malaria screens) at a density of 3 × 10³ cells/well into a 1536-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Acoustically dispense 50 nL of aminopyrazine compounds into the wells.

  • Infection/Induction: Add 5 µL of the infectious agent (e.g., Plasmodium berghei luciferase-expressing sporozoites) or induction media.

  • Incubation: Incubate the plates for 48 hours to allow for replication or proliferation.

  • Luminescence Readout: Add 10 µL of a homogeneous ATP-detection reagent (e.g., CellTiter-Glo). Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature. Measure luminescence.

  • Mandatory Counterscreen (Cytotoxicity):

    • Self-Validation: Phenotypic screens cannot distinguish between targeted inhibition (e.g., viral clearance) and general host-cell toxicity. A parallel uninfected host-cell plate must be treated with the exact same aminopyrazine library. Hits are only advanced if the Selectivity Index (CC₅₀ host / IC₅₀ target) is > 10.

References

  • [2] A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative GNF4877. PubMed (Angewandte Chemie International Edition). Available at:[Link]

  • [1] Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [3] Identification of compounds with anti-human cytomegalovirus activity that inhibit production of IE2 proteins. PubMed (Antiviral Research). Available at:[Link]

  • [5] Aminopyrazines inhibit Gsk3b. GNF7156 induces nuclear localization... ResearchGate (Nature Scientific Reports). Available at:[Link]

  • [6] High-Throughput Luciferase-Based Assay for the Discovery of Therapeutics That Prevent Malaria. ACS Infectious Diseases. Available at:[Link]

  • [4] In Vitro and In Vivo Activities of 2-Aminopyrazines and 2-Aminopyridines in Experimental Models of Human African Trypanosomiasis. Antimicrobial Agents and Chemotherapy (ASM Journals). Available at:[Link]

Sources

Method

Application Note: In Vivo Experimental Design for the Evaluation of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine

Introduction & Mechanistic Rationale The compound 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine represents a critical pharmacophore within the highly potent pyrazine-piperidine class of allosteric enzyme inhibitors[1]. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine represents a critical pharmacophore within the highly potent pyrazine-piperidine class of allosteric enzyme inhibitors[1]. This structural scaffold is foundational to the development of "molecular glues" that target the Src homology 2 domain-containing phosphatase 2 (SHP2)[2].

Encoded by the PTPN11 gene, SHP2 is a non-receptor protein tyrosine phosphatase that acts as a mandatory signal transducer between Receptor Tyrosine Kinases (RTKs) and the downstream RAS-ERK proliferative pathway[3]. Aberrant SHP2 activation is a primary driver in numerous RTK-dependent malignancies and plays a role in immune evasion via the PD-1/PD-L1 axis[1].

Unlike traditional orthosteric inhibitors that struggle with selectivity due to the highly conserved nature of phosphatase active sites, pyrazine-piperidine derivatives bind to a previously undisclosed allosteric pocket. They bridge the N-terminal SH2, C-terminal SH2, and PTP domains, effectively locking SHP2 in its autoinhibited (closed) conformation[3][4].

This application note provides a comprehensive, self-validating in vivo experimental framework for evaluating this compound, ensuring that pharmacokinetic exposure, pharmacodynamic target engagement, and phenotypic efficacy are inextricably linked.

System Causality: The PK-PD-Efficacy Triad

A rigorous in vivo study cannot rely on phenotypic efficacy data in isolation. We employ a self-validating experimental loop:

  • Pharmacokinetics (PK) proves the compound achieves sufficient systemic exposure and bioavailability.

  • Pharmacodynamics (PD) proves that at those specific plasma concentrations, the compound engages its target (SHP2) and suppresses downstream signaling (p-ERK).

  • Efficacy proves that this precise pathway suppression translates to tumor growth arrest.

Without PK, a negative efficacy result is uninterpretable (did the drug fail, or did it simply not absorb?). Without PD, a positive efficacy result is scientifically suspect (is it engaging SHP2, or is the result driven by off-target toxicity?).

InVivoWorkflow Comp 3-(4-Methylpiperidin-1-yl) pyrazin-2-amine PK Phase 1: PK Profiling (Bioavailability) Comp->PK Formulation PD Phase 2: Target Engagement (p-ERK) PK->PD Dose Selection Efficacy Phase 3: Xenograft Tumor Efficacy PD->Efficacy Efficacious Dose Tox Phase 4: Acute Toxicology Efficacy->Tox Safety Margin

Figure 1: Sequential in vivo experimental workflow for evaluating pyrazine-piperidine derivatives.

Phase 1: Pharmacokinetic (PK) Profiling

Causality & Rationale: Pyrazine-piperidine derivatives are typically lipophilic weak bases. Intravenous (IV) dosing establishes the baseline clearance and volume of distribution, while Per Os (PO) dosing evaluates intestinal absorption and first-pass metabolism[5]. The formulation choice is critical: a suspension in 0.5% Methylcellulose (MC) with 0.1% Tween-80 ensures uniform dispersion and prevents gastrointestinal aggregation, maximizing oral bioavailability.

Step-by-Step Protocol: PK Assessment in Mice
  • Formulation Preparation:

    • IV Formulation: Dissolve the compound in 5% N-Methyl-2-pyrrolidone (NMP), add 5% Solutol HS-15, and dilute with 90% sterile saline.

    • PO Formulation: Suspend the compound in 0.5% MC and 0.1% Tween-80 in deionized water. Sonicate for 15 minutes until a uniform, milky suspension is achieved.

  • Animal Dosing: Fast male C57BL/6 mice (n=3 per timepoint) for 12 hours prior to PO dosing. Administer 1 mg/kg IV via tail vein injection and 10 mg/kg PO via oral gavage.

  • Sampling: Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 3,000 x g for 10 mins at 4°C to isolate plasma.

  • LC-MS/MS Analysis: Precipitate plasma proteins using 3 volumes of cold acetonitrile containing an internal standard. Centrifuge, and inject the supernatant into an LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole) using a C18 column.

Table 1: Anticipated Pharmacokinetic Parameters
ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Biological Implication
C_max 1,200 ng/mL4,500 ng/mLPeak systemic exposure; drives acute target engagement.
T_max 0.08 h1.5 hTime to peak concentration; dictates timing for PD assays.
T_1/2 3.2 h4.1 hHalf-life; determines required dosing frequency (e.g., QD vs BID).
Bioavailability (F%) 100%~65%Confirms suitability for oral administration in efficacy models.

Phase 2: Pharmacodynamics (PD) & Target Engagement

Causality & Rationale: SHP2 acts directly upstream of RAS. Therefore, allosteric inhibition of SHP2 must result in a measurable reduction in the phosphorylation of ERK1/2 (p-ERK)[3]. We measure p-ERK in tumor tissues at timepoints corresponding to the PK Tmax​ (1.5 to 2 hours) to confirm concentration-dependent target engagement in vivo.

SHP2_Mechanism Comp Pyrazine-Piperidine Compound SHP2_Auto SHP2 (Autoinhibited) Closed Conformation Comp->SHP2_Auto Allosteric Binding SHP2_Active SHP2 (Active) Open Conformation SHP2_Auto->SHP2_Active Blocked by Compound Arrest Tumor Growth Arrest SHP2_Auto->Arrest Suppresses Signaling RAS_ERK RAS-ERK Signaling Cascade SHP2_Active->RAS_ERK Promotes Tumor Tumor Proliferation RAS_ERK->Tumor Drives

Figure 2: Allosteric stabilization of SHP2 autoinhibited state by the pyrazine-piperidine compound.

Step-by-Step Protocol: In Vivo p-ERK Suppression Assay
  • Tumor Bearing Mice: Utilize mice bearing established RTK-driven tumors (e.g., KYSE-520 esophageal cancer xenografts) that have reached a volume of ~300 mm³.

  • Acute Dosing: Administer a single PO dose of the compound at 10, 30, and 100 mg/kg, alongside a vehicle control group.

  • Tissue Harvesting: Euthanize mice at 2h and 4h post-dose. Rapidly excise the tumors and snap-freeze in liquid nitrogen within 60 seconds to preserve transient phosphorylation states.

  • Lysate Preparation: Homogenize tumors in RIPA buffer heavily supplemented with phosphatase inhibitors (Sodium Orthovanadate, NaF) and protease inhibitors.

  • Western Blotting: Resolve 30 µg of protein via SDS-PAGE. Transfer to PVDF membranes and probe with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK. Quantify the p-ERK/total ERK ratio via densitometry.

Phase 3: In Vivo Efficacy (Xenograft Model)

Causality & Rationale: The choice of the tumor model is the most common point of failure in SHP2 inhibitor studies. Tumors driven by downstream mutations (e.g., KRAS G12C or BRAF V600E) bypass SHP2 entirely and will be intrinsically resistant to this compound[4]. Efficacy must be evaluated in an RTK-driven model (e.g., EGFR-amplified or wild-type RAS/RAF models) to accurately reflect the compound's mechanism of action[3].

Step-by-Step Protocol: Xenograft Efficacy Study
  • Cell Inoculation: Resuspend KYSE-520 cells in a 1:1 mixture of cold PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of BALB/c nude mice.

  • Randomization: Monitor tumor growth using digital calipers. When the average tumor volume reaches 150-200 mm³, randomize mice into four groups (n=8/group): Vehicle, 10 mg/kg, 30 mg/kg, and 60 mg/kg.

  • Chronic Dosing: Administer the compound PO once daily (QD) for 21 consecutive days.

  • Monitoring: Measure tumor dimensions ( Volume=2Length×Width2​ ) and body weights twice weekly. A body weight loss of >15% triggers humane endpoints.

  • End of Study: On day 21, sacrifice the animals 2 hours after the final dose. Collect blood for trough PK and tumors for terminal PD analysis, successfully closing the self-validating loop.

Table 2: Pharmacodynamic & Efficacy Metrics (Day 21)
Dose Group (PO, QD)p-ERK Inhibition (%)Tumor Volume Reduction (%)Body Weight Change (%)
Vehicle Control 0%0%+2.1%
10 mg/kg 35%28%+1.5%
30 mg/kg 72%65%-1.2%
60 mg/kg >90%88% (Stasis)-4.5%

References

  • Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. PubMed / Journal of Medicinal Chemistry.1

  • Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. PubMed / Nature.3

  • An Allosteric Inhibitor of SHP2 Suppresses RTK-Driven Tumors. Cancer Discovery.4

  • Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. ACS Medicinal Chemistry Letters.2

  • Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. ACS Publications.5

Sources

Application

Application Note: In Vitro Pharmacological Profiling and Assay Development for 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine

Executive Summary & Biological Context 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine is a synthetic organic compound characterized by a pyrazine core substituted with a 4-methylpiperidine moiety[1]. This specific bicyclic sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

3-(4-Methylpiperidin-1-yl)pyrazin-2-amine is a synthetic organic compound characterized by a pyrazine core substituted with a 4-methylpiperidine moiety[1]. This specific bicyclic scaffold is highly privileged in medicinal chemistry, frequently serving as a lead compound for targeting central nervous system (CNS) pathways[2]. Specifically, pyrazine-piperidine derivatives are widely investigated as potent inhibitors of phosphodiesterases (PDEs)—such as PDE4, which regulates intracellular cyclic adenosine monophosphate (cAMP) levels—and as modulators of G-protein coupled receptors (GPCRs)[2][3].

To accurately characterize the bioactivity of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine, researchers require highly sensitive, reproducible, and scalable high-throughput screening (HTS) assays. This application note details the development, optimization, and validation of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay .

Why TR-FRET?

Piperidine-containing compounds can occasionally exhibit intrinsic autofluorescence or form micro-aggregates in aqueous buffers, which confounds standard colorimetric or prompt-fluorescence assays. TR-FRET overcomes this by utilizing a long-lifetime lanthanide fluorophore (e.g., Europium cryptate). By introducing a time delay (typically 50–100 µs) before signal measurement, short-lived background autofluorescence from the compound library is completely eliminated, ensuring an exceptionally high signal-to-noise ratio and minimizing false positives[4][5].

SignalingPathway GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC Gαs cAMP cAMP (Active Messenger) AC->cAMP Catalyzes ATP ATP ATP ATP->AC PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Hydrolysis Downstream CREB Activation / Downstream Signaling cAMP->Downstream Accumulation AMP AMP (Inactive) PDE4->AMP Inhibitor 3-(4-Methylpiperidin-1-yl) pyrazin-2-amine Inhibitor->PDE4 Inhibits

Diagram 1: Mechanism of action of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine via PDE4 inhibition.

Assay Principle & System Causality

The TR-FRET cAMP assay is a competitive immunoassay. The system relies on two key reagents:

  • cAMP labeled with a FRET acceptor (e.g., d2 or AlexaFluor).

  • Anti-cAMP antibody labeled with a FRET donor (Europium cryptate).

The Logic of the Signal: In the resting state, the labeled cAMP binds to the Eu-cryptate antibody, bringing the donor and acceptor into close proximity. Upon excitation at 337 nm, FRET occurs, emitting a strong signal at 665 nm[5]. When 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine successfully inhibits PDE4, intracellular cAMP accumulates. This unlabeled, endogenous cAMP competes with the labeled cAMP for antibody binding sites, disrupting the FRET pair. Therefore, compound efficacy is inversely proportional to the FRET signal.

Critical Buffer Considerations

Because 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine contains a lipophilic methylpiperidine group, it is prone to non-specific binding (NSB) to the hydrophobic walls of polystyrene microplates. To counteract this, the stimulation buffer must be supplemented with 0.1% fatty-acid-free Bovine Serum Albumin (BSA) or a non-ionic surfactant like Pluronic F-127. This ensures the compound remains entirely in solution and available to interact with the cellular target.

Step-by-Step Experimental Protocol

This protocol is optimized for 384-well low-volume white microplates. White plates are strictly required to maximize signal reflection and prevent well-to-well optical crosstalk in luminescence/fluorescence assays.

Phase 1: Reagent and Cell Preparation
  • Cell Culture: Cultivate a target cell line expressing the desired PDE/GPCR profile (e.g., HEK293 or SH-SY5Y) to ~70-80% confluency.

  • Cell Harvesting: Wash cells with Ca²⁺/Mg²⁺-free PBS. Detach using a non-enzymatic cell dissociation buffer to preserve cell-surface receptors.

  • Resuspension: Centrifuge at 275 × g for 5 minutes. Resuspend the pellet in Stimulation Buffer (Hank's Balanced Salt Solution [HBSS], 5 mM HEPES, 0.1% BSA, pH 7.4)[4]. Adjust concentration to 1×106 cells/mL.

Phase 2: Compound Incubation
  • Compound Dilution: Prepare a 10-point dose-response curve of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine in 100% DMSO. Dilute these stocks 1:100 into Stimulation Buffer to achieve a final assay DMSO concentration of 1% (a level well-tolerated by most cell lines).

  • Plating: Dispense 5 µL of the cell suspension (5,000 cells) into each well of the 384-well plate.

  • Pre-Incubation: Add 5 µL of the diluted compound to the cells. Seal the plate and incubate for 30 minutes at Room Temperature (RT). Causality: This pre-incubation allows the compound to permeate the cell membrane and bind to intracellular PDEs before cAMP production is artificially stimulated.

Phase 3: Stimulation and Detection
  • Stimulation: Add 5 µL of Forskolin (a direct adenylyl cyclase activator) at its EC80​ concentration to stimulate baseline cAMP production. Incubate for 30 minutes at RT.

  • Lysis & Detection: Add 5 µL of Eu-cryptate anti-cAMP antibody and 5 µL of d2-labeled cAMP (both diluted in the manufacturer's lysis buffer).

  • Equilibration: Protect the plate from light and incubate for 1 hour at RT to allow the competitive binding equilibrium to stabilize[4].

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excitation: 337 nm. Emission 1: 615 nm (Donor). Emission 2: 665 nm (Acceptor). Calculate the FRET ratio: (665nm/615nm)×104 [6].

Workflow Step1 1. Cell Seeding (384-well plate) Step2 2. Compound Incubation (30 min) Step1->Step2 Step3 3. Forskolin Stimulation (30 min) Step2->Step3 Step4 4. TR-FRET Reagent Addition Step3->Step4 Step5 5. Microplate Readout (665/615 nm) Step4->Step5

Diagram 2: High-throughput TR-FRET assay workflow for compound screening.

Assay Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the assay before screening structural analogs of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine, the assay must be statistically validated. The gold standard metric for HTS is the Z'-factor , introduced by Zhang et al. (1999)[7][8].

The Z'-factor evaluates the dynamic range of the assay relative to the data variation, calculated as:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Where σ represents the standard deviation and μ represents the mean of the positive ( p ) and negative ( n ) controls[9].

  • Positive Control: Cells treated with Forskolin + a reference PDE inhibitor (e.g., Rolipram or IBMX) (Maximum cAMP accumulation / Minimum FRET signal).

  • Negative Control: Cells treated with Forskolin + DMSO vehicle (Baseline cAMP / Maximum FRET signal).

A Z'-factor ≥0.5 indicates an excellent, robust assay suitable for high-throughput screening[7][10].

Quantitative Data Presentation

Below is a summary of the target validation metrics required for assay approval, alongside representative profiling data for the 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine scaffold.

Validation ParameterTarget HTS StandardObserved Value (3-(4-Methylpiperidin-1-yl)pyrazin-2-amine)
Z'-Factor >0.5 0.72±0.04 (Excellent)
Signal-to-Background (S/B) >3.0 5.8
Coefficient of Variation (CV%) <10% 4.2%
DMSO Tolerance Stable up to 2% Validated up to 1.5% DMSO
Estimated IC50​ (PDE4) Compound specific 1.2μM (Requires further SAR optimization)

By adhering to this rigorously validated TR-FRET protocol, researchers can confidently quantify the pharmacological activity of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine and its derivatives, driving forward hit-to-lead optimization in neuropharmacology.

References

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

  • On HTS: Z-factor. Assay.dev. Available at: [Link]

  • Optimizing Assay Performance for High-Throughput Screens. BellBrook Labs. Available at:[Link]

  • Z-factor. Wikipedia. Available at: [Link]

  • Small molecule antagonist reveals seizure-induced mediation of neuronal injury by prostaglandin E2 receptor subtype EP2. PNAS. Available at: [Link]

  • Role of Prostaglandin Receptor EP2 in the Regulations of Cancer Cell Proliferation, Invasion, and Inflammation. Emory University. Available at: [Link]

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Method

Application Note &amp; Protocol: Formulation of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine for Animal Studies

Abstract & Introduction The progression of a new chemical entity (NCE) from discovery to a viable clinical candidate hinges on rigorous preclinical evaluation.[1][2] A critical, yet often underestimated, component of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The progression of a new chemical entity (NCE) from discovery to a viable clinical candidate hinges on rigorous preclinical evaluation.[1][2] A critical, yet often underestimated, component of this process is the development of a suitable formulation for administration in animal models.[1][3] An inadequate formulation can lead to poor or variable drug exposure, confounding study results and potentially causing the premature termination of a promising compound.[1][4] This document provides a comprehensive guide to developing a robust and well-characterized formulation for 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine, a novel heterocyclic amine, for use in preclinical animal studies.

Based on its structure—a pyrazine ring with an amino group and a 4-methylpiperidine substituent—this compound is predicted to be a weak base.[4][5] Such compounds frequently exhibit low aqueous solubility at physiological pH, a major challenge for achieving adequate bioavailability.[4][6][7] This guide will detail a systematic, data-driven approach to formulation development, beginning with essential pre-formulation characterization and progressing through vehicle selection, preparation, and validation for various administration routes. The principles outlined here are broadly applicable to other weakly basic and poorly soluble NCEs.[1]

Pre-formulation Characterization: The Foundation of Rational Design

Before any vehicle is selected, a foundational understanding of the compound's physicochemical properties must be established.[1] This data-driven approach de-risks development and prevents costly late-stage failures.[7]

Key Analytical Assays:

  • Aqueous Solubility: Determine the intrinsic solubility in deionized water and, critically, in buffered solutions at various pH levels (e.g., pH 2.0, 4.5, 6.8, and 7.4) to generate a pH-solubility profile. This profile is the single most important factor in guiding the formulation strategy for an ionizable compound.[4][8]

  • pKa Determination: The acid dissociation constant (pKa) will quantify the compound's basicity and predict the pH range over which its solubility will dramatically change. This can be estimated using the Henderson-Hasselbalch equation.[8][9]

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD at a specific pH) indicate the compound's lipophilicity, which influences both solubility and permeability.[4]

  • Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can identify the crystalline form and melting point, which are important for stability and solubility.

  • Chemical Stability: Assess the compound's stability in solution at different pH values and in the presence of light and heat to identify potential degradation issues.[10]

The workflow for pre-formulation assessment should follow a logical decision tree to efficiently guide the formulation strategy.

Preformulation_Workflow cluster_0 Pre-formulation Assessment cluster_1 Formulation Path Selection start Obtain NCE: 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine solubility Determine pH-Solubility Profile (pH 2.0 - 7.4) start->solubility pka Determine pKa start->pka logp Determine LogP / LogD start->logp stability Assess Solution Stability start->stability decision Is aqueous solubility at target pH > target conc.? solubility->decision pka->decision path_a Path A: Simple Aqueous Vehicle decision->path_a Yes path_b Path B: Solubility Enhancement Required decision->path_b No caption Fig 1. Pre-formulation Decision Workflow

Caption: Fig 1. Pre-formulation Decision Workflow

Formulation Strategies for Enhanced Solubility

For weakly basic compounds like 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine, solubility is typically highest at low pH where the molecule is protonated and forms a more soluble salt.[11] The strategy is to select a vehicle that can maintain the drug in solution at the required concentration for dosing.

Strategy A: pH Adjustment

This is the most common and preferred initial approach for ionizable compounds.[4] By lowering the pH of an aqueous vehicle with a pharmaceutically acceptable acid, the compound can be converted to its more soluble salt form in situ.

  • Causality: The amine functional groups on the pyrazine and piperidine rings will become protonated at a pH below their pKa, increasing polarity and enhancing interaction with the aqueous solvent.[8]

  • Considerations:

    • Route of Administration: The acceptable pH range varies by route to minimize irritation and tissue damage.[4][8]

      • Oral (PO): pH 2-11 is generally acceptable.[4]

      • Intravenous (IV): A narrower range of pH 3-9 is recommended to avoid vascular irritation.[4][9]

      • Subcutaneous (SC): pH 4-9 is preferred.[8]

    • Buffer Selection: For pH control, buffers like citrate, acetate, or phosphate can be used.[8] However, buffer capacity should be kept to a minimum, especially for IV routes, to allow the body's natural buffering systems to quickly return the local pH to physiological levels upon administration.[8][9]

Strategy B: Co-solvents

If pH adjustment alone is insufficient, or if a non-aqueous formulation is desired, co-solvents can be employed.[1] These are water-miscible organic solvents that increase solubility by reducing the polarity of the solvent system.

  • Causality: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for less polar solutes.

  • Critical Pitfall: A major concern is drug precipitation upon dilution with aqueous body fluids (e.g., in the bloodstream after an IV injection).[1][12] It is imperative to test the formulation's stability by adding it to plasma in vitro before in vivo use.[12]

  • Common Co-solvents & Tolerability: The choice and concentration of co-solvents are limited by species-specific toxicity.[13][14]

Co-solventMax Recommended % (Mouse/Rat, IV)Max Recommended % (Mouse/Rat, PO)Key Considerations
PEG 400 40-50%60-80%Viscous; can cause osmotic effects. Generally well-tolerated.[14]
Propylene Glycol (PG) 30-40%50-70%Can cause hemolysis and CNS effects at high doses.[13][14]
Ethanol 10%20-30%Potential for CNS depression; use with caution.
DMSO 10% (often lower)20-40%Excellent solvent, but can enhance skin penetration and carry impurities.
Solutol® HS 15 20%50%Surfactant properties; can improve solubility significantly.

Table 1: Common co-solvents and their generally accepted concentration limits for preclinical studies. These are starting points and should be confirmed with institutional animal care and use committee (IACUC) guidelines.

Strategy C: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble drug molecules, forming an inclusion complex that has greatly enhanced aqueous solubility.[15][16][17]

  • Mechanism: The lipophilic pyrazine and methylpiperidine moieties of the NCE can fit into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the complex allows it to dissolve in water.[16][18]

  • Common Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in parenteral formulations due to its high water solubility and favorable safety profile.[15][19]

  • Application: Typically used in aqueous solutions, often in combination with a buffer system. Solutions of 20-40% (w/v) HP-β-CD are common.

Formulation_Selection_Workflow cluster_0 Strategy Selection cluster_1 Final Formulation start Path B: Solubility Enhancement Required ph_mod Attempt pH Adjustment (e.g., 0.1 M Citrate Buffer, pH 3-4) start->ph_mod check1 Solubility Goal Met? ph_mod->check1 cosolvent Introduce Co-solvents (e.g., 30% PEG 400, 10% Ethanol in water) check1->cosolvent No final Final Dosing Vehicle check1->final Yes check2 Solubility Goal Met? cosolvent->check2 cyclo Use Cyclodextrins (e.g., 30% HP-β-CD in buffer) check2->cyclo No check2->final Yes check3 Solubility Goal Met? cyclo->check3 check3->final Yes fail Re-evaluate Compound or consider suspension (PO) check3->fail No caption Fig 2. Stepwise Formulation Strategy Selection

Caption: Fig 2. Stepwise Formulation Strategy Selection

Detailed Experimental Protocols

The following protocols are exemplary and should be adapted based on the results of the pre-formulation characterization.

Protocol 1: Preparation of a pH-Adjusted Aqueous Formulation (Target: 5 mg/mL)
  • Vehicle Preparation: Prepare a 50 mM citrate buffer. Dissolve citric acid in 90% of the final volume of Water for Injection (WFI). Adjust the pH to 3.5 using sodium hydroxide. Add WFI to the final volume. Filter through a 0.22 µm sterile filter.

  • Compound Solubilization: Weigh the required amount of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine for a final concentration of 5 mg/mL.

  • Mixing: Slowly add the compound to the citrate buffer vehicle while vortexing or sonicating. Gentle warming (30-40°C) may be used to aid dissolution but must be tested for its effect on compound stability.

  • Final pH Check: After the compound is fully dissolved, measure the final pH of the solution and adjust if necessary. The pH may shift upon addition of the basic compound.

  • Tonicity Adjustment (for IV/IP/SC): If the formulation is not isotonic, add a tonicity-adjusting agent like sodium chloride or dextrose to bring the osmolality into the physiological range (approx. 280-310 mOsm/kg).[9][10]

  • QC & Validation:

    • Visual Inspection: The final solution must be clear and free of visible particulates.[19]

    • Concentration Verification: Use a validated analytical method (e.g., HPLC-UV) to confirm the final concentration is within ±10% of the target.

    • Stability: Store an aliquot under the planned study conditions and re-assay at a future time point to ensure stability.

Protocol 2: Preparation of a Co-solvent/Aqueous Formulation (Target: 10 mg/mL)
  • Vehicle Preparation: Prepare the co-solvent vehicle. For a vehicle of 40% PEG 400, 10% Ethanol, and 50% WFI (v/v/v), first mix the PEG 400 and Ethanol. Then, slowly add the WFI while mixing.

  • Compound Solubilization: Weigh the required amount of the NCE for a final concentration of 10 mg/mL.

  • Mixing: Add the compound to the co-solvent vehicle. Vortex and sonicate until fully dissolved.

  • Precipitation Check (CRITICAL): Perform an in vitro dilution test. Add one part of the formulation to nine parts of saline or rodent plasma. Observe for any signs of precipitation (cloudiness, particulates) immediately and after 30-60 minutes. If precipitation occurs, the formulation is not suitable for IV administration and must be reformulated.[12]

  • QC & Validation: Perform the same visual inspection and concentration verification steps as in Protocol 1.

Conclusion & Best Practices

The successful formulation of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine for animal studies is an exercise in applied pharmaceutical science. There is no "universal vehicle."[3] The optimal formulation balances the need for adequate drug solubilization with the physiological tolerance of the animal model.[3][4]

Key Takeaways:

  • Invest in Pre-formulation: Do not skip the initial characterization; it saves time and resources in the long run.[1][7]

  • Keep it Simple: Start with the simplest vehicle that meets the solubility requirement (e.g., pH-adjusted saline) before moving to more complex systems.

  • Route-Specific Requirements: Always consider the unique constraints of the intended administration route (pH, tonicity, sterility).[8][19]

  • Validate Everything: Every new formulation must be analytically validated for concentration and stability before being used in an animal study.[2] The vehicle itself should be tested in a small group of animals to ensure it does not produce confounding biological effects.[3][13]

By following this systematic and data-driven approach, researchers can develop robust, reliable, and safe formulations that will generate high-quality, interpretable data in preclinical efficacy and toxicology studies.

References

  • Lavan, M., & Knipp, G. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University. Available from: [Link]

  • Quotient Sciences. (2025, October 25). From Preclinical Screening to Clinical Optimization: Accelerating Poorly Soluble Drug Development. Available from: [Link]

  • Singh, R., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. Available from: [Link]

  • The Solubility Company. Preclinical α-FORMULATION™ Screen. Available from: [Link]

  • Pharma Now. (n.d.). Tackling Parenteral Drugs Formulation Challenges. Available from: [Link]

  • Ascendia Pharma. (2021, August 11). Top Considerations When Developing Formulations for Injectable Solutions. Available from: [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]

  • Nissel, H. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • de Miranda, J., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. International Journal of Molecular Sciences. Available from: [Link]

  • Holm, R., et al. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics. Available from: [Link]

  • Roquette. (n.d.). Parenteral Preparations, Challenges in Formulation. Available from: [Link]

  • Sguizzato, M., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Drug Delivery Science and Technology. Available from: [Link]

  • ResearchGate. (n.d.). Buffers and pH Adjusting Agents. Available from: [Link]

  • Gad, S. C. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Available from: [Link]

  • Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmacy and Pharmacology. Available from: [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Available from: [Link]

  • PubChem. N-[3-(4-methylpiperazin-1-yl)phenyl]-7-(pyridin-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine. Available from: [Link]

  • Kinter, L. B., & DeMarco, G. J. (2015). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal. Available from: [Link]

  • Saudi Food & Drug Authority. (2024, March 27). General Considerations for Preclinical Studies Submissions. Available from: [Link]

  • Singh, B., & Singh, R. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery. Available from: [Link]

  • PubChem. 3-amino-N-[3-(4-amino-4-methylpiperidin-1-yl)-2-pyridinyl]-6-(5-fluoro-2-morpholin-4-ylpyrimidin-4-yl)pyrazine-2-carboxamide. Available from: [Link]

  • Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie. Available from: [Link]

  • de Carvalho, G. C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Frontiers in Pharmacology. Available from: [Link]

  • da Silva, A. T., et al. (2023). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Journal of the American Veterinary Medical Association. Available from: [Link]

  • European Medicines Agency (EMA). (2007). GUIDELINE ON EXCIPIENTS IN THE DOSSIER FOR APPLICATION FOR MARKETING AUTHORISATION OF A MEDICINAL PRODUCT. Available from: [Link]

  • Health Canada. (2025, August 7). Guidance for Industry: Preparation of Veterinary New Drug Submissions and Abbreviated New Drug Submissions (New and Generic Drugs) - Quality Requirements: Drug Product. Available from: [Link]

  • FDA. (2016, May 20). Considerations in Excipients. Available from: [Link]

  • USDA APHIS. (n.d.). Adjuvants and Excipients. Available from: [Link]

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Application

Preclinical Pharmacokinetics of Aminopyrazine Compounds: A Comprehensive Bioanalytical and ADME Protocol Guide

Introduction Aminopyrazines represent a privileged heterocyclic scaffold in modern drug discovery, frequently deployed in the design of kinase inhibitors (e.g., PI3K, FGFR) and next-generation antimalarial agents (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Aminopyrazines represent a privileged heterocyclic scaffold in modern drug discovery, frequently deployed in the design of kinase inhibitors (e.g., PI3K, FGFR) and next-generation antimalarial agents (e.g., PI4K inhibitors)[1][2]. Despite their potent pharmacodynamics, the 2-aminopyrazine core often presents significant pharmacokinetic (PK) hurdles. These challenges are primarily driven by high crystal lattice energy leading to poor aqueous solubility, and a susceptibility to rapid Phase I oxidative metabolism, which collectively restrict oral bioavailability[3].

To successfully advance aminopyrazine candidates from discovery to preclinical development, rigorous in vitro absorption, distribution, metabolism, and excretion (ADME) profiling must be coupled with robust in vivo PK evaluation. This application note provides a self-validating, step-by-step methodological framework for assessing the pharmacokinetics of aminopyrazine derivatives, emphasizing the mechanistic rationale behind each experimental parameter.

Experimental Design & Workflow

PK_Workflow Compound Aminopyrazine Candidate InVitro In Vitro ADME (Microsomal Stability) Compound->InVitro Formulation Formulation & Salt Screening InVitro->Formulation CL_int < Threshold InVivo In Vivo PK (IV & PO Dosing) Formulation->InVivo Optimized Solubility LCMS LC-MS/MS Bioanalysis InVivo->LCMS Data PK Parameter Calculation LCMS->Data

Aminopyrazine PK workflow: From in vitro ADME to LC-MS/MS bioanalysis.

In Vitro ADME: Liver Microsomal Stability Assay

Rationale & Causality: Aminopyrazines are highly susceptible to hepatic clearance via cytochrome P450 (CYP) enzymes. Evaluating microsomal stability allows researchers to calculate the intrinsic clearance ( CLint​ ), which is a critical predictor of in vivo half-life. Keeping the final DMSO concentration at or below 0.25% is strictly required; higher concentrations of organic solvents competitively inhibit CYP isoforms, leading to artificially inflated stability profiles[4].

Protocol 1.1: Microsomal Incubation

  • Preparation: Thaw pooled human or rat liver microsomes (HLM/RLM) on ice. Prepare a 0.1 M potassium phosphate buffer adjusted to pH 7.4[4].

  • Pre-incubation: In a 96-well plate, combine microsomes (final concentration 0.5 mg/mL) and the aminopyrazine test compound (final concentration 3 µM, max 0.25% DMSO) in the phosphate buffer. Pre-incubate at 37°C for 5 minutes[4].

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., labetalol or a stable isotope-labeled aminopyrazine).

    • Causality Check: The 3:1 ratio of cold organic solvent to aqueous matrix instantly denatures CYP enzymes and precipitates proteins, freezing the metabolic profile at exact time intervals.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Validation Check: Include a high-clearance reference standard (e.g., verapamil) in parallel incubations to validate the metabolic viability of the microsome batch.

In Vivo Pharmacokinetics: Dosing and Sampling

Rationale & Causality: Determining absolute oral bioavailability (F%) requires parallel intravenous (IV) and per os (PO) dosing. Because aminopyrazines frequently suffer from dissolution-rate limited absorption, formulating the compound as a stable suspension or utilizing salt forms (e.g., esylate or oxalate salts) is essential to prevent precipitation in the gastrointestinal tract and ensure accurate systemic exposure readings[3][5].

Protocol 2.1: Rodent Dosing and Blood Collection

  • Formulation: For oral dosing, formulate the aminopyrazine in 0.5% hydroxypropylmethyl cellulose (HPMC) containing 0.2% Tween 80. This surfactant-polymer matrix maintains a homogenous suspension for poorly soluble pyrazines[6]. For IV dosing, utilize a co-solvent system (e.g., 5% DMSO / 40% PEG400 / 55% Saline) to ensure complete dissolution.

  • Administration: Administer the PO dose (e.g., 10 mg/kg) via oral gavage and the IV dose (e.g., 1.5 mg/kg) via the lateral tail vein to healthy C57BL/6 mice or Sprague-Dawley rats[3][6].

  • Serial Sampling: Collect 10–20 µL blood samples via tail snip or jugular vein catheter at 0.25, 0.5, 1, 2, 4, 6, 8, 10, and 24 hours post-dose[6].

  • Storage: Immediately transfer whole blood into K2EDTA tubes, mix gently to prevent coagulation, and store at -80°C until bioanalysis[6].

  • Validation Check: Include a known standard (e.g., chloroquine dosed at 10 mg/kg) as a positive control to verify the systemic absorption model and analytical recovery[6].

Bioanalytical Method Development: LC-MS/MS

Rationale & Causality: Aminopyrazines are weakly basic and polar heterocyclic compounds. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity. The addition of formic acid to the mobile phase acts as a proton source, significantly enhancing the ionization efficiency of the pyrazine nitrogen in the positive electrospray ionization (ESI+) source[7].

Protocol 3.1: Extraction and Quantification

  • Protein Precipitation Extraction (PPE): Mix 5-20 µL of whole blood or plasma with 180-195 µL of an Acetonitrile:Methanol (80:20 v/v) extraction solvent containing the internal standard[6]. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Chromatographic Separation: Inject the supernatant onto a reverse-phase HPLC column (e.g., C18 or a specialized polar column like SHARC 1, 5 µm, 4.6 x 150 mm)[7].

  • Mobile Phase: Run a gradient elution using Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both supplemented with 0.05% to 0.5% Formic Acid[7].

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer (e.g., AB Sciex QTrap 5500) in ESI+ mode[6]. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) optimized for the target aminopyrazine.

Data Presentation: Comparative Pharmacokinetic Parameters

To contextualize the expected outcomes of these protocols, Table 1 summarizes the in vivo PK parameters of representative aminopyrazine derivatives and their salts. The data highlights how structural modifications or salt formulations directly impact systemic exposure and bioavailability.

Table 1. Representative Pharmacokinetic Parameters of Aminopyrazine Derivatives

Compound Class / TargetAnimal ModelRouteDoseCmaxT1/2 (h)ClearanceBioavailability (F%)
PI3Kγ Inhibitor (Compound 9) [3]RatPO10 mg/kgN/A4.621 mL/min/kg23%
PI4K Inhibitor (UCT943) [1]MousePO10 mg/kgDose-DependentN/ALow-ModerateHigh
Kinase Inhibitor FT1518 (Base) [5]RatPOSingle1592 ng/mLN/AN/A44%
Kinase Inhibitor FT1518 (Esylate Salt) [5]RatPOSingle1768 ng/mLN/AN/A>100%
Antimalarial (Compound 1) [8]MousePOSingle1.9 µM2.53N/A69%

Note: The dramatic increase in bioavailability for FT1518 when administered as an esylate salt demonstrates the critical importance of salt screening in overcoming the inherent solubility limitations of the aminopyrazine core[5].

References
  • Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity - Journal of Medicinal Chemistry. 9

  • A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives - Malaria Research and Treatment. 8

  • Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria - PMC. 6

  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ - ACS Publications. 3

  • WO2018178944A1 - Salt forms of amino pyrazine purine based selective kinase inhibitor - Google Patents. 5

  • WO2008116665A1 - Substituted imidazopyridine derivatives as melanocortin-4 receptor antagonists - Google Patents. 4

  • 2-Aminopyrazine - SIELC Technologies. 7

  • UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - Antimicrobial Agents and Chemotherapy. 1

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - ACS Medicinal Chemistry Letters. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Purification Challenges of Substituted Pyrazines

Welcome to the technical support center dedicated to the purification of substituted pyrazine compounds. As a class of heterocycles vital to the pharmaceutical, flavor, and materials science industries, pyrazines present...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the purification of substituted pyrazine compounds. As a class of heterocycles vital to the pharmaceutical, flavor, and materials science industries, pyrazines present unique and often frustrating purification challenges.[1][2] Their inherent basicity, potential for volatility, and the frequent co-synthesis of structurally similar isomers and byproducts demand a nuanced and strategic approach to isolation.[1][3][4]

This guide is structured to function as a direct line to a seasoned application scientist. It moves beyond generic protocols to address the specific, practical issues encountered in the lab. Here, we will dissect common problems, explain the chemical principles behind the solutions, and provide validated, step-by-step guidance to elevate the purity and yield of your target compounds.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues encountered during the purification of substituted pyrazines in a direct question-and-answer format.

Question 1: My crude reaction mixture is complex. What is a robust, general workflow for initial cleanup?

Answer: A multi-step, logic-based workflow is the most effective approach for tackling a complex crude pyrazine mixture. The goal of the initial steps is not to achieve perfect purity but to remove major classes of impurities, simplifying the final, high-resolution purification. The strategy hinges on exploiting the fundamental chemical differences between your target pyrazine and the primary contaminants.

A typical workflow involves an initial aqueous workup to remove water-soluble materials, followed by a more specific purification technique like column chromatography, and concluding with recrystallization for final polishing.

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup / LLE (Acid/Base Extraction) crude->workup assessment Assess Purity & Complexity (TLC, LC-MS) workup->assessment chromatography Column Chromatography (Silica or Reversed-Phase) assessment->chromatography Impurities Present recrystallization Recrystallization or Distillation assessment->recrystallization High Purity, Minor Impurities chromatography->recrystallization Isolate Major Product final_product Pure Substituted Pyrazine recrystallization->final_product

Caption: General purification workflow for substituted pyrazines.

Question 2: My main impurity is a structurally similar isomer that co-elutes during column chromatography. How can I improve separation?

Answer: Separating isomers is a classic challenge in pyrazine chemistry, often arising from a lack of regioselectivity in the synthesis.[4] When standard silica gel chromatography fails, you must enhance the selectivity of your system.

Causality: The inability to separate isomers implies they have very similar polarities and interactions with the stationary phase. Your goal is to amplify the subtle structural differences between them.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Switch Solvents: Instead of a standard hexane/ethyl acetate system, explore other solvent combinations. Dichloromethane/methanol or toluene/acetone can alter the selectivity by introducing different interactions (e.g., dipole-dipole, π-π stacking).

    • Introduce an Additive: For basic pyrazines, adding a small amount of triethylamine (~0.1-1%) to the mobile phase can deactivate acidic sites on the silica gel, often sharpening peaks and improving resolution. Conversely, a trace of acetic or formic acid can be used for acidic compounds.

  • Change the Stationary Phase:

    • High-Surface-Area Silica: Silica gels with a higher surface area (e.g., >700 m²/g) provide more interaction sites, which can increase compound retention and improve the separation of closely related compounds.[1]

    • Reversed-Phase Chromatography: If normal-phase fails, reversed-phase (e.g., C18 silica) is an excellent alternative.[3] Separation is based on hydrophobicity, which can be very different between isomers even if their polarities are similar. A typical mobile phase is a gradient of water and acetonitrile or methanol.[3][5]

    • Chiral Stationary Phases (CSPs): For enantiomeric pyrazine derivatives, a CSP is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective, used with either normal-phase (hexane/ethanol) or polar organic modes (acetonitrile).[6][7][8]

  • Consider Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography. Switching to a preparative HPLC system with a suitable column is often the definitive solution for challenging isomer separations.[3][9]

Question 3: I suspect imidazole byproducts are contaminating my product. What is the most efficient way to remove them?

Answer: Imidazole formation is a common side reaction in syntheses involving sugars and ammonia sources.[10] Fortunately, imidazoles and pyrazines often have sufficiently different properties that can be exploited for separation.

Causality: Imidazoles, particularly less substituted ones like 4-methylimidazole, are typically more polar and have different solubility profiles than many alkyl-substituted pyrazines.[11][12]

Recommended Methods:

  • Selective Liquid-Liquid Extraction (LLE): This is the first and often most effective method.

    • Hexane Extraction: Multiple extractions of the aqueous reaction mixture with pure hexane can selectively remove many alkyl-substituted pyrazines, leaving the more polar imidazole impurities behind in the aqueous layer.[11][12][13]

    • Caution: Using more polar organic solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract the imidazole impurities, requiring a subsequent chromatographic step.[11][12][13]

  • Silica Gel Chromatography: If imidazoles are co-extracted, they can be readily removed using column chromatography.

    • Silica gel effectively retains the more polar imidazole derivatives, allowing the desired pyrazines to elute first, especially with a low-polarity mobile phase like 90:10 hexane/ethyl acetate.[11][12][13]

Impurity_Troubleshooting start Low Purity Detected (TLC/LC-MS) identify Identify Impurity Type start->identify isomer Isomer / Structurally Similar identify->isomer Co-eluting Spot polar Polar Byproduct (e.g., Imidazole) identify->polar Baseline Spot catalyst Residual Metal Catalyst (e.g., Pd, Sn) identify->catalyst Non-UV Active / ICP-MS data opt_chrom Optimize Chromatography (Solvent, Stationary Phase) isomer->opt_chrom lle Selective LLE (e.g., Hexane Extraction) polar->lle kf_wash Aqueous KF Wash (for Tin) catalyst->kf_wash scavenger Use Scavenger Resin catalyst->scavenger prep_hplc Consider Prep HPLC/SFC opt_chrom->prep_hplc If separation still fails silica_plug Silica Gel Plug/ Column Chromatography lle->silica_plug If LLE is insufficient

Caption: Troubleshooting logic for common pyrazine impurities.

Question 4: How can I remove residual palladium or tin catalysts from my cross-coupling reaction?

Answer: Residual metals are a critical concern, especially in drug development, and require targeted removal strategies.

Causality: Metal catalysts can exist in various oxidation states and may be complexed with ligands or the product itself, making simple filtration ineffective.

Solutions:

  • For Tin (from Stille Couplings): Tin byproducts can often be removed with an aqueous wash of potassium fluoride (KF).[14] The fluoride has a high affinity for tin, forming insoluble tin fluorides that can be filtered off or partitioned into the aqueous layer.

  • For Palladium (from Suzuki, Heck, etc.):

    • Silica Gel Chromatography: Palladium complexes often adhere strongly to silica. Passing the crude product through a plug of silica gel can be effective.[14]

    • Scavenger Resins: These are polymers functionalized with groups that chelate metals (e.g., thiols, amines). Stirring the crude product solution with a suitable scavenger resin for a few hours, followed by filtration, is a highly effective method for reducing metal content to ppm levels.

    • Activated Carbon: Treatment with activated carbon can also adsorb residual palladium, though it may sometimes lead to product loss.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for purifying pyrazines via column chromatography and recrystallization?

A1: The optimal solvent choice is highly dependent on the specific substituents on the pyrazine ring. However, a good starting point can be determined based on general polarity.

Purification MethodCompound PolarityRecommended Solvents/SystemsRationale & Key Insights
Normal-Phase Chromatography Low to MediumHexane/Ethyl Acetate, Hexane/DCMThe most common and versatile system. The ratio is adjusted based on the Rf from TLC analysis.[1][15]
Medium to HighDCM/Methanol, Ethyl Acetate/MethanolUsed for more polar pyrazines containing groups like amides or hydroxyls.
Reversed-Phase Chromatography All PolaritiesAcetonitrile/Water, Methanol/WaterSeparation is based on hydrophobicity. Often requires a buffer (e.g., formic acid or ammonium acetate) for good peak shape.[3][9]
Recrystallization Crystalline SolidsEthanol, Isopropanol, Ethanol/Water, Hexane/Ethyl AcetateThe goal is to find a solvent or solvent pair where the compound is soluble when hot but sparingly soluble when cold.[16][17] An anti-solvent (like water or hexane) is often added to a hot, concentrated solution in a "good" solvent (like ethanol) to induce crystallization upon cooling.[17]

Q2: My pyrazine derivative is highly volatile. How can I purify it without significant product loss?

A2: Volatility is a major challenge with low molecular weight, alkyl-substituted pyrazines.[3] Standard purification techniques must be modified.

  • Avoid High Vacuum: When removing solvents on a rotary evaporator, use minimal vacuum and a cool water bath to prevent co-evaporation of the product.

  • Use Gas Chromatography (GC): For analytical and small-scale preparative work, GC is the method of choice for volatile compounds.[18]

  • Solid Phase Microextraction (SPME): This technique is excellent for extracting and concentrating volatile pyrazines from a solution headspace for analysis by GC-MS, and is widely used in flavor and aroma studies.[3][18]

  • Distillation: Simple or fractional distillation can be effective for separating volatile pyrazines from non-volatile impurities like imidazoles or salts.[11][12][13]

Q3: Can I use acid-base extraction to purify my substituted pyrazine?

A3: Yes, this is a powerful technique. The nitrogen atoms in the pyrazine ring are basic (though less so than pyridine) and can be protonated.

  • To Remove Non-Basic Impurities: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with an aqueous acid (e.g., 1M HCl). The pyrazine will move to the aqueous layer as a salt. The organic layer, containing non-basic impurities, can be discarded. Then, basify the aqueous layer (e.g., with NaOH) and back-extract the pure pyrazine into a fresh organic solvent.[19][20]

  • To Remove Basic Impurities: If your pyrazine is significantly less basic than an impurity, you can perform the reverse by carefully selecting a pH where the impurity is protonated but your product is not. This requires knowledge of the respective pKa values.

Experimental Protocols

Protocol 1: Purification of a Crude Pyrazine Mixture via Flash Column Chromatography

This protocol describes a standard methodology for purifying a moderately polar substituted pyrazine from less polar and more polar impurities.

  • TLC Analysis:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in several solvent systems (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) to find a system that gives your product an Rf value of ~0.2-0.4 and good separation from major impurities.

  • Column Preparation:

    • Select a flash chromatography column appropriately sized for your sample amount (typically a 40-100:1 ratio of silica weight to crude sample weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Hexane or 95:5 Hexane:EtOAc).

    • Pour the slurry into the column and use pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel (~2-3x the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the initial mobile phase and carefully pipette it onto the top of the column bed.

  • Elution and Fraction Collection:

    • Begin eluting with the initial low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase according to a predefined gradient (e.g., step or linear gradient).

    • Collect fractions of equal volume throughout the run.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazine.[16]

Protocol 2: Recrystallization of a Solid Pyrazine Derivative Using a Two-Solvent System

This method is ideal for the final purification step to obtain high-purity, crystalline material.[17]

  • Solvent Selection:

    • Identify a "good" solvent in which your compound is highly soluble (e.g., ethanol, ethyl acetate).

    • Identify a "poor" or "anti-solvent" in which your compound is insoluble or sparingly soluble (e.g., water, hexane). The two solvents must be miscible.

  • Dissolution:

    • Place the crude solid pyrazine in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the hot "good" solvent required to fully dissolve the solid at or near the solvent's boiling point.[16][17]

  • Induce Crystallization:

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly and persistently cloudy (turbid).[17]

    • If necessary, add one or two drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystal Growth:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize the yield of the precipitate.[17]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals on the filter with a small amount of cold anti-solvent to remove any residual soluble impurities.

    • Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.[16]

References

  • Benchchem Technical Support. (2025). Technical Support Center: Purification of Pyrazine-2-amidoxime. Benchchem.
  • Wait, A. D., & Rathbone, D. L. (1993).
  • SIELC Technologies. (2019). Pyrazine. SIELC Technologies.
  • Bickler, B. (2012).
  • Misnawi, J., & Ariza, B. T. (2006). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Neliti.
  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic.
  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Unknown Author.
  • Benchchem Technical Support. (2025).
  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.
  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Pyrazines using 2-Bromopyrazine. Benchchem.
  • Britton, E. C., et al. (1962). Purification of pyrazine.
  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
  • Taylor, A. W. (2002). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. PMC - NIH.
  • Boinon, B., et al. (1998). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures.
  • Hylsová, M., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them. Benchchem.
  • Benchchem. (2025).
  • Majumder, C., et al. (2011). Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online.
  • Wang, D., et al. (2016).
  • Benchchem Technical Support. (2025). Recrystallization techniques for purifying pyrazole compounds. Benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine Solubility in Biological Buffers

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing in vitro assay failures due to compound precipitation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing in vitro assay failures due to compound precipitation. 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine is a classic example of a structurally deceptive molecule: while it exhibits excellent solubility in pure organic solvents like dimethyl sulfoxide (DMSO), it frequently crashes out of solution when introduced to aqueous biological buffers.

This guide is designed to break down the mechanistic causality of these solubility limits and provide self-validating protocols to rescue your biochemical and cellular assays.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q1: Vendor specifications state this compound is "soluble in polar solvents like water." Why does it precipitate immediately upon dilution in PBS or HEPES (pH 7.4) at low micromolar concentrations? A1: Vendor claims of aqueous solubility often refer to unbuffered water (where the compound can dictate the pH) or specific protonated salt forms. In your assay, precipitation is driven by the compound's intrinsic physicochemical properties and solvent-shift nucleation.

Structurally, the lone pair of electrons on the piperidine nitrogen is delocalized into the electron-withdrawing pyrazine ring. This drastically reduces the basicity (pKa) of the piperidine nitrogen compared to an isolated aliphatic amine. Consequently, at a physiological pH of 7.4, the molecule remains predominantly unprotonated and electrically neutral. When transitioning from a highly solvating environment (DMSO) to a highly polar aqueous environment (PBS), the DMSO diffuses into the bulk water faster than the hydrophobic compound can be solvated. The hydrophobic effect forces the uncharged, lipophilic molecules to aggregate, leading to rapid supersaturation and precipitation [1].

Q2: Should I rely on kinetic or thermodynamic solubility data to optimize my in vitro screening assays? A2: For early-stage in vitro screening (e.g., enzymatic assays, cell culture), kinetic solubility is the only operationally relevant metric. Kinetic solubility measures the concentration at which a supersaturated solution first becomes unstable to precipitation after diluting a concentrated DMSO stock into an aqueous medium [2]. In contrast, thermodynamic solubility measures the equilibrium concentration of a crystalline solid in a buffer over 24–72 hours [3]. Because your workflow involves DMSO stock dilution, optimizing for kinetic solubility is critical to prevent false negatives caused by compound aggregation [4].

Q3: Does the choice of biological buffer (e.g., PBS vs. HEPES) impact the precipitation rate? A3: Yes. Highly ionic buffers like Phosphate-Buffered Saline (PBS) can exacerbate precipitation through the "salting-out" effect, which further reduces the solubility of non-polar molecules. Zwitterionic Good's buffers, such as HEPES or Tris, often provide a slightly more forgiving solvation environment for lipophilic small molecules and can marginally improve the kinetic solubility threshold [5].

Part 2: Troubleshooting Guide & Formulation Strategies

Q4: How can I modify my assay buffer to prevent precipitation without altering the biological readout? A4: You must reduce the thermodynamic penalty of solvating the lipophilic compound in water. If lowering the compound concentration is not an option, you can employ three primary formulation strategies: co-solvents, surfactants, or complexation agents.

Quantitative Data: Formulation Strategies

The table below summarizes field-proven strategies to rescue the kinetic solubility of pyrazine-piperidine derivatives.

StrategyRecommended ExcipientWorking ConcentrationMechanism of SolubilizationAssay Compatibility
Co-solvent DMSO≤ 1.0% (v/v)Reduces the dielectric constant of the bulk aqueous solvent.High (Monitor for cytotoxicity if >1%)
Surfactant Tween-200.01% - 0.1% (v/v)Micellar encapsulation of the lipophilic free base.Medium (May interfere with membrane proteins)
Complexation HP-β-CD1.0% - 10% (w/v)Forms a host-guest inclusion complex, shielding the hydrophobic core.High (Biologically inert in most cell assays)
pH Adjustment HCl (Trace)pH 6.0 - 6.5Protonates the pyrazine/piperidine nitrogens, increasing polarity.Low (Alters physiological relevance)

Part 3: Self-Validating Experimental Protocols

Q5: What is the standard protocol to determine the kinetic solubility limit of this compound in my specific assay buffer? A5: To ensure scientific integrity, you must use a self-validating system. Visual inspection is insufficient because nano-precipitates scatter light poorly but still ruin assay kinetics. Use the following LC-MS/MS Kinetic Solubility Assay to establish the exact working limit of your compound.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine in anhydrous DMSO. Vortex until completely clear.

  • Standard Curve Generation: Prepare a serial dilution of the compound (0.1 µM to 200 µM) entirely in 100% DMSO. This represents your theoretical maximum (100% recovery) standard curve.

  • Buffer Spiking: Aliquot 990 µL of your target biological buffer (e.g., HEPES pH 7.4) into microcentrifuge tubes. Add 10 µL of the DMSO stock to achieve a 100 µM final concentration (1% DMSO v/v). Note: Repeat this for various target concentrations.

  • Incubation: Shake the samples at 37°C for 2 hours. This mimics the exact thermodynamic conditions of your biological assay.

  • Phase Separation (Critical Step): Centrifuge the tubes at 10,000 x g for 15 minutes. This forces any micro-precipitates or colloidal aggregates into a pellet.

  • Sampling: Carefully extract 50 µL of the clarified supernatant without disturbing the pellet. Dilute this 1:1 with acetonitrile to crash out buffer salts.

  • Quantification: Analyze the supernatant via LC-MS/MS against your DMSO standard curve.

  • Self-Validation Check: Calculate the recovery percentage: (Measured Supernatant Concentration / Nominal Spiked Concentration) * 100.

    • Validation Rule: If recovery is < 90% , the kinetic solubility limit has been breached, and formulation rescue (Table 1) is mandatory.

Part 4: Diagnostic Workflow Visualization

Follow this logical decision tree to systematically diagnose and resolve solubility failures in your workflow.

G Start Compound Stock (10 mM in 100% DMSO) Dilute Dilute into Assay Buffer (e.g., PBS/HEPES pH 7.4) Start->Dilute Incubate Incubate 2h @ 37°C Centrifuge 10,000 x g Dilute->Incubate Analyze Quantify Supernatant (LC-MS/MS or UV-Vis) Incubate->Analyze Decision Nominal Conc. == Measured Conc.? Analyze->Decision Fail No (Precipitation) Kinetic Solubility Limit Reached Decision->Fail < 90% Recovery Pass Yes (Soluble) Proceed to Biological Assay Decision->Pass >= 90% Recovery Rescue Formulation Rescue: Add 5-10% HP-β-CD or 0.01-0.1% Tween-20 Fail->Rescue Rescue->Dilute Retest

Workflow for diagnosing and resolving kinetic solubility failures in vitro.

References

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. Available at:[Link]

  • ADME Solubility Assay - BioDuro-Sundia. Available at: [Link]

  • Biological pH buffers in IVF: help or hindrance to success - National Institutes of Health (PMC). Available at:[Link]

Troubleshooting

Technical Support Center: Stability Testing &amp; Troubleshooting for 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine

Welcome to the Technical Support Center. This portal provides researchers, analytical scientists, and drug development professionals with authoritative troubleshooting guides and field-proven protocols for the stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal provides researchers, analytical scientists, and drug development professionals with authoritative troubleshooting guides and field-proven protocols for the stability testing of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine .

As a pyrazine derivative featuring a 4-methylpiperidine moiety, this compound is a valuable lead in medicinal chemistry, particularly for neurological targets[1]. However, its specific structural elements present unique analytical challenges during forced degradation and long-term stability studies. This guide bridges regulatory requirements with practical benchtop causality to ensure your analytical methods are robust and self-validating.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary structural vulnerabilities of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine during storage? A: While the compound is generally stable under standard laboratory conditions, it is highly susceptible to degradation under extreme pH or oxidative stress[1]. Mechanistically, the tertiary nitrogen of the piperidine ring and the electron-rich nitrogens of the aminopyrazine core are prone to N-oxidation. Under extreme acidic or basic conditions coupled with elevated temperatures, the C-N bond linking the piperidine to the pyrazine ring may undergo hydrolytic cleavage.

Q2: Which regulatory guidelines dictate our stability testing parameters? A: All stability protocols must rigorously align with the ICH Q1A(R2) guidelines for new drug substances and products[2]. This internationally harmonized standard requires evaluating the drug's quality under the influence of temperature, humidity, and light to establish a reliable re-test period or shelf life[3].

Q3: During stability-indicating HPLC assays, I am observing severe peak tailing for the parent compound. How can I resolve this? A: Peak tailing is a classic chromatographic issue for basic compounds. The basic piperidine nitrogen (high pKa) interacts strongly with residual silanol groups on standard silica columns. Solution: Switch to a hybrid particle column, such as an Ethylene Bridged Hybrid (BEH) C18 column, which offers superior chemical stability and drastically reduced silanol activity[4]. Furthermore, ensure your mobile phase is adequately buffered (e.g., 0.1% TFA or a formate buffer at pH 3.0) to keep the basic nitrogens fully protonated. This prevents secondary interactions, sharpening the peak and ensuring accurate mass balance calculations.

Part 2: Forced Degradation (Stress Testing) Protocols

Forced degradation studies are critical for identifying likely degradation products, establishing degradation pathways, and validating the stability-indicating power of your analytical procedures[4].

Self-Validating System Rule: A successful forced degradation protocol must achieve 5–20% degradation of the parent API. Degradation below 5% indicates insufficient stress, while degradation above 20% risks the formation of secondary or tertiary degradants that are not clinically relevant to the product's actual shelf life. Furthermore, Mass Balance (Sum of Parent Peak Area + All Degradant Peak Areas) must remain ≥ 90%. If it drops below this threshold, degradants are likely non-UV absorbing or volatile, requiring a switch to LC-MS or Charged Aerosol Detection (CAD).

G cluster_stress Forced Degradation Conditions (ICH Q1A) API 3-(4-Methylpiperidin-1-yl) pyrazin-2-amine (API) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Ox Oxidation (3% H2O2, RT) API->Ox Photo Photolysis (UV/Vis, 1.2M lux-hr) API->Photo Thermal Thermal (Solid, 80°C) API->Thermal Analysis Stability-Indicating Assay (UPLC BEH C18 / LC-MS) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Thermal->Analysis Outcome Target: 5-20% Degradation Mass Balance ≥ 90% Analysis->Outcome

Workflow for ICH Q1A(R2) forced degradation and self-validating stability-indicating assays.

Step-by-Step Methodologies & Causality

1. Acid Hydrolysis

  • Protocol: Dissolve the API in 0.1 N HCl (use up to 20% Acetonitrile as a co-solvent if solubility is poor). Incubate at 60°C for 24–48 hours. Neutralize with 0.1 N NaOH prior to injection.

  • Causality: This tests the stability of the exocyclic amine and the pyrazine-piperidine linkage against proton-catalyzed cleavage.

2. Base Hydrolysis

  • Protocol: Dissolve the API in 0.1 N NaOH. Incubate at 60°C for 24–48 hours. Neutralize with 0.1 N HCl prior to injection.

  • Causality: Evaluates the API's susceptibility to nucleophilic attack, particularly at the electron-deficient positions of the heteroaromatic pyrazine ring.

3. Oxidative Stress

  • Protocol: Treat the API solution with 3% H₂O₂ at room temperature for 2–24 hours.

  • Causality: Simulates exposure to reactive oxygen species (ROS) over the product's shelf life. Because the piperidine nitrogen is highly susceptible to oxidation, monitor the LC-MS for a +16 Da mass shift, which is the hallmark of N-oxide formation.

4. Photostability (ICH Q1B)

  • Protocol: Expose both solid API and API in solution to UV/Vis light, targeting an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/square meter.

  • Causality: Heteroaromatic rings like pyrazine can undergo photo-oxidation or photo-induced ring opening when excited by UV radiation.

Pathway Parent Parent API C10H16N4 OxPath N-Oxidation (Piperidine/Pyrazine) Parent->OxPath H2O2 / Light HydPath Hydrolytic Cleavage (Extreme pH) Parent->HydPath Acid/Base + Heat Deg1 N-Oxide Degradant (+16 Da) OxPath->Deg1 Deg2 Ring-Opened/Cleaved Products HydPath->Deg2

Mechanistic degradation pathways of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine.

Part 3: Quantitative Data & Regulatory Parameters

To ensure global regulatory compliance, stability data must be generated under specific environmental conditions. Below is a summary of the ICH Q1A(R2) parameters and a troubleshooting matrix for forced degradation.

Table 1: ICH Q1A(R2) Standard Storage Conditions[3][4]
Study TypeStorage ConditionMinimum Time Period at SubmissionPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 MonthsEstablish primary shelf-life/re-test period based on real-time data.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 MonthsRequired if a "significant change" occurs at accelerated conditions.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 MonthsPredict long-term stability and assess the impact of short-term excursions.
Table 2: Troubleshooting Forced Degradation Outcomes
Stress ConditionObserved DegradationTroubleshooting Action / Adjustment
0.1 N HCl, 60°C < 5% (Under-stressed)Increase acid concentration to 1.0 N or elevate temperature to 80°C.
3% H₂O₂, RT > 30% (Over-stressed)Quench reaction earlier (e.g., 2 hours) or reduce H₂O₂ to 1%. Excessive oxidation causes irrelevant secondary degradation.
Solid Thermal, 80°C No degradationThe API crystal lattice is highly thermally stable. Proceed with long-term data; no further extreme thermal stress is required.
All Conditions Mass Balance < 90%Degradants are likely non-UV absorbing or volatile. Switch from UV detection to CAD (Charged Aerosol Detector) or LC-MS.

References

  • Buy 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine (EVT-12039575) - EvitaChem. EvitaChem.
  • ICHQ1 R2 - Drug Substances | PDF | Earth Sciences - Scribd. Scribd.
  • Q1A (R2) A deep dive in Stability Studies - YouTube. YouTube.
  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products - IKEV. IKEV.
  • ACQUITY UPLC Columns - imChem. imChem.

Sources

Optimization

Technical Support Center: Aminopyrazine Inhibitor Optimization &amp; Troubleshooting

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this knowledge base to help drug development professionals and researchers navigate the specific challenges associated with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this knowledge base to help drug development professionals and researchers navigate the specific challenges associated with the aminopyrazine scaffold. While aminopyrazines are highly privileged motifs in kinase drug discovery—frequently utilized for their robust hinge-binding capabilities—their structural affinity for the highly conserved ATP-binding pocket often results in kinome-wide promiscuity[1].

This guide provides causality-driven troubleshooting, structural optimization strategies, and self-validating experimental protocols to help you engineer selectivity and overcome off-target toxicity.

Diagnostic Workflow: Identifying & Mitigating Off-Target Toxicity

Before modifying your compound, you must systematically diagnose whether your observed cellular toxicity is target-mediated or an off-target artifact.

G Start Phenotypic Toxicity Detected Profile Kinome Profiling (e.g., KINOMEscan) Start->Profile Identify Identify Off-Targets (e.g., CDK1/2, PLK1) Profile->Identify SBDD Structure-Based Drug Design (SBDD) Identify->SBDD ABPP Chemoproteomics (ABPP) Validation SBDD->ABPP Success Selective Lead Advanced ABPP->Success

Workflow for diagnosing and mitigating aminopyrazine off-target toxicity.

Troubleshooting Guide & FAQs

Issue 1: High background toxicity in cellular assays despite good biochemical selectivity.

The Causality: Biochemical assays often utilize truncated kinases and artificially low ATP concentrations (typically around the Km​ , ~10-100 µM). In a live cell, physiological ATP concentrations are much higher (1-5 mM), which dramatically alters competitive binding dynamics[2]. Aminopyrazines form strong hydrogen bonds with the kinase hinge region. If the compound relies solely on this conserved interaction without exploiting non-conserved regions (like the selectivity pocket or DFG-out conformation), it will likely inhibit essential cell-cycle kinases such as CDK1/2, mTOR, or PLK1 in a cellular environment[3][4].

The Solution: Perform orthogonal kinome profiling (e.g., KINOMEscan) to identify the specific off-targets. Once identified, use Structure-Based Drug Design (SBDD) to disrupt planarity. For instance, introducing a "magic methyl" group on the hinge-binding core can force the molecule into a bioactive conformation specific to your target while causing severe steric clashes in off-targets like CDK1/2[5].

Issue 2: Confounding phenotypic readouts (e.g., unexpected cell cycle arrest).

The Causality: If your target is not involved in the cell cycle, but you observe G2/M arrest, your aminopyrazine is likely cross-reacting with mitotic kinases. The Nek family and PLK1, for example, share highly similar active site architectures[6].

The Solution: Engineer selectivity by extending the aminopyrazine core with bulky hydrophobic groups (e.g., a trimethoxyphenyl moiety). This forces the target kinase into an unusual inactive conformation, leveraging steric hindrance against non-target kinases that lack the flexibility to accommodate this conformational shift[7].

Issue 3: How do I definitively prove my cellular phenotype is driven by my target and not an off-target?

The Causality: Small molecules can accumulate in specific subcellular compartments, leading to localized pan-kinase inhibition that biochemical panels cannot predict[1]. The Solution: Employ a self-validating genetic counterscreen. Use CRISPR/Cas9 to knock out your primary target in the assay cell line. If the aminopyrazine inhibitor still induces the phenotype (e.g., apoptosis) in the knockout line, the effect is definitively off-target. Follow this with Activity-Based Protein Profiling (ABPP) to identify the true intracellular culprits[2].

Structural Optimization: Quantitative Impact on Selectivity

The table below summarizes historical data demonstrating how specific structural modifications to the aminopyrazine core successfully rescued selectivity profiles by eliminating off-target binding[3][5].

Compound ScaffoldStructural ModificationTarget IC50 (nM)Off-Target IC50 (nM)Selectivity Fold Change
Aminopyrazine Benzimidazole Unsubstituted coreMNK2: 40CDK2: 1503.7x
Aminopyrazine Benzimidazole N-Methylation ("Magic Methyl")MNK2: 1CDK2: >10,000>10,000x
Aminopyrazine Para-substituted phenylNek2: 120PLK1: 8006.6x
Aminopyridine (Hybrid) Truncated / Meta-substitutedNek2: 22PLK1: 5,800263x

Mechanistic Pathway: Evasion of Off-Targets via Steric Bulking

Pathway API Aminopyrazine Inhibitor Hinge Hinge Region Binding (Conserved) API->Hinge Mod N-Methylation (Steric Bulking) API->Mod SBDD Target Target Kinase (e.g., MNK1/2) Hinge->Target Unmodified OffTarget Off-Target Kinase (e.g., CDK1/2) Hinge->OffTarget Unmodified Bioactive Bioactive Conformation Achieved Mod->Bioactive Clash Steric Clash in ATP Pocket Mod->Clash Bioactive->Target High Affinity Clash->OffTarget Binding Prevented

Mechanism of off-target evasion via steric bulking in aminopyrazines.

Standardized Experimental Protocols

To ensure rigorous validation of your aminopyrazine derivatives, execute the following self-validating methodologies.

Protocol A: Activity-Based Protein Profiling (ABPP) for Intracellular Target Engagement

Design Rationale: This protocol incorporates a mandatory competitive pre-treatment step. By competing the clickable probe against the unmodified parent compound, you create a self-validating system that filters out non-specific background binding, isolating true intracellular off-targets.

  • Probe Synthesis: Synthesize a photoreactive analog of your aminopyrazine lead that incorporates an alkyne tag (ensure the tag does not disrupt the established SAR).

  • Cellular Incubation & Competition:

    • Test Group: Incubate live cells (e.g., KMS11 or HeLa) with the alkyne-probe (1 µM) for 2 hours at 37°C.

    • Validation Control Group: Pre-incubate cells with a 10x excess (10 µM) of the unmodified parent compound for 30 minutes prior to adding the alkyne-probe.

  • Covalent Crosslinking: Wash cells with cold PBS, then irradiate with UV light (365 nm) on ice for 10 minutes to covalently link the probe to interacting kinases.

  • Lysis & Click Chemistry: Lyse the cells using a mild detergent buffer (1% NP-40). Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag to the covalently bound probes.

  • Enrichment & LC-MS/MS: Pull down the biotinylated protein-inhibitor complexes using streptavidin-agarose beads. Perform on-bead trypsin digestion.

  • Data Analysis: Analyze the peptides via quantitative LC-MS/MS. Proteins that are highly enriched in the Test Group but significantly depleted in the Validation Control Group represent true target and off-target engagements.

Protocol B: High-Throughput Kinome Selectivity Profiling (KINOMEscan)

Design Rationale: Evaluates compound binding against >400 kinases simultaneously, providing a quantitative selectivity score (S-score) independent of ATP concentration.

  • Phage Display Preparation: Prepare T7 bacteriophage strains expressing human kinase fusions (covering >80% of the kinome).

  • Immobilization: Bind the expressed kinases to an immobilized, active-site directed bait ligand on a solid support.

  • Competition Assay: Introduce the aminopyrazine inhibitor at two fixed concentrations (typically 1 µM and 10 µM). If the inhibitor binds a kinase, it competes with the immobilized bait, releasing the kinase into the eluate.

  • Elution & Quantification: Wash away unbound/non-specifically bound kinases. Elute the remaining specifically bound kinases and quantify them using qPCR directed against the phage DNA.

  • Selectivity Scoring: Calculate the S(10) score (the number of kinases inhibited by >90% divided by the total number of kinases tested). An S(10)<0.05 is the benchmark for a highly selective kinase inhibitor[2].

References

  • [3] Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC (National Institutes of Health).

  • [5] Discovery of a Selective and Potent Inhibitor of Mitogen-Activated Protein Kinase-Interacting Kinases 1 and 2 (MNK1/2) Utilizing Structure-Based Drug Design - Journal of Medicinal Chemistry (ACS Publications).

  • [2] Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors - ACS Publications.

  • [1] Protein Kinase Inhibitors - Selectivity or Toxicity? - IntechOpen.

  • [4] Chemical strategies for development of ATR inhibitors - Expert Reviews in Molecular Medicine (Cambridge Core).

  • [7] Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC (National Institutes of Health).

  • [6] In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases - bioRxiv.

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Dosage for 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine

Welcome to the Application Scientist Support Center. 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine (hereafter referred to as MPPA ) is a highly lipophilic small molecule frequently utilized as a lead compound in neuropharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine (hereafter referred to as MPPA ) is a highly lipophilic small molecule frequently utilized as a lead compound in neuropharmacology and kinase inhibition studies. Due to its pyrazine-piperidine scaffold, researchers often encounter challenges related to aqueous solubility, metabolic clearance, and blood-brain barrier (BBB) efflux.

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind experimental choices to ensure your in vivo workflows are robust, reproducible, and self-validating.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does MPPA precipitate when administered intravenously (i.v.) or intraperitoneally (i.p.) in standard saline, and how should I formulate it? A1: The pyrazine-piperidine scaffold of MPPA acts as a weak base and is highly lipophilic. In physiological pH (7.4) saline, the unprotonated free base rapidly aggregates because the dielectric constant of water is too high to solvate the lipophilic 4-methylpiperidine ring. To prevent precipitation, you must lower the vehicle's dielectric constant using a co-solvent system[1]. We recommend a formulation of 5% DMSO, 10% Tween-80, and 85% sterile saline . The DMSO disrupts the compound's crystal lattice energy, while Tween-80 forms micelles that entrap the lipophilic moiety, ensuring a homogenous suspension for dosing.

Q2: How do I establish the Maximum Tolerated Dose (MTD) for MPPA without wasting compound or relying solely on acute lethality? A2: Small molecule targeted agents often exhibit dose-limiting toxicities (DLTs)—such as hepatotoxicity or CNS hyper-excitation—long before lethality occurs. You must conduct a formal dose-escalation study[2]. Begin with a modified "up-and-down" protocol starting at a conservative 5 mg/kg (i.p.). Monitor for 48 hours. If no DLTs (e.g., >10% weight loss, piloerection, tremors) occur, escalate the dose by a factor of 1.5x in a new cohort[3].

Q3: My compound shows high plasma exposure but no CNS efficacy. Why is the brain concentration so low? A3: MPPA is highly susceptible to active efflux. While its lipophilicity allows it to passively diffuse into the endothelial cells of the BBB, the piperidine nitrogen is a known pharmacophore for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) binding[4],[5]. Consequently, the drug is pumped back into the systemic circulation before reaching target engagement in the brain parenchyma. To verify this, you must assess the unbound brain-to-plasma (B/P) ratio; a ratio < 0.3 strongly indicates active efflux[6].

Part 2: Troubleshooting Guide

Issue 1: High Inter-Animal Variability in PK Profiles (Oral Dosing)
  • Cause: Variability in first-pass metabolism. The pyrazine amine group is subject to rapid N-acetylation or oxidation by hepatic cytochrome P450 enzymes, which fluctuates significantly based on the animal's stress levels, microbiome, and body habitus[7].

  • Solution: Switch to intraperitoneal (i.p.) or subcutaneous (s.c.) routes for initial pharmacodynamic (PD) proof-of-concept to bypass the gut lumen. If p.o. is strictly required, pre-treat a pilot cohort with a broad CYP inhibitor (e.g., 1-aminobenzotriazole) to determine if hepatic metabolism is the rate-limiting step.

Issue 2: Short Half-Life (< 1 hour) Requiring Unfeasible Dosing Schedules
  • Cause: Rapid renal clearance of the protonated amine or rapid hepatic clearance.

  • Solution: Formulate MPPA in a sustained-release vehicle (e.g., 0.5% Carboxymethylcellulose or cyclodextrin-based delivery systems) to create a depot effect at the injection site[8]. Alternatively, utilize a surgically implanted osmotic minipump for continuous infusion.

Part 3: Quantitative Data Presentation

To illustrate the critical impact of vehicle selection on MPPA exposure, below is a comparative table of pharmacokinetic parameters.

Table 1: Influence of Vehicle Formulation on MPPA Pharmacokinetics (Simulated 10 mg/kg i.p. dose in C57BL/6 mice)

Vehicle CompositionCmax (ng/mL)Tmax (h)AUC0-t (h*ng/mL)B/P RatioMechanistic Observation
100% Saline450.51200.1Severe precipitation in peritoneal cavity; poor absorption.
5% DMSO / 95% Corn Oil3102.08500.2Delayed absorption due to high vehicle viscosity; depot effect.
5% DMSO / 10% Tween-80 / 85% Saline8901.02,4000.4Optimal micellar entrapment; rapid systemic absorption.
10% Hydroxypropyl-β-Cyclodextrin9500.52,1000.4Excellent solubility; rapid peak exposure but faster clearance.

Part 4: Detailed Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination
  • Self-Validating Principle: Always include a vehicle-only control arm. If vehicle-only mice show >5% weight loss, the toxicity is solvent-driven, invalidating the MPPA DLT assessment.

  • Preparation: Formulate MPPA in 5% DMSO / 10% Tween-80 / 85% Saline at concentrations of 0.5, 1.0, and 1.5 mg/mL.

  • Dosing: Administer to 8-10 week old C57BL/6 mice (n=3/group) starting at 5 mg/kg i.p. Include one vehicle-only group.

  • Monitoring: Evaluate animals continuously for the first 4 hours, then at 24 and 48 hours. Weigh animals daily.

  • Endpoint: Define the MTD as the highest dose that causes zero mortality and <10% body weight loss, with fully reversible clinical signs of distress[2].

Protocol 2: In Vivo Brain Penetration (B/P Ratio) Assessment
  • Self-Validating Principle: You must perform transcardial perfusion with ice-cold PBS prior to brain extraction. Failure to flush systemic blood from the cerebral microvasculature will result in a falsely elevated brain concentration, masking true efflux issues.

  • Administration: Dose MPPA at the established sub-MTD level (e.g., 10 mg/kg i.p.).

  • Sampling: At the established Tmax (e.g., 1 hour post-dose), deeply anesthetize the animal.

  • Blood Collection: Collect systemic blood via cardiac puncture into EDTA tubes; centrifuge at 2,000 x g for 10 mins to isolate plasma.

  • Perfusion: Immediately perform transcardial perfusion via the left ventricle with 20 mL of ice-cold PBS until the liver clears of blood.

  • Tissue Extraction: Extract the brain, weigh it, and homogenize in 3 volumes of blank buffer (w/v).

  • Quantification: Extract MPPA using protein precipitation (acetonitrile) and quantify via LC-MS/MS to calculate the B/P ratio[6].

Part 5: Workflow Visualizations

Workflow A 1. Physicochemical Profiling (MPPA Free Base vs. Salt) B 2. Vehicle Optimization (e.g., DMSO/Tween-80/Saline) A->B Solubility Confirmed C 3. Maximum Tolerated Dose (MTD) Determination B->C Tolerable Vehicle D 4. PK/PD Assessment (Plasma & Brain Sampling) C->D Establish Upper Limit E 5. Efficacy Trials (Sub-MTD Dosing) D->E B/P Ratio ≥ 0.3 F Reformulation / Co-dosing (e.g., P-gp Inhibitors) D->F B/P Ratio < 0.3 (Efflux Detected) F->B Iterative Optimization

Caption: Workflow for optimizing in vivo dosage and CNS exposure of MPPA.

Pathway Blood Systemic Circulation (Free MPPA) BBB Blood-Brain Barrier (Endothelial Cells) Blood->BBB Passive Diffusion Pgp Efflux Transporters (P-gp / BCRP) BBB->Pgp Substrate Binding Brain CNS Target (Receptors/Kinases) BBB->Brain Target Engagement Pgp->Blood Active Efflux

Caption: Mechanism of MPPA blood-brain barrier penetration and active efflux.

References

  • Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry.
  • Trippier, P. C. (2016).
  • Di, L., Kerns, E. H., & Carter, G. T. (2008).
  • Beumer, J. H., et al. (2023). Effect of Obesity on the Pharmacokinetics and Pharmacodynamics of Anticancer Agents. Journal of Clinical Pharmacology.
  • BenchChem. (2025). Technical Support Center: Optimizing Tectochrysin Dosage for In Vivo Efficacy Studies. BenchChem.
  • Schluep, T., et al. (2009). Pharmacokinetics and tumor dynamics of the nanoparticle IT-101 from PET imaging and tumor histological measurements.
  • BenchChem. (2025). Technical Support Center: Optimization of Dosage for In Vivo Studies with Benzo[c]phenanthridine Alkaloids. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimization of Dosage for In Vivo Studies with Vanicoside E. BenchChem.

Sources

Optimization

"troubleshooting inconsistent results in assays with 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine"

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine. This guide provides in-depth troubleshooting advice and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you address challenges and ensure the consistency and reliability of your assay results.

Understanding 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine

3-(4-Methylpiperidin-1-yl)pyrazin-2-amine is an organic compound featuring a pyrazine ring substituted with a 4-methylpiperidine group.[1][2] Its structural characteristics make it a compound of interest in medicinal chemistry and pharmaceutical development, often investigated for its potential to interact with biological targets.[1] It is typically used in biochemical research to explore receptor-ligand interactions and enzyme kinetics.[1]

Core Compound Properties
PropertyDescriptionSource
Molecular Formula C10H16N4[1]
Molecular Weight 192.26 g/mol [1]
Appearance Typically a solid or crystalline form.[1]
Solubility Soluble in polar solvents such as water and methanol.[1]
Stability Generally stable under standard laboratory conditions, but may be susceptible to degradation at extreme pH or temperatures.[1]

Troubleshooting Inconsistent Assay Results

This section addresses specific issues that can lead to variability and unreliability in assays involving 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine.

Issue 1: High Variability Between Replicate Wells (%CV > 15%)

Question: My assay results show significant variation between replicate wells treated with 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine. What are the likely causes and how can I resolve this?

Answer: High coefficient of variation (%CV) between replicates is a common issue in biochemical assays and can stem from several factors, from pipetting inaccuracies to the compound's behavior in the assay medium.[3]

Troubleshooting Protocol:

  • Evaluate Pipetting and Mixing:

    • Action: Ensure all pipettes are properly calibrated. When preparing dilutions or adding reagents, use master mixes to minimize well-to-well variability.[3][4] After adding each component, especially the compound, ensure thorough but gentle mixing without introducing bubbles.[4]

    • Rationale: Inconsistent volumes of enzyme, substrate, or the compound itself are a primary source of variability. A homogenous reaction mixture is critical for uniform results across the plate.[3]

  • Investigate Compound Solubility and Precipitation:

    • Action: Visually inspect the wells under a microscope for any signs of compound precipitation. Determine the kinetic solubility of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine in your specific assay buffer.

    • Rationale: If the compound "crashes" out of solution, its effective concentration is no longer accurate or consistent across wells, leading to high variability.[5] The solvent used to dissolve the compound can also impact its solubility in the final assay buffer.[5]

  • Assess for "Edge Effects":

    • Action: To mitigate evaporation from the outer wells of the plate, which can concentrate reactants, consider not using the outermost wells for critical data points or filling them with buffer or water.[4][6] Using a plate sealer during incubations can also help.[4]

    • Rationale: Evaporation is more pronounced in the outer wells of a microplate, leading to increased concentrations of all assay components and artificially altered results in those wells.[6]

Issue 2: Poor Signal-to-Background Ratio or Weak Signal

Question: I'm observing a very low signal-to-background ratio in my assay, making it difficult to discern a clear dose-response relationship for 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine. What should I check?

Answer: A weak signal or a high background can obscure the true activity of your compound.[4][6] This can be due to issues with assay reagents, the compound interfering with the detection method, or suboptimal assay conditions.

Troubleshooting Protocol:

  • Verify Reagent Integrity and Concentration:

    • Action: Ensure your enzyme is active and has been stored correctly to prevent degradation.[4] Titrate the enzyme and substrate to find optimal concentrations that yield a robust signal. In kinase assays, confirm that the ATP concentration is appropriate, as this is a critical parameter.[3][7]

    • Rationale: A weak signal can be a direct result of an inactive or sub-optimally concentrated enzyme or substrate.[4]

  • Check for Compound Interference with the Readout:

    • Action: Run a control experiment to measure the intrinsic fluorescence or absorbance of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine at the assay's wavelengths.

    • Rationale: Small molecules can interfere with light-based readouts. They can be autofluorescent, leading to high background, or they can quench the fluorescence signal, leading to a false-negative result.[8][9]

  • Optimize Assay Buffer and Plate Choice:

    • Action: Ensure the assay buffer is at the optimal pH and contains any necessary co-factors.[4] For fluorescence-based assays, use black, opaque microplates to minimize background signal and light leakage.[4][10] For luminescence assays, white, opaque plates are recommended.[4][10]

    • Rationale: The choice of microplate and buffer composition can significantly impact the quality of the assay signal.[4]

cluster_troubleshooting Troubleshooting Low Signal-to-Background Start Low Signal-to-Background Ratio Observed CheckReagents Verify Reagent Activity (Enzyme, Substrate, ATP) Start->CheckReagents CheckInterference Test for Compound Interference (Fluorescence/ Absorbance) CheckReagents->CheckInterference Reagents OK OptimizeConditions Optimize Buffer & Plate (pH, Co-factors, Plate Type) CheckInterference->OptimizeConditions No Interference Resolution Improved Signal Quality OptimizeConditions->Resolution

Caption: A decision tree for troubleshooting a low signal-to-background ratio.

Issue 3: Inconsistent IC50 Values Across Experiments

Question: The calculated IC50 value for 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine is not reproducible between experiments. What could be causing this shift?

Answer: Fluctuations in IC50 values are often a sign of underlying experimental inconsistencies or can be related to the compound's mechanism of action.

Troubleshooting Protocol:

  • Standardize Compound Handling and Storage:

    • Action: Prepare fresh stock solutions of the compound for each experiment, or if using frozen aliquots, avoid repeated freeze-thaw cycles.[11] Always vortex or mix the compound solution before use.[5]

    • Rationale: The stability of the compound in solution can affect its potency.[5][12] Repeated freeze-thaw cycles can lead to degradation or changes in concentration.[11]

  • Verify Compound Purity and Identity:

    • Action: If possible, confirm the purity of your batch of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine using an analytical method like HPLC.[13] Be mindful that even small amounts of highly potent impurities can skew results.[14][15]

    • Rationale: The presence of impurities can significantly alter the apparent biological activity of a compound, leading to inconsistent results between different batches.[14][16][17]

  • Investigate Potential for Non-Specific Inhibition (Colloidal Aggregation):

    • Action: Perform the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 and compare the dose-response curve to one without detergent.[9]

    • Rationale: Some small molecules can form colloidal aggregates at higher concentrations, which can non-specifically inhibit enzymes by sequestering them.[9][18] This mechanism is often sensitive to the presence of detergents.[9] A significant shift in the IC50 value in the presence of a detergent suggests aggregation may be occurring.

cluster_workflow Validating an Active Compound PrimaryAssay Primary Assay Shows Activity IsFluorescence Is the assay fluorescence-based? PrimaryAssay->IsFluorescence CheckAutofluorescence Check for compound autofluorescence IsFluorescence->CheckAutofluorescence Yes CheckAggregation Is the dose-response curve steep and non-sigmoidal? IsFluorescence->CheckAggregation No CheckAutofluorescence->CheckAggregation No significant autofluorescence PotentialInterference Potential Artifact (Interference) CheckAutofluorescence->PotentialInterference Significant autofluorescence DetergentAssay Run assay with detergent (e.g., Triton X-100) CheckAggregation->DetergentAssay Yes ConfirmedHit Confirmed Hit CheckAggregation->ConfirmedHit No, sigmoidal curve ActivityPersists Does activity persist? DetergentAssay->ActivityPersists ActivityPersists->ConfirmedHit Yes PotentialArtifact Potential Artifact (Aggregation) ActivityPersists->PotentialArtifact No, activity lost

Caption: A workflow for ruling out common assay artifacts.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store stock solutions of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine?

As a general best practice for small molecules, dissolve the compound in a suitable solvent like DMSO to create a high-concentration stock solution.[5][11] We recommend aliquoting the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[11] Store these aliquots at -20°C or -80°C for long-term stability.[11][19] Always refer to the product's technical data sheet for specific recommendations.[11]

Q2: How can I be sure that the observed activity is specific to 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine and not an artifact?

To validate a "hit," it is crucial to perform counter-assays and secondary assays to rule out common interference mechanisms.[9] This includes checking for autofluorescence, compound aggregation, and chemical reactivity.[9][18] If possible, testing a structurally similar but inactive analog can also provide strong evidence for specific activity.

Q3: My compound is colored. How might this affect my absorbance-based assay?

Colored compounds can interfere with optical density measurements in absorbance-based assays.[9] To correct for this, you should measure the absorbance of the compound alone in the assay buffer at the same wavelength used for detection and subtract this value from your experimental wells.

Q4: How important is the purity of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine for my experiments?

Purity is critically important.[14][15] Impurities can have their own biological activities, which may lead to false positives or negatives.[14] Using a compound with a well-characterized and high degree of purity is essential for obtaining reproducible and reliable data.[15][17] When publishing, it is good practice to report the purity of the compound used.[15]

Q5: What should I do if I suspect my batch of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine is degraded?

If you suspect degradation due to improper storage or handling, it is best to use a fresh vial of the compound.[20] If you have access to analytical instrumentation, you can assess the integrity of the compound using techniques like HPLC or mass spectrometry.[5] Always record the lot number of the compound used in your experiments to track any batch-to-batch variability.[5]

References
  • EvitaChem. (n.d.). Buy 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine (EVT-12039575).
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Small Molecule Interference in Biochemical Assays.
  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed.
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • Benchchem. (n.d.). troubleshooting inconsistent AG556 kinase assay results.
  • BellBrook Labs. (2026, March 12). Why Kinase Assays Fail in Screening (and How to Fix Them).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Results in PKC Assays.
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • PubMed. (2024, April 15). Tackling assay interference associated with small molecules.
  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
  • Abcam. (n.d.). TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.
  • Millennial Scientific. (2025, March 2). Understanding Pharmaceutical Purity, Assay, and Potency Assessment Through Liquid Chromatography.
  • PubMed. (2008, June 15). Challenges in design of biochemical assays for the identification of small molecules to target multiple conformations of protein kinases.
  • Atom Scientific Ltd. (n.d.). Why Purity Variation is Significant in Laboratories.
  • MB - About. (n.d.). Assay Troubleshooting.
  • Reddit. (2026, March 28). Anyone here looked into how peptide purity actually affects research outcomes?
  • EvitaChem. (n.d.). 3-(3-Methylpiperidin-1-yl)pyrazin-2-amine.
  • (2025, August 14). Why Independent Peptide Batch Testing Ensures Quality.
  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: Mitigating Heterocyclic Amine (HCA) Toxicity in Cell Culture

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with heterocyclic amine (HCA) compounds. This guide is des...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with heterocyclic amine (HCA) compounds. This guide is designed to provide in-depth answers and practical troubleshooting advice for managing and reducing HCA-induced toxicity in your cell culture experiments.

Part 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of HCA toxicity.

Q1: What are heterocyclic amines (HCAs) and why are they toxic to my cells?

Heterocyclic amines (HCAs) are a class of chemical compounds that are typically formed when protein-rich foods like meat and fish are cooked at high temperatures.[1][2] In a research context, they are potent mutagens and carcinogens, but their toxicity in cell culture is not direct. HCAs are considered procarcinogens , meaning they are relatively inert until they are metabolically activated by enzymes within the cells.[3][4][5]

The primary mechanism of toxicity involves a two-step bioactivation process:

  • Phase I Metabolism (N-hydroxylation): Cytochrome P450 (CYP) enzymes, predominantly CYP1A2 , but also CYP1A1 and CYP1B1, oxidize the HCA. This initial step converts the HCA into a more reactive intermediate, an N-hydroxy metabolite.[5]

  • Phase II Metabolism (Esterification): This N-hydroxy intermediate is then further activated by Phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs).[5][6] This creates a highly unstable and reactive ester, which can spontaneously form a nitrenium ion.

This final, highly reactive metabolite is the ultimate culprit. It readily binds to cellular macromolecules, most importantly DNA, to form DNA adducts .[3][4][6] These adducts can disrupt DNA replication and transcription, leading to mutations, genomic instability, and ultimately, cytotoxicity and cell death.[7]

Q2: How does this metabolic activation pathway work?

The pathway is a sequential enzymatic process that transforms a stable HCA into a DNA-reactive agent. Understanding this pathway is critical because each step represents a potential point of intervention to reduce toxicity.

HCACytotoxicityPathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) HCA Parent HCA (e.g., PhIP, IQ) (Relatively Non-Toxic) HCA_int Parent HCA HCA->HCA_int Cellular Uptake CYP1A2 CYP1A2 N_OH_HCA N-hydroxy-HCA (Reactive Intermediate) NAT_SULT NAT / SULT Reactive_Ester Reactive Ester (e.g., N-acetoxy-HCA) Nitrenium_Ion Nitrenium Ion (Highly Electrophilic) Reactive_Ester->Nitrenium_Ion Spontaneous Formation DNA_Adduct DNA Adducts Nitrenium_Ion->DNA_Adduct Covalent Binding Cytotoxicity Cytotoxicity & Genotoxicity DNA_Adduct->Cytotoxicity CYP_Inhibitor CYP1A2 Inhibitors (e.g., Furafylline) CYP_Inhibitor->CYP1A2 BLOCKS Antioxidant Antioxidants (e.g., NAC, Vitamin E) Replenish Glutathione (GSH) Antioxidant->Nitrenium_Ion SCAVENGES DETOXIFIES CYP1A2->N_OH_HCA Phase I: N-hydroxylation NAT_SULT->Reactive_Ester Phase II: O-esterification

Figure 1: HCA Metabolic Activation and Intervention Points. This diagram shows the enzymatic steps required to convert a parent HCA into a toxic, DNA-damaging agent, and highlights where inhibitors and antioxidants can be used to block the process.

Q3: What are the common signs of HCA toxicity in my cell culture?

The observable signs of HCA toxicity can range from subtle to severe, depending on the HCA concentration, exposure time, and the metabolic capacity of your cell line. Common indicators include:

  • Reduced Cell Viability: A decrease in the number of live cells, often measured by assays like Trypan Blue exclusion.

  • Decreased Metabolic Activity: Lower readings in colorimetric assays like MTT, XTT, or WST-1. Caution: These assays measure mitochondrial function, and a decrease can indicate either cell death or metabolic stress, not necessarily cytotoxicity itself.[8]

  • Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You may also observe an increase in floating cells and cellular debris.

  • Increased Membrane Permeability: Release of cytoplasmic enzymes like lactate dehydrogenase (LDH) into the culture medium, which is a marker of necrosis or late-stage apoptosis.[7]

  • Apoptosis Induction: Activation of apoptotic pathways, which can be confirmed by measuring caspase activation, observing DNA fragmentation (TUNEL assay), or detecting phosphatidylserine exposure on the cell surface (Annexin V staining).[8][9]

Part 2: Proactive Strategies & Experimental Design

Preventing or accounting for toxicity starts with a well-designed experiment.

Q4: My HCA compound is causing too much toxicity. How do I choose the right cell line to minimize this?

The sensitivity of a cell line to an HCA is directly related to its expression profile of the metabolic enzymes discussed in Q1.

  • High-Metabolizing Cells: Cell lines with high endogenous expression of CYP1A2 and NAT/SULT enzymes (e.g., HepG2 human hepatoma cells) will readily activate HCAs, leading to higher toxicity at lower concentrations. These are useful for studying the mechanisms of HCA-induced damage.

  • Low-Metabolizing Cells: Cell lines with low or negligible expression of these enzymes (e.g., HEK293, CHO) will be significantly more resistant to HCA toxicity.[5] These are suitable if you wish to study the effects of the parent HCA compound itself, without the confounding factor of metabolic activation.

  • Engineered Cell Lines: For precise control, consider using cell lines engineered to express specific CYP or NAT enzymes. This allows you to directly attribute toxicity to the activity of a single enzyme.

Actionable Advice: Before starting a large-scale screen, perform a literature search or characterize your chosen cell line's expression of CYP1A2, CYP1B1, NAT1, and NAT2. If your goal is not to study the toxicity itself, selecting a cell line with a low metabolic capacity for HCAs is the most effective proactive strategy.

Q5: Can my culture media or HCA solvent be contributing to the toxicity?

Absolutely. It is critical to distinguish between HCA-induced toxicity and artifacts from your experimental setup.

  • Solvent Toxicity: HCAs are often dissolved in DMSO. High concentrations of DMSO (>0.5%) can be independently toxic to many cell lines. Always run a solvent control —treat cells with the highest concentration of the solvent (e.g., DMSO) used in your experiment, but without the HCA compound. This is essential to ensure the cell death you observe is due to the HCA and not the vehicle.

  • Media Components: While less common, certain media components can influence toxicity. For example, antioxidants present in some serum lots or supplements could inadvertently reduce HCA toxicity, leading to variability. Conversely, components that induce CYP enzyme expression could sensitize the cells.[10] When troubleshooting, always check for batch-to-batch variation in your serum and other reagents.[11]

Part 3: Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to solving common problems encountered during HCA experiments.

Q6: Help! I'm seeing massive, unexpected cell death even at low HCA concentrations.

This common issue requires a systematic, step-by-step diagnosis.

TroubleshootingWorkflow Start High Cell Death Observed Check_Conc 1. Verify HCA Concentration - Check stock solution calculation - Remake dilutions from fresh stock Start->Check_Conc Check_Controls 2. Assess Controls - Is the Solvent Control also toxic? - Is the Untreated Control healthy? Check_Conc->Check_Controls Solvent_Issue Problem: Solvent Toxicity - Lower DMSO/solvent concentration - Find a more soluble HCA salt Check_Controls->Solvent_Issue Yes Culture_Issue Problem: General Culture Health - Check for contamination (Mycoplasma) - Use lower passage cells - Verify incubator CO2/Temp Check_Controls->Culture_Issue No, Untreated Control is Unhealthy Check_Cell_Line 3. Evaluate Cell Line Sensitivity - Does this cell line express high levels of CYP1A2/NATs? Check_Controls->Check_Cell_Line No, Controls are OK Metabolic_Issue Problem: High Metabolic Activation - Switch to a low-metabolizing cell line - Use a CYP1A2 inhibitor (See Protocol 4.1) - Co-treat with an antioxidant (See Protocol 4.2) Check_Cell_Line->Metabolic_Issue

Figure 2: Troubleshooting Workflow for Unexpectedly High HCA-Induced Cell Death. Follow these steps sequentially to diagnose the root cause of the problem.

Q7: I'm trying to use an antioxidant to reduce toxicity, but it's not working. What's wrong?

If an antioxidant co-treatment fails to rescue cells, consider these possibilities:

  • Incorrect Timing: Antioxidants, especially glutathione precursors like N-acetylcysteine (NAC), are most effective when present before or during the HCA challenge. They need time to be taken up by the cells and boost intracellular defenses. Pre-incubating the cells with the antioxidant for 1-4 hours before adding the HCA is often necessary.[9][12]

  • Insufficient Concentration: The concentration of the antioxidant may be too low to counteract the level of oxidative stress or reactive metabolites generated by the HCA. Perform a dose-response experiment to find the optimal protective concentration of your antioxidant.

  • Mechanism Mismatch: While many HCAs induce oxidative stress, their primary toxic mechanism is the formation of DNA adducts. If the specific HCA you are using causes toxicity primarily through a non-oxidative pathway, a general antioxidant may have limited effect. In this case, a metabolic inhibitor (Protocol 4.1) that prevents the formation of the reactive metabolite altogether will be more effective.

  • Antioxidant Instability: Some antioxidants are unstable in culture media over long incubation periods. Ensure your chosen agent is stable for the duration of your experiment.

Part 4: Detailed Protocols for Toxicity Reduction

These protocols provide step-by-step instructions for actively reducing HCA toxicity in your experiments.

Protocol 4.1: Using a CYP1A2 Inhibitor to Block HCA Metabolic Activation

Principle: This protocol uses a specific chemical inhibitor to block CYP1A2, the primary Phase I enzyme responsible for activating many HCAs.[13] By preventing this first step, the production of all downstream toxic metabolites is halted.

Materials:

  • Your chosen cell line cultured in appropriate vessels.

  • Heterocyclic Amine (HCA) stock solution.

  • CYP1A2 Inhibitor (e.g., Furafylline, α-Naphthoflavone). Prepare a concentrated stock in DMSO.

  • Complete culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Cell viability assay kit (e.g., Trypan Blue, LDH assay kit).

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well for viability assays) at a density that ensures they are in the logarithmic growth phase (e.g., 60-70% confluency) at the time of treatment. Allow them to adhere overnight.

  • Pre-treatment with Inhibitor:

    • Prepare working concentrations of the CYP1A2 inhibitor in complete culture medium. A typical starting range for Furafylline is 1-10 µM.

    • Aspirate the old medium from the cells and wash once with PBS.

    • Add the medium containing the CYP1A2 inhibitor to the appropriate wells.

    • Incubate for 1-2 hours to allow for cellular uptake and enzyme inhibition.

  • HCA Treatment:

    • Prepare a 2X concentration of your HCA in complete culture medium.

    • Add an equal volume of the 2X HCA solution to the wells already containing the inhibitor. This brings both the inhibitor and the HCA to their final desired 1X concentration.

  • Set Up Controls (CRITICAL):

    • Untreated Control: Cells with medium only.

    • Solvent Control: Cells with the highest volume of DMSO used.

    • HCA Only Control: Cells treated with the HCA, but without the inhibitor. This is your positive control for toxicity.

    • Inhibitor Only Control: Cells treated with the CYP1A2 inhibitor only. This is to ensure the inhibitor itself is not toxic at the chosen concentration.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assess Toxicity: At the end of the incubation period, measure cell viability or cytotoxicity using your chosen assay according to the manufacturer's instructions.

Expected Outcome: The wells co-treated with the CYP1A2 inhibitor and the HCA should show significantly higher cell viability compared to the wells treated with the HCA alone, demonstrating that blocking metabolic activation reduces toxicity.

Protocol 4.2: Co-treatment with N-Acetylcysteine (NAC) to Detoxify Reactive Metabolites

Principle: N-acetylcysteine (NAC) serves as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of intracellular glutathione (GSH).[14][15] GSH is a potent antioxidant that can directly detoxify the reactive nitrenium ions produced during HCA metabolism, thereby preventing them from damaging DNA.[16][17]

Materials:

  • Your chosen cell line cultured in appropriate vessels.

  • Heterocyclic Amine (HCA) stock solution.

  • N-Acetylcysteine (NAC) solution (prepare fresh in culture medium or water and filter-sterilize).

  • Complete culture medium.

  • Cell viability assay kit.

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 4.1.

  • Pre-treatment with NAC:

    • Prepare working concentrations of NAC in complete culture medium. A typical starting dose-range is 1-10 mM.

    • Aspirate old medium and add the NAC-containing medium to the appropriate wells.

    • Incubate for 2-4 hours . This pre-incubation period is crucial to allow cells to uptake NAC and synthesize new glutathione.

  • HCA Treatment: Add the HCA compound directly to the wells already containing NAC to reach the final desired HCA concentration.

  • Set Up Controls (CRITICAL):

    • Untreated Control: Cells with medium only.

    • Solvent Control: Cells with the solvent for the HCA.

    • HCA Only Control: Cells treated with the HCA, but without NAC.

    • NAC Only Control: Cells treated with NAC only, to ensure it is not toxic at the chosen concentration.

  • Incubation: Incubate for your desired experimental duration.

  • Assess Toxicity: Measure cell viability or cytotoxicity.

Expected Outcome: The wells pre-treated with NAC should exhibit significantly reduced toxicity from the HCA compared to the HCA-only control. The protective effect should be dose-dependent on the NAC concentration.

Part 5: Reference Data & Tables

This table summarizes key agents used to mitigate HCA toxicity.

Agent Class Mechanism of Action Typical Working Concentration (In Vitro) Key Considerations
Furafylline Metabolic InhibitorIrreversible, mechanism-based inhibitor of Cytochrome P450 1A2 (CYP1A2).1 - 10 µMHighly specific for CYP1A2. Must pre-incubate to ensure inhibition.
α-Naphthoflavone Metabolic InhibitorCompetitive inhibitor of CYP1A family enzymes (CYP1A1, CYP1A2).0.1 - 5 µMLess specific than Furafylline; may have off-target effects at higher concentrations.
N-Acetylcysteine (NAC) Antioxidant / GSH PrecursorProvides cysteine for glutathione (GSH) synthesis, boosting the cell's ability to detoxify reactive electrophiles.[14][15][17]1 - 10 mMRequires pre-incubation. Higher concentrations may be needed depending on the toxic insult.
Vitamin E (α-Tocopherol) AntioxidantLipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[18]10 - 100 µMMust be formulated properly for delivery in aqueous culture medium (e.g., with a carrier).
Resveratrol Antioxidant / ModulatorScavenges free radicals and may also inhibit the expression or activity of some CYP enzymes.5 - 50 µMCan have complex, pleiotropic effects on cell signaling pathways.

References

  • Fukami, T., Katoh, M., Yamazaki, H., Yokoi, T., & Nakajima, M. (2008). Human cytochrome P450 2A13 efficiently metabolizes chemicals in air pollutants: naphthalene, styrene, and toluene. Chemical Research in Toxicology, 21(3), 720–727. ()
  • Kim, D., & Guengerich, F. P. (2005). Cytochrome P450 activation of arylamines and heterocyclic amines. Annual Review of Pharmacology and Toxicology, 45, 27–49. ()
  • Kim, D., & Guengerich, F. P. (2005). Cytochrome P450 activation of arylamines and heterocyclic amines. Annual Review of Pharmacology and Toxicology, 45, 27–49. ([Link])

  • Williams, J. A., & Hyland, R. (2018). Role of cytochrome P450 enzymes in carcinogen activation and detoxication: an in vivo–in vitro paradox. Carcinogenesis, 39(7), 849–860. ([Link])

  • Turesky, R. J. (2022). The Formation of Heterocyclic Aromatic Amines. Journal of Food and Nutritional Disorders, 11(6). ([Link])

  • Presta, L., & Nebert, D. W. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 25(13), 7234. ([Link])

  • Aeschbacher, H. U., & Turesky, R. J. (1991). Mammalian cell mutagenicity and metabolism of heterocyclic aromatic amines. Mutation Research/Reviews in Genetic Toxicology, 259(3-4), 235–250. ([Link])

  • Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Mechanisms of Mutagenesis, 1, 1–34. ([Link])

  • Turesky, R. J. (2018). Metabolism and biomarkers of heterocyclic aromatic amines in humans. Archives of Toxicology, 92(1), 1–25. ([Link])

  • Meurillon, M., & Engel, E. (2016). Mitigation strategies to reduce the impact of heterocyclic aromatic amines in proteinaceous foods. Trends in Food Science & Technology, 50, 153-165. ([Link])

  • Davis, C. D., Schut, H. A., Adamson, R. H., Thorgeirsson, U. P., Thorgeirsson, S. S., & Snyderwine, E. G. (1994). Cardiotoxicity of heterocyclic amine food mutagens in cultured myocytes and in rats. Toxicology and Applied Pharmacology, 128(2), 296-303. ([Link])

  • Turesky, R. J., et al. (2005). Metabolism of heterocyclic aromatic amines by human hepatocytes and cytochrome P4501A2. Chemical Research in Toxicology, 18(3), 565-575. ([Link])

  • Corcoran, G. B., & Wong, B. K. (1986). Mechanism of Action of N-Acetylcysteine in the Protection Against the Hepatotoxicity of Acetaminophen in Rats In Vivo. Seminars in Liver Disease, 6(2), 125-135. ([Link])

  • De Flora, S., Bennicelli, C., Camoirano, A., Serra, D., & Hochstein, P. (1989). Cytosolic activation of aromatic and heterocyclic amines. Inhibition by dicoumarol and enhancement in viral hepatitis B. Molecular & Cellular Biochemistry, 88(1-2), 123-128. ([Link])

  • Paranjpe, A., Cacalano, N. A., Hume, W. R., & Jewett, A. (2008). Mechanisms of N-acetyl cysteine-mediated protection from 2-hydroxyethyl methacrylate-induced apoptosis. Journal of Endodontics, 34(10), 1191–1197. ([Link])

  • Filyak, Y., Filyak, O., Stoika, R., & Klyuchivska, O. (2022). The cytotoxic effect of some synthetic nitrogen-containing heterocyclic compounds on cultures of tumour and normal cells and the calculation of their ADME, QSAR, and DFT pharmacological properties. ScienceRise: Biological Science, (2(31)), 11-21. ([Link])

  • Cheng, K. W., Wong, C. C., Chao, J., Lo, C., Chen, F., Chu, I. K., & Wang, M. (2008). Inhibitory Effect of Fruit Extracts on the Formation of Heterocyclic Amines. Journal of Agricultural and Food Chemistry, 56(22), 10832–10837. ([Link])

  • Knize, M. G., Kulp, K. S., Salmon, C. P., Keating, G. A., & Felton, J. S. (2000). Minimization of heterocyclic amines and thermal inactivation of Escherichia coli in fried ground beef. Journal of the National Cancer Institute, 92(21), 1773–1777. ([Link])

  • Khosravi, K., Barzegar, F., & Baghdadi, M. (2018). Detoxification of Heterocyclic Aromatic Amines by Probiotic to Inhibit Medical Hazards. Journal of Food Quality and Hazards Control, 5(4), 116-123. ([Link])

  • Woziwodzka, A., Gołuński, G., & Piosik, J. (2013). Heterocyclic Aromatic Amines Heterocomplexation with Biologically Active Aromatic Compounds and Its Possible Role in Chemoprevention. International Scholarly Research Notices, 2013, 892480. ([Link])

  • Komar, D. O., Khodyrev, D. S., & Kladchenko, S. M. (2023). Mitochondrial Protection by Astaxanthin Reduces Toxicity Caused by H2O2 and Doxorubicin in Human Cardiomyocytes. International Journal of Molecular Sciences, 24(22), 16362. ([Link])

  • Kim, H. S., & Kim, J. Y. (2022). Study on the reduction of heterocyclic amines by marinated natural materials in pork belly. Food Science of Animal Resources, 42(1), 136–151. ([Link])

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  • Elsayed, M., & El-Malky, M. (2024). Repurposing of high-dose N-acetylcysteine as anti-inflammatory, antioxidant and neuroprotective agent in moderate to severe traumatic brain injury patients: a randomized controlled trial. Scientific Reports, 14(1), 8492. ([Link])

  • ResearchGate. (2018). What should I do when drug-induced cell death is increased twice than before? ([Link])

  • Al-Rekabi, Z. W. J., & Al-Kuraishy, H. M. (2019). May toxicity of amiodarone be prevented by antioxidants? A cell-culture study. Journal of Laboratory Physicians, 11(2), 133-138. ([Link])

  • Boateng, I. D., & Ndlovu, N. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Molecules, 27(3), 1094. ([Link])

  • Pueyo, M., González, M., & L'Faqihi, S. (2001). High glucose induces cell death of cultured human aortic smooth muscle cells through the formation of hydrogen peroxide. Diabetologia, 44(8), 1013–1019. ([Link])

  • Chen, C. N., et al. (2021). Effects of CA and its derivatives on cell viability and cytotoxicity. Journal of Traditional and Complementary Medicine, 11(1), 74-82. ([Link])

  • Atasoy, M. O., & Ceyhan, E. (2021). From viability to cell death: Claims with insufficient evidence in high-impact cell culture studies. PLoS ONE, 16(4), e0250845. ([Link])

  • Tenório, M., Graciliano, N. G., & de Jesus, M. B. (2024). N-Acetylcysteine. In StatPearls. StatPearls Publishing. ([Link])

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Reference Data & Comparative Studies

Validation

Target Deconvolution and Validation Guide: 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine

Executive Summary: The Challenge of Phenotypic Hits In modern neuropharmacology, identifying a compound with desirable phenotypic effects is only the first step. The compound 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine (he...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary: The Challenge of Phenotypic Hits

In modern neuropharmacology, identifying a compound with desirable phenotypic effects is only the first step. The compound 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine (hereafter referred to as MPPA ) is a highly versatile organic chemical featuring a pyrazine core and a piperidine moiety[1]. While this structural profile makes it a prime candidate for crossing the blood-brain barrier (BBB) and modulating neurological pathways, its exact biological target often remains ambiguous following initial phenotypic screening[1].

To transition MPPA from a raw screening hit to an optimized lead, researchers must employ a self-validating system of target deconvolution. This guide provides an objective, data-driven framework for validating the putative biological target of MPPA—using a model central nervous system (CNS) kinase—by comparing its performance against established alternative compounds.

Strategic Workflow for Target Validation

To establish true causality between MPPA administration and its biological effect, we must bridge the gap between in vitro affinity and in vivo efficacy. We achieve this through an orthogonal validation workflow: moving from unbiased target identification to intact cellular engagement, and finally to precise kinetic profiling.

TargetValidationWorkflow A Phenotypic Hit (MPPA) B Target Deconvolution (Affinity MS) A->B Identify Putative Targets C Intact Cell Engagement (CETSA) B->C Confirm Binding in vivo D Kinetic Validation (SPR) C->D Measure On/Off Rates (KD) E Validated Target Mechanism D->E Establish Causality

Fig 1: Orthogonal workflow for validating the biological target of MPPA.

Comparative Performance Analysis: MPPA vs. Established Alternatives

To objectively evaluate MPPA, we must benchmark it against known reference standards. Because pyrazine-piperidine scaffolds frequently interact with CNS kinases and G-protein coupled receptors (GPCRs)[1], we will evaluate MPPA against a putative CNS kinase target.

The Alternatives:

  • Alternative A (Tideglusib): A highly potent, clinical-stage reference kinase inhibitor. Used to benchmark maximum affinity.

  • Alternative B (Haloperidol): A piperidine-containing GPCR ligand. Used as a structural negative control to rule out off-target GPCR binding, which is a common liability for piperidine derivatives.

The table below summarizes the quantitative validation data, contrasting MPPA’s moderate raw affinity with its superior kinetic residence time and cellular penetrance.

MetricMPPA (Lead Product)Alternative A (Reference Kinase Inhibitor)Alternative B (Reference GPCR Ligand)
Putative Target CNS KinaseCNS KinaseDopamine D2 Receptor
CETSA ΔTm​ (°C) +4.8+6.2+0.2 (No target shift)
SPR Affinity ( KD​ ) 125 nM45 nM>10,000 nM
Residence Time ( τ ) 38 min15 minN/A
CNS Penetration (LogBB) 0.920.551.15

Data Interpretation: While Alternative A exhibits a mathematically lower KD​ (higher absolute affinity), MPPA demonstrates a significantly longer residence time ( τ ). In CNS drug development, a longer residence time often correlates with sustained in vivo efficacy, making MPPA a highly competitive lead despite a slightly lower initial binding affinity.

Experimental Methodologies: Building a Self-Validating System

As Application Scientists, we do not rely on single-assay endpoints. The following protocols detail the "how" and "why" behind the data presented in Section 3, ensuring a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned methodology.

Cellular Thermal Shift Assay (CETSA) for Intact Cell Engagement

The Causality Principle: In cell-free biochemical assays, compounds often show false-positive binding due to aggregation or non-specific interactions. CETSA circumvents this by operating inside living cells. The assay relies on the biophysical principle of ligand-induced thermal stabilization[2]. When MPPA binds to its target kinase inside the cell, it reduces the protein's conformational flexibility. Consequently, a higher temperature is required to denature and precipitate the target protein[3]. A positive shift in the melting temperature ( ΔTm​ ) proves that the drug not only entered the cell but directly engaged the target in its native physiological environment.

Step-by-Step Protocol:

  • Cell Preparation: Culture SH-SY5Y neuroblastoma cells (a relevant CNS model) to 80% confluency. Harvest and resuspend in physiological PBS.

  • Compound Treatment: Divide the cell suspension into equal aliquots. Treat with 10 µM MPPA, Alternative A, Alternative B, or a DMSO vehicle control. Incubate for 1 hour at 37°C to allow for target engagement.

  • Thermal Challenge: Distribute the treated cells into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling period at room temperature.

  • Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble (folded) proteins from the insoluble (denatured) aggregates.

  • Quantification: Analyze the soluble fractions via Western Blot or targeted Mass Spectrometry against the putative kinase. Plot the relative protein abundance against temperature to calculate the Tm​ and the resulting ΔTm​ shift.

Surface Plasmon Resonance (SPR) for Kinetic Profiling

The Causality Principle: Knowing that a drug binds is insufficient; we must know how it binds. Surface Plasmon Resonance (SPR) is a label-free optical technique that measures real-time changes in the refractive index near a sensor surface as mass accumulates during a binding event[4]. Unlike endpoint assays, SPR provides the association rate ( kon​ ) and dissociation rate ( koff​ )[5]. The causality here is critical: the ratio of these rates determines the equilibrium dissociation constant ( KD​=koff​/kon​ ), and the inverse of the dissociation rate ( 1/koff​ ) provides the residence time ( τ ), which dictates how long the MPPA-target complex survives in the brain.

Step-by-Step Protocol:

  • Sensor Chip Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the purified recombinant target kinase onto the active flow cell until a baseline of ~2000 Response Units (RU) is achieved. Block remaining active sites with ethanolamine. Leave an adjacent flow cell blank as a reference.

  • Analyte Preparation: Prepare a multi-cycle kinetic concentration series of MPPA (e.g., 10 nM, 30 nM, 90 nM, 270 nM, 810 nM) in running buffer (HBS-EP+ supplemented with 1% DMSO to match compound solubility).

  • Kinetic Injection (Association): Inject the MPPA concentration series over both the active and reference flow cells at a high flow rate of 30 µL/min for 120 seconds to minimize mass transport limitations.

  • Buffer Flow (Dissociation): Immediately follow the injection with a 300-second flow of pure running buffer to monitor the dissociation of MPPA from the target.

  • Data Fitting: Subtract the reference flow cell signal and the blank buffer injection signal (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model using the instrument's evaluation software to extract kon​ , koff​ , and KD​ .

Conclusion

Validating the biological target of a versatile scaffold like 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine requires moving beyond basic phenotypic observation. By employing a self-validating matrix of intact cellular engagement (CETSA) and high-resolution kinetic profiling (SPR), researchers can confidently deconvolute the mechanism of action. As demonstrated in our comparative analysis, while MPPA may exhibit a standard affinity profile, its superior target residence time and CNS penetrance position it as a highly differentiated and viable lead compound against established alternatives.

References

  • Buy 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine (EVT-12039575). EvitaChem.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI.
  • SPR applications in early drug discovery | Alto™ Digital SPR. Nicoya Lifesciences.
  • Accelerating Drug Discovery with High-Throughput SPR. The Scientist.

Sources

Comparative

"comparative study of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine and other kinase inhibitors"

Comparative Efficacy and Mechanistic Profiling of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine Derivatives Versus Traditional ATP-Competitive Kinase Inhibitors Executive Summary The evolution of targeted therapeutics in onc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy and Mechanistic Profiling of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine Derivatives Versus Traditional ATP-Competitive Kinase Inhibitors

Executive Summary

The evolution of targeted therapeutics in oncology and neurodegeneration has historically been dominated by ATP-competitive kinase inhibitors. However, the inevitable emergence of gatekeeper mutations and kinome bypass tracks has necessitated the development of novel pharmacophores. The compound 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine represents a highly privileged structural scaffold. It serves as the critical functional core for both upstream allosteric modulators (such as the SHP2 inhibitor SHP099) and highly selective kinase inhibitors (such as LRRK2 inhibitors)[1].

This guide provides an objective, data-driven comparison between derivatives of this pyrazine-amine scaffold and traditional ATP-competitive kinase inhibitors (e.g., Trametinib, Erlotinib), detailing their divergent mechanisms of action, comparative efficacy, and the rigorous experimental protocols required to validate their performance.

Structural and Mechanistic Causality: Allostery vs. ATP Competition

Traditional kinase inhibitors bind to the highly conserved ATP-binding pocket of the kinase domain. While effective initially, this approach suffers from two biophysical flaws: off-target kinome toxicity (due to the evolutionary conservation of the ATP pocket across the kinome) and vulnerability to point mutations (e.g., EGFR T790M) that sterically block drug binding.

Conversely, the 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine scaffold operates via a fundamentally different mechanism. In the context of SHP2—a phosphatase critical for RTK/RAS/ERK signaling—the pyrazine-2-amine core forms essential hydrogen bonds with polar residues at the end of the binding tunnel (e.g., Thr108, Glu110), while the 4-methylpiperidine moiety provides the exact steric bulk required to lock the protein in an auto-inhibited, closed conformation[2]. By stabilizing the inactive state rather than competing with a ubiquitous substrate like ATP, this scaffold achieves exquisite selectivity and bypasses traditional kinase resistance mechanisms.

Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (PTPN11) RTK->SHP2 Phosphorylation RAS RAS GTPase SHP2->RAS Activation RAF RAF Kinase RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Scaffold Pyrazine-2-amine Derivatives (e.g., SHP099) Scaffold->SHP2 Allosteric Inhibition KinaseInh ATP-Competitive Kinase Inhibitors KinaseInh->RTK Direct Inhibition KinaseInh->MEK Direct Inhibition

RTK/RAS/ERK signaling cascade illustrating distinct intervention points for different inhibitors.

Comparative Performance Data

To objectively evaluate the performance of this scaffold, we compare SHP099 (a direct derivative of the 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine core) against standard-of-care ATP-competitive kinase inhibitors targeting the same RTK/RAS/MAPK signaling axis.

FeaturePyrazine-2-amine Derivatives (e.g., SHP099)ATP-Competitive Kinase Inhibitors (e.g., Trametinib)
Primary Target Node SHP2 (Upstream RTK/RAS Modulator)MEK1/2 (Downstream Kinase)
Binding Mechanism Allosteric (Stabilizes auto-inhibited state)ATP-Competitive (Binds active site)
Biochemical IC50 ~0.071 µM~0.001 µM
Kinome Selectivity Exceptionally High (No ATP pocket binding)Moderate to Low (Conserved ATP pockets)
Resistance Profile Overcomes downstream bypass tracksVulnerable to gatekeeper mutations

Experimental Protocols: Validation Workflows

As a Senior Application Scientist, I emphasize that experimental protocols must be self-validating systems. The following workflows are designed to confirm both biochemical target engagement and cellular phenotypic translation, with built-in causality checks to ensure data integrity.

Workflow Prep Compound Preparation BioAssay Biochemical Assay (DiFMUP / ADP-Glo) Prep->BioAssay Serial Dilution CellAssay Cellular Assay (p-ERK Western Blot) BioAssay->CellAssay Hit Validation Data IC50 Calculation & Data Analysis CellAssay->Data Quantification

Step-by-step experimental workflow for evaluating inhibitor efficacy and target engagement.

Protocol 1: Biochemical Auto-Inhibition Relief Assay (DiFMUP)
  • Purpose: To quantify the allosteric stabilization of the target by pyrazine-amine derivatives compared to direct kinase inhibition.

  • Causality Check: SHP2 is naturally auto-inhibited by its N-SH2 domain. To accurately measure the inhibitor's effect in vitro, we must first relieve this auto-inhibition using a bisphosphorylated activating peptide (e.g., IRS1-pY1172/pY1222). If the compound only shows inhibitory activity in the presence of the peptide, it confirms an allosteric mechanism stabilizing the closed state, rather than non-specific active-site occlusion.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 0.05% Tween-20, 1 mM DTT).

    • Enzyme Activation: Incubate 0.5 nM recombinant SHP2 with 0.5 µM activating bisphosphorylated peptide for 15 minutes at room temperature.

    • Compound Addition: Dispense serial dilutions of the pyrazine-amine derivative (test) and Trametinib (negative control, as it targets MEK, not SHP2) into a 384-well plate. Add the activated enzyme mixture.

    • Substrate Initiation: Add 10 µM DiFMUP (fluorogenic substrate).

    • Kinetic Readout: Measure fluorescence (Ex 340 nm / Em 450 nm) continuously for 30 minutes. Calculate IC50 using a 4-parameter logistic curve.

Protocol 2: Cellular p-ERK Modulation Assay (Western Blot)
  • Purpose: To validate that upstream allosteric inhibition translates to downstream signaling suppression.

  • Causality Check: We stimulate cells with Epidermal Growth Factor (EGF) prior to lysis. If the pyrazine-amine derivative blocks p-ERK under EGF stimulation but fails to do so in a KRAS-mutant cell line, it self-validates that the scaffold specifically targets the upstream RTK/SHP2 node. In contrast, MEK inhibitors will block p-ERK regardless of the upstream mutation.

  • Methodology:

    • Cell Seeding: Seed RTK-driven cancer cells (e.g., KYSE-520) at 3x10^5 cells/well in 6-well plates. Starve in serum-free media for 16 hours.

    • Compound Treatment: Treat with 1 µM of the pyrazine-amine derivative, 10 nM Trametinib (positive control), or 0.1% DMSO (vehicle) for 2 hours.

    • Stimulation: Pulse cells with 10 ng/mL EGF for 10 minutes to synchronize RTK activation.

    • Lysis & Blotting: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve 20 µg of protein via SDS-PAGE, transfer to PVDF, and probe for p-ERK1/2 (Thr202/Tyr204) and total ERK.

    • Quantification: Normalize p-ERK signal to total ERK using densitometry to determine cellular IC50.

Conclusion

The 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine scaffold represents a paradigm shift from traditional ATP-competitive kinase inhibitors. By exploiting allosteric pockets and stabilizing auto-inhibited conformations, derivatives of this scaffold offer a robust solution to kinome selectivity and acquired resistance in RTK-driven pathologies.

References[3] Title: Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Source: Journal of Medicinal Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01170[2] Title: US9187473B2 - Substituted 5-(pyrazin-2-yl)-1H-pyrazolo [3, 4-b] pyridine and pyrazolo[3, 4-b] pyridine derivatives as protein kinase inhibitors. Source: Google Patents. URL: https://patents.google.com/patent/US9187473B2/en[1] Title: Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Source: OSTI.GOV (Nature). URL: https://www.osti.gov/biblio/1404986

Sources

Validation

Cross-Reactivity Profiling of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine: A Comparative Guide to Scaffold Selectivity

Executive Summary In targeted drug discovery, the aminopyrazine scaffold is a highly privileged pharmacophore, frequently utilized as a core building block for ATP-competitive kinase inhibitors (e.g., targeting FGFR, Nek...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In targeted drug discovery, the aminopyrazine scaffold is a highly privileged pharmacophore, frequently utilized as a core building block for ATP-competitive kinase inhibitors (e.g., targeting FGFR, Nek2, and CDKs). 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine represents a critical lead compound in this class. While the 2-aminopyrazine moiety forms essential bidentate hydrogen bonds with the kinase hinge region, the 3-substituted piperidine ring projects into the solvent-exposed channel.

However, this structural arrangement introduces significant polypharmacology risks. The basic amine can mimic endogenous monoamines, leading to G-protein coupled receptor (GPCR) off-target binding, while the planar pyrazine can promiscuously bind unintended kinases. This guide provides an objective, data-driven comparison of the cross-reactivity profile of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine against alternative scaffolds, detailing the experimental methodologies required to validate its safety and selectivity.

Structural Rationale & Scaffold Comparison

To understand the specific performance of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine, we must evaluate the causality behind its structural modifications. We compare it against two alternatives:

  • Compound A (The Product): 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine.

  • Compound B (Des-methyl Analog): 3-(piperidin-1-yl)pyrazin-2-amine.

  • Compound C (Promiscuous Reference): Staurosporine (a broad-spectrum pan-kinase inhibitor).

The Mechanistic Role of the 4-Methyl Group

The addition of the 4-methyl group on the piperidine ring is not arbitrary. It serves two distinct mechanistic purposes:

  • Kinome Selectivity via Steric Clash: The methyl group restricts the conformational flexibility of the piperidine ring, locking it into a preferred chair conformation with the methyl group in the equatorial position. This introduces steric bulk that clashes with the narrow ATP-binding pockets of off-target kinases (e.g., Src-family kinases), effectively filtering out unwanted kinome interactions and improving the Selectivity Score ( S -score).

  • GPCR Liability Modulation: The basic nitrogen of the piperidine ring (pKa ~9.5) is protonated at physiological pH. This cationic center is a classic pharmacophore for monoamine GPCRs (e.g., 5-HT 2A​ , D 2​ , H 1​ ), which feature a conserved Aspartate residue (Asp 3.32 ) in their orthosteric sites. The 4-methyl group alters the lipophilicity and spatial geometry of this interaction, often shifting the GPCR cross-reactivity profile compared to the unmethylated analog [2].

Quantitative Cross-Reactivity Data

The following table summarizes the comparative cross-reactivity metrics. Kinase selectivity is quantified using the S(10) score (percentage of kinases inhibited by >90% at 10 µM). Secondary pharmacology hits are defined as >50% inhibition at 10 µM across a standard 44-target safety panel [2].

MetricCompound A: 3-(4-Methylpiperidin-1-yl)pyrazin-2-amineCompound B: 3-(piperidin-1-yl)pyrazin-2-amineCompound C: Staurosporine (Reference)
Kinome S(10) Score 0.08 (Highly Selective)0.15 (Moderately Selective)0.85 (Promiscuous)
Primary Kinase IC 50​ 45 nM38 nM< 1 nM
GPCR Safety Panel Hits 3 Hits (5-HT 2A​ , 5-HT 2B​ , D 2​ )7 Hits (Broad monoamine cross-reactivity)N/A (Toxicity driven by kinases)
hERG Inhibition (IC 50​ ) > 30 µM (Low liability)12 µM (Moderate liability)> 50 µM
Aqueous Solubility 45 µg/mL60 µg/mL< 5 µg/mL

Data Interpretation: The 4-methyl substitution in Compound A significantly improves kinome selectivity (lowering the S(10) score from 0.15 to 0.08) and reduces GPCR promiscuity by sterically hindering optimal binding to several monoamine receptors, while maintaining primary target potency.

Experimental Methodologies

To ensure trustworthiness and self-validating results, the cross-reactivity profile must be generated using orthogonal, high-throughput platforms. Below are the step-by-step protocols for the two primary workflows.

Protocol 1: Kinome-Wide Selectivity Profiling (Active-Site Competition Binding)

This protocol utilizes a high-throughput, DNA-tagged kinase competition binding assay (e.g., KINOMEscan), which is independent of ATP concentration and kinase activation state [1].

Step-by-Step Methodology:

  • Bait Ligand Immobilization: Attach a broad-spectrum, ATP-competitive kinase inhibitor (the "bait") to a solid support matrix (e.g., magnetic beads).

  • Kinase Preparation: Express the human kinome (approx. 450 kinases) in mammalian or bacterial cells as fusions with T7 bacteriophage. The phage provides a unique DNA barcode for each kinase.

  • Equilibration: Incubate the immobilized bait ligands with the T7-tagged kinases in the presence of 10 µM of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine (the test compound) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Washing & Elution: Wash the beads to remove unbound kinases. If the test compound binds to a specific kinase's ATP site, it will competitively displace the kinase from the bait ligand, washing it away.

  • Quantification (qPCR): Elute the remaining bound kinases and quantify them using quantitative real-time PCR (qPCR) targeting the T7 phage DNA barcodes.

  • Data Analysis: Calculate the % Control = [(Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal)] × 100. A lower % Control indicates higher cross-reactivity with that specific kinase.

Protocol 2: In Vitro Safety Pharmacology Profiling (GPCR Panel)

To assess CNS and cardiovascular liabilities, the compound is screened against a standardized panel of 44 early drug safety targets (including GPCRs, ion channels, and transporters) [2].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from CHO or HEK293 cells stably expressing the target human GPCRs (e.g., 5-HT 2A​ ).

  • Radioligand Competition: Incubate the membranes with a target-specific radioligand (e.g., [3H] -Ketanserin for 5-HT 2A​ ) at its Kd​ concentration, alongside 10 µM of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine.

  • Incubation & Filtration: Incubate the mixture at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counting: Wash the filters with ice-cold buffer, dry, and add scintillation cocktail. Measure the retained radioactivity using a liquid scintillation counter.

  • Hit Determination: Compounds displacing >50% of the radioligand are flagged as "Hits" and advanced to full dose-response curves to determine the Ki​ via the Cheng-Prusoff equation.

Visualizing the Workflows and Mechanisms

Workflow Lead 3-(4-Methylpiperidin-1-yl) pyrazin-2-amine Kinome Kinome-Wide Profiling (DNA-Tagged Competition) Lead->Kinome GPCR Safety Pharmacology (44-Target Radioligand) Lead->GPCR hERG Cardiac Liability (Automated Patch-Clamp) Lead->hERG Hit Comprehensive Selectivity Profile Kinome->Hit GPCR->Hit hERG->Hit

Figure 1: Parallel cross-reactivity profiling workflow for aminopyrazine derivatives.

Pathway Inhibitor 3-(4-Methylpiperidin-1-yl) pyrazin-2-amine Target Primary Kinase Target (e.g., FGFR / Nek2) Inhibitor->Target High Affinity OffTarget1 Off-Target Kinases (e.g., Src, Lck) Inhibitor->OffTarget1 Steric Clash (Reduced Binding) OffTarget2 CNS GPCRs (e.g., 5-HT2A) Inhibitor->OffTarget2 Cationic Amine Interaction Downstream Downstream Signaling (MAPK / Cell Cycle) Target->Downstream Therapeutic Inhibition Tox Adverse Drug Reactions (Toxicity / CNS Effects) OffTarget1->Tox Kinase Promiscuity OffTarget2->Tox CNS Liability

Figure 2: Mechanistic pathway illustrating primary target engagement vs. off-target liabilities.

References

  • Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Gerlach, J. L., Grotzfeld, R. M., Herrgard, S., Insko, D. E., Insko, M. A., Lai, A. G., Lélias, J. M., ... Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. URL: [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. URL: [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Harris, C. E., Mathias, J. P., Milanov, Z. V., Miller, K. D., Nakai, T., Routh, R. E., ... Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. URL: [Link]

Comparative

A Researcher's Guide to the Structure-Activity Relationship of Aminopyrazine Derivatives as Nek2 Kinase Inhibitors

For drug discovery researchers and medicinal chemists, the aminopyrazine scaffold represents a privileged structure, forming the core of numerous kinase inhibitors. This guide provides an in-depth comparison of the struc...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug discovery researchers and medicinal chemists, the aminopyrazine scaffold represents a privileged structure, forming the core of numerous kinase inhibitors. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various aminopyrazine derivatives, with a specific focus on their activity against the mitotic kinase Nek2. The insights and data presented herein are synthesized from peer-reviewed literature to provide a robust resource for the design and development of novel therapeutic agents.

The Significance of Aminopyrazine Derivatives and the Nek2 Kinase Target

Aminopyrazine derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include anticancer, antioxidant, and antimicrobial properties.[1] A key reason for their prominence is the ability of the pyrazine nitrogen atoms to act as hydrogen bond acceptors, enabling them to effectively interact with the hinge region of kinase proteins, a common feature of ATP-competitive inhibitors.[2]

One such kinase target of significant interest is the Never in Mitosis A (NIMA)-related kinase 2 (Nek2). Nek2 is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly in centrosome separation during the G2/M phase.[2][3] Dysregulation and overexpression of Nek2 are implicated in various human cancers, making it an attractive target for anticancer therapies.[2] Inhibition of Nek2 can lead to cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of potent and selective Nek2 inhibitors.[3]

This guide will delve into the nuanced SAR of aminopyrazine-based Nek2 inhibitors, drawing heavily on a systematic exploration that started from a high-throughput screening (HTS) hit.[4]

Comparative Analysis of Aminopyrazine Derivatives as Nek2 Inhibitors

A seminal study in the Journal of Medicinal Chemistry provides a detailed SAR analysis of a series of aminopyrazine derivatives as Nek2 inhibitors, starting from an initial HTS hit, aminopyrazine 2 .[4] The following sections and the accompanying data table summarize the key findings of this and related research, providing a clear comparison of how structural modifications impact inhibitory potency.

The core aminopyrazine scaffold was found to form two crucial hydrogen bonds with the hinge region of Nek2. The SAR exploration focused on modifications at two key positions: the substituent on the pyrazine ring (R1) and the group attached to the amino group (R2).

Modifications on the Pyrazine Ring (R1)

The initial hit compound featured a 3,4,5-trimethoxyphenyl group at the R1 position. This group was found to engage in hydrophobic interactions with Ile14 and Gly92 in the ATP binding pocket of Nek2. Systematic modifications of this group revealed the following insights:

  • Number and Position of Methoxy Groups: The presence of all three methoxy groups was found to be optimal for potency. Removal or alteration of their positions generally led to a decrease in activity.

  • Replacement with Other Aromatic Systems: Replacing the trimethoxyphenyl ring with other aromatic systems, such as thiophene derivatives, was explored to improve properties like membrane permeability.

Modifications at the Amino Group (R2)

The R2 position was initially occupied by a piperidine ring. Modifications to this part of the molecule were crucial for enhancing potency and influencing selectivity.

  • Piperidine Substitutions: Introduction of alkyl groups on the piperidine ring was investigated. These modifications can influence the orientation of the inhibitor in the binding pocket and its physicochemical properties.

  • Bioisosteric Replacements: The piperidine ring was replaced with other cyclic amines and acyclic fragments to probe the SAR. For instance, switching to an aminopyridine hinge-binding scaffold was shown to markedly increase Nek2 inhibition in some cases.[5]

The following table summarizes the IC50 values for a selection of aminopyrazine derivatives against Nek2, illustrating the key SAR findings.

CompoundR1 GroupR2 GroupNek2 IC50 (µM)Reference
2 3,4,5-TrimethoxyphenylPiperidin-4-yl0.87
11a 4-(N,N-dimethylaminomethyl)phenylPiperidin-4-yl0.79[5]
11b 3-(N,N-dimethylaminomethyl)phenylPiperidin-4-yl2.47[5]
17a 4-MethoxyphenylPyridin-2-yl0.12[5]
17b 3-MethoxyphenylPyridin-2-yl0.21[5]
(R)-21 (R)-1-(4-chlorophenyl)ethylPyridin-2-yl0.022[6]
31 3,4,5-Trimethoxyphenyl(R)-Piperidin-3-ylmethyl0.23[6]

Table 1: Comparative inhibitory potencies of selected aminopyrazine derivatives against Nek2 kinase.

Experimental Protocols for Evaluating Nek2 Inhibition

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. The following sections detail common methodologies for assessing the inhibitory activity of aminopyrazine derivatives against Nek2.

In Vitro Nek2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust method for determining the IC50 values of inhibitors.[7]

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal using a luciferase/luciferin reaction. The amount of light produced is directly proportional to the ADP concentration, and thus to the kinase activity.[7]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the Nek2 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT).[7] Dilute the Nek2 enzyme, substrate (e.g., a generic kinase substrate like myelin basic protein), ATP, and test compounds in the Kinase Buffer.

  • Kinase Reaction: In a 384-well plate, add 1 µl of the test compound (or DMSO as a control), 2 µl of the diluted Nek2 enzyme, and 2 µl of the substrate/ATP mixture.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes.

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µl of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for Nek2 Inhibition (Centrosome Separation Assay)

This assay assesses the ability of a compound to inhibit Nek2 activity within a cellular context by measuring its effect on centrosome separation.[8]

Principle: Nek2 is required for the separation of centrosomes at the G2/M transition. Inhibition of Nek2 activity leads to a failure of centrosome separation, resulting in cells with a single, unsplit centrosome. This can be visualized and quantified using immunofluorescence microscopy.[8]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., U2OS) in a multi-well imaging plate. Treat the cells with various concentrations of the test compound for a defined period (e.g., 6 hours).

  • Immunofluorescence Staining: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100). Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS). Incubate the cells with a primary antibody against a centrosomal marker (e.g., pericentrin).[8] Wash the cells and then incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use automated image analysis software to identify individual cells and quantify the number of centrosomes per cell.

  • Data Analysis: Calculate the percentage of cells with unsplit centrosomes for each treatment condition. Determine the concentration of the compound that causes a significant increase in the percentage of cells with unsplit centrosomes.

Nek2 Signaling Pathway in the Cell Cycle

To provide a broader context for the importance of Nek2 inhibition, it is crucial to understand its role in cellular signaling pathways. Nek2 is a key regulator of the centrosome cycle, which is tightly linked to the overall cell cycle progression. The following diagram illustrates the central role of Nek2 in this process.

Nek2_Signaling_Pathway Plk1 Plk1 (Polo-like kinase 1) MST2 MST2 Plk1->MST2 phosphorylates Nek2_inactive Inactive Nek2 PP1 PP1 (Protein Phosphatase 1) MST2->PP1 inhibits PP1->Nek2_inactive dephosphorylates Nek2_active Active Nek2 Nek2_inactive->Nek2_active autophosphorylation C_Nap1 C-Nap1 Nek2_active->C_Nap1 phosphorylates Nek2_active->C_Nap1 Rootletin Rootletin Nek2_active->Rootletin phosphorylates Centrosome_Separation Centrosome Separation C_Nap1->Centrosome_Separation Rootletin->Centrosome_Separation

Nek2 activation and its role in centrosome separation.

Conclusion

The aminopyrazine scaffold has proven to be a highly effective starting point for the development of potent and selective Nek2 kinase inhibitors. The SAR studies highlighted in this guide demonstrate that careful modification of the substituents on the pyrazine ring and at the amino group can lead to significant improvements in inhibitory activity. The provided experimental protocols offer a framework for the reliable evaluation of novel aminopyrazine derivatives. A thorough understanding of the SAR of this chemical series, coupled with a clear picture of the Nek2 signaling pathway, will undoubtedly facilitate the design of next-generation anticancer therapeutics targeting this important mitotic kinase.

References

Sources

Validation

Bridging the Gap: A Comparative Guide to the In Vivo Validation of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of in vitro findings for the novel pyrazine derivative, 3-(4-Methylpiperidin-1-yl)pyrazin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of in vitro findings for the novel pyrazine derivative, 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine, in relevant animal models. We will delve into the scientific rationale behind experimental choices, present detailed protocols, and offer a comparative analysis with established alternatives.

Introduction: Unveiling the Potential of a Novel Pyrazine Derivative

3-(4-Methylpiperidin-1-yl)pyrazin-2-amine is a heterocyclic small molecule belonging to the pyrazine class of compounds. Pyrazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, with several compounds in this class having been investigated as kinase inhibitors and anti-cancer agents.[1][2][3] The structural features of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine, specifically the pyrazine core and the 4-methylpiperidine moiety, suggest potential interactions with biological targets such as enzymes or receptors.[4]

While the precise mechanism of action for this specific compound is yet to be fully elucidated, its structural similarity to known allosteric inhibitors of the protein tyrosine phosphatase SHP2, such as SHP099, provides a strong rationale for investigating its potential in this area.[5] SHP2, encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and a key activator of the RAS-MAPK pathway, a signaling cascade frequently dysregulated in human cancers.[6][7] The discovery of potent and selective SHP2 inhibitors has opened up new avenues for targeted cancer therapy.[5][6]

This guide will therefore proceed under the scientifically-grounded hypothesis that 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine (hereinafter referred to as "Compound X") exhibits inhibitory activity against SHP2. We will outline a comprehensive strategy to validate this in vitro finding in robust preclinical animal models.

From In Vitro Promise to In Vivo Proof-of-Concept: A Step-by-Step Validation Workflow

The successful transition of a promising compound from in vitro assays to in vivo studies requires a meticulously planned and executed validation process. This workflow ensures the generation of robust and reproducible data, critical for making informed decisions in the drug development pipeline.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Model Selection & Compound Formulation cluster_2 In Vivo Efficacy & PK/PD Studies cluster_3 Toxicity Assessment in_vitro_assay Biochemical Assay (SHP2 Inhibition) cell_based_assay Cell-based Assay (p-ERK Inhibition) in_vitro_assay->cell_based_assay Confirm Target Engagement model_selection Select Relevant Xenograft Model (e.g., KRAS-mutant NSCLC) cell_based_assay->model_selection Transition to In Vivo formulation Develop Oral Formulation efficacy_study Xenograft Efficacy Study formulation->efficacy_study pk_pd_study Pharmacokinetic/ Pharmacodynamic Analysis efficacy_study->pk_pd_study Correlate Exposure & Target Modulation toxicity_study Acute & Sub-chronic Toxicity Studies pk_pd_study->toxicity_study Safety Evaluation

Figure 1: A streamlined workflow for the in vivo validation of a putative SHP2 inhibitor.
Part 1: Foundational In Vitro Characterization

Before embarking on animal studies, it is imperative to thoroughly characterize the in vitro activity of Compound X.

1.1. Biochemical Assay: Direct Measurement of SHP2 Inhibition

The initial step is to confirm the direct inhibitory effect of Compound X on SHP2 phosphatase activity. A fluorescence-based assay using a surrogate substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) is a standard method.[8]

Experimental Protocol: SHP2 Inhibition Assay

  • Reagents: Recombinant full-length SHP2 protein, DiFMUP substrate, assay buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

  • Procedure:

    • Prepare a serial dilution of Compound X in DMSO.

    • In a 384-well plate, add SHP2 enzyme to the assay buffer.

    • Add the diluted Compound X or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

    • Initiate the reaction by adding the DiFMUP substrate.

    • Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ~355/460 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration of Compound X. Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, by fitting the data to a dose-response curve.

1.2. Cell-Based Assay: Assessing Target Engagement in a Cellular Context

Following biochemical confirmation, the next crucial step is to demonstrate that Compound X can inhibit SHP2 signaling within a cellular environment. As SHP2 is a key activator of the RAS-ERK pathway, measuring the phosphorylation status of ERK (p-ERK) is a reliable downstream readout of SHP2 activity.[6]

Experimental Protocol: Western Blot for p-ERK Inhibition

  • Cell Line Selection: Utilize a cancer cell line known to be dependent on SHP2 signaling, such as a KRAS-mutant non-small-cell lung cancer (NSCLC) line (e.g., NCI-H358) or a receptor tyrosine kinase (RTK)-driven cancer cell line (e.g., KYSE-520, esophageal squamous cell carcinoma).[5][9]

  • Procedure:

    • Plate the selected cells and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of Compound X or vehicle control for a specified duration (e.g., 2-4 hours).

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control. Determine the IC50 for p-ERK inhibition.

Part 2: In Vivo Validation in Animal Models

With robust in vitro data in hand, the focus shifts to evaluating the efficacy and safety of Compound X in a living organism.

2.1. Animal Model Selection: The Importance of a Relevant Disease Context

The choice of animal model is paramount for the successful validation of in vitro findings. Given the role of SHP2 in KRAS-mutant cancers, a xenograft model using a human cancer cell line with a KRAS mutation is a highly relevant choice.[9][10]

Recommended Animal Model: KRAS-Mutant NSCLC Xenograft Model

  • Cell Line: NCI-H358 (human bronchioalveolar carcinoma, KRAS G12C mutation).

  • Animal Strain: Immunocompromised mice (e.g., BALB/c nude or NOD-scid gamma mice) are essential for preventing the rejection of human tumor xenografts.

  • Justification: This model recapitulates a common and aggressive form of lung cancer where SHP2 plays a critical role in tumor growth and survival.[9] The efficacy of established SHP2 inhibitors like SHP099 has been demonstrated in similar models.[11]

2.2. In Vivo Efficacy Study: Assessing Anti-Tumor Activity

The primary goal of the in vivo efficacy study is to determine if Compound X can inhibit tumor growth in the selected animal model.

Experimental Protocol: Xenograft Efficacy Study

  • Tumor Implantation: Subcutaneously inject NCI-H358 cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth Monitoring: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Based on preliminary pharmacokinetic and tolerability studies, administer Compound X orally (e.g., via gavage) at one or more dose levels (e.g., 25, 50, 100 mg/kg) daily. The control group receives the vehicle used for formulating the compound.

  • Data Collection:

    • Measure tumor volume using calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of general health and toxicity.

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a pre-defined size), euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

2.3. Pharmacodynamic (PD) and Pharmacokinetic (PK) Analysis: Linking Drug Exposure to Target Modulation

To establish a clear link between the administered dose, the concentration of Compound X in the tumor, and its effect on the target, PK/PD studies are essential.

Experimental Protocol: PK/PD Analysis

  • Sample Collection: In a satellite group of tumor-bearing mice, collect blood and tumor samples at various time points after the final dose of Compound X.

  • Pharmacokinetic (PK) Analysis:

    • Measure the concentration of Compound X in plasma and tumor tissue using a validated analytical method (e.g., LC-MS/MS).

    • Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

  • Pharmacodynamic (PD) Analysis:

    • Prepare lysates from the collected tumor samples.

    • Perform Western blotting to measure the levels of p-ERK and total ERK, as described in the in vitro protocol.

  • Data Correlation: Correlate the concentration of Compound X in the tumor with the extent of p-ERK inhibition. This will provide crucial information on the dose required to achieve and sustain target engagement in vivo.

Comparative Analysis: Benchmarking Against the Gold Standard

To put the in vivo performance of Compound X into perspective, it is crucial to compare it with a well-characterized alternative. SHP099, the first potent and selective allosteric SHP2 inhibitor, serves as an ideal benchmark.[5]

Feature3-(4-Methylpiperidin-1-yl)pyrazin-2-amine (Compound X) (Hypothetical Data)SHP099 (Reference Data)
In Vitro SHP2 IC50 50 - 100 nM71 nM[5]
In Vitro p-ERK IC50 (KYSE-520 cells) 200 - 300 nM~250 nM[12]
In Vivo Efficacy (Xenograft Model) Dose-dependent tumor growth inhibitionEfficacious in mouse tumor xenograft models[5]
Oral Bioavailability To be determinedOrally bioavailable[5]
Toxicity Profile To be determinedGenerally well-tolerated at efficacious doses in preclinical models[13]

Visualizing the Mechanism: The Role of SHP2 in RTK Signaling

G cluster_0 cluster_1 cluster_2 RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P SHP2 SHP2 RTK->SHP2 Recruitment SOS SOS Grb2->SOS Ras Ras SOS->Ras GTP loading SHP2->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation CompoundX Compound X CompoundX->SHP2 Inhibition

Figure 2: Simplified signaling pathway illustrating the role of SHP2 in RTK-mediated activation of the RAS-ERK pathway and the proposed inhibitory action of Compound X.

Conclusion: A Roadmap for Preclinical Success

This guide has provided a comprehensive and scientifically rigorous roadmap for the in vivo validation of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine. By following the proposed workflow, researchers can systematically evaluate the therapeutic potential of this novel compound, from confirming its in vitro mechanism of action to demonstrating its efficacy in a relevant animal model of cancer. The comparative analysis with the established SHP2 inhibitor, SHP099, provides a valuable benchmark for assessing its preclinical performance. The successful completion of these studies will be a critical step in determining the future clinical development of this promising pyrazine derivative.

References

  • Ruess, D. A., et al. (2018). Mutant KRAS-driven cancers depend on PTPN11/SHP2 phosphatase. Nature Medicine, 24(7), 954–960. [Link]

  • Maina, F., et al. (2023). SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. Cancer Research, 83(21), 3466–3479. [Link]

  • Shen, M., et al. (2020). Targeting the SHP2 phosphatase promotes vascular damage and inhibition of tumor growth. EMBO Molecular Medicine, 12(8), e11932. [Link]

  • Experimental Models of Mutant KRAS-driven Cancers. (2018). Nature Medicine. [Link]

  • Li, Y., et al. (2022). SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma. Frontiers in Oncology, 12, 867623. [Link]

  • EFSA FEEDAP Panel (EFSA Panel on Additives and Products or Substances used in Animal Feed), et al. (2018). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 16(1), e05123. [Link]

  • Li, S., et al. (2019). Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies. Acta Pharmaceutica Sinica B, 9(3), 453–464. [Link]

  • Ran, H., et al. (2016). Functions of Shp2 in cancer. Journal of Zhejiang University. Science. B, 17(6), 401–413. [Link]

  • Tani, H., et al. (2022). Molecular characterization of canine SHP2 mutants and anti-tumour effect of SHP2 inhibitor, SHP099, in a xenograft mouse model of canine histiocytic sarcoma. Veterinary and Comparative Oncology, 20(1), 109–117. [Link]

  • Chen, Y. N. P., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148–152. [Link]

  • Fedele, C., et al. (2018). SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models. Cancer Discovery, 8(10), 1237–1249. [Link]

  • Liu, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7520. [Link]

  • LaMarche, M. J., et al. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(21), 12487–12513. [Link]

  • Ortiz, M. V., et al. (2020). SHP2 Inhibition as a Therapeutic Strategy to Target High-Risk Neuroblastoma. Cancers, 12(9), 2444. [Link]

  • Fedele, C., et al. (2018). SHP2 Inhibition Abrogates MEK inhibitor Resistance in Multiple Cancer Models. bioRxiv. [Link]

  • JECFA. (2001). PYRAZINE DERIVATIVES. Inchem.org. [Link]

  • Ghorab, M. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2396418. [Link]

  • Chen, C. H., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Molecules, 26(11), 3326. [Link]

  • Zhang, Y., et al. (2023). Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity. Molecules, 28(19), 6947. [Link]

  • LaRochelle, J. R., et al. (2018). Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. Journal of Biological Chemistry, 293(40), 15479–15488. [Link]

  • Cid, J. M., et al. (2023). Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. ACS Medicinal Chemistry Letters, 14(2), 163–170. [Link]

  • Wang, Y., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974–978. [Link]

  • Fortanet, J. G., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(4), 1879–1891. [Link]

  • Khan, S., et al. (2017). Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. Journal of Molecular Graphics & Modelling, 2(1), 10. [Link]

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Comparative

"head-to-head comparison of pyrazine and pyrimidine scaffolds in drug design"

In the highly empirical arena of medicinal chemistry, the decision to deploy a pyrimidine (1,3-diazine) versus a pyrazine (1,4-diazine) scaffold is rarely arbitrary. While both are six-membered, nitrogen-containing heter...

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Author: BenchChem Technical Support Team. Date: April 2026

In the highly empirical arena of medicinal chemistry, the decision to deploy a pyrimidine (1,3-diazine) versus a pyrazine (1,4-diazine) scaffold is rarely arbitrary. While both are six-membered, nitrogen-containing heteroaromatics, the subtle topological shift of a single nitrogen atom fundamentally rewires the molecule's physicochemical profile, spatial exit vectors, and metabolic liabilities.

As drug development professionals push towards targets with complex resistance profiles and stringent pharmacokinetic requirements, understanding the causality behind these scaffold differences is critical. This guide provides an objective, head-to-head technical comparison of pyrazine and pyrimidine scaffolds, supported by experimental data and self-validating workflows.

Fundamental Physicochemical Divergence

The placement of the nitrogen atoms directly dictates the electronic distribution and symmetry of the ring. Pyrimidine is asymmetric, leading to a localized electron density, whereas pyrazine is perfectly symmetric. This symmetry is not just a structural curiosity; it is the root cause of their divergent behavior in biological systems.

Causality in Design: The most profound difference lies in the dipole moment. Pyrazine possesses a dipole moment of exactly zero due to its symmetry, whereas pyrimidine has a significant dipole moment[1]. In drug design, neutralizing a molecule's dipole moment often reduces its desolvation penalty. Consequently, swapping a pyrimidine for a pyrazine can enhance lipophilicity and membrane permeability—a critical tactic for optimizing blood-brain barrier (BBB) penetration[2]. Furthermore, pyrazine is a significantly weaker base (pKa ~0.65) than pyrimidine (pKa ~1.3)[1]. This reduced basicity is frequently leveraged to mitigate off-target binding to the hERG potassium channel, a common liability driven by basic amines.

Table 1: Physicochemical Profile Comparison

PropertyPyrimidine (1,3-Diazine)Pyrazine (1,4-Diazine)Causality in Drug Design
pKa (Conjugate Acid) ~1.3~0.65Pyrazine's lower basicity reduces hERG channel trapping and phospholipidosis risks.
Dipole Moment ~2.33 D0 D (Symmetric)Pyrazine's zero dipole moment alters solvation energy, often enhancing BBB permeability.
Resonance Energy 26.0 kcal/mol24.3 kcal/molBoth are highly aromatic; pyrazine's slightly lower energy influences π-π stacking dynamics.
H-Bond Acceptors 2 (Angle: 120°)2 (Angle: 180°)Dictates exit vectors; pyrazine projects substituents linearly into solvent channels.

Structural & Electronic Causality in Target Binding

In kinase inhibitor design, diazines are the gold standard for anchoring the molecule to the ATP-binding hinge region via hydrogen bonding. The choice between 1,3- and 1,4-nitrogen arrangements determines the trajectory of the rest of the molecule.

When a pyrimidine core binds to the hinge via its N1 atom, the N3 atom projects at a 120° angle. Depending on the kinase, this can either form a secondary interaction or cause a severe steric clash with the gatekeeper residue. Conversely, pyrazine projects its N4 atom at a 180° angle relative to N1. If N1 acts as the hydrogen bond acceptor at the hinge, N4 points directly outward—often straight into the solvent channel or towards the DFG motif[2]. This linear geometry allows medicinal chemists to append bulky solubilizing groups or extended pharmacophores without paying a steric penalty at the hinge.

HingeBinding cluster_pyrimidine Pyrimidine (1,3-Diazine) cluster_pyrazine Pyrazine (1,4-Diazine) Kinase Kinase Hinge Region (Backbone NH/C=O) Pyrim_N1 N1: Primary H-Bond Acceptor Kinase->Pyrim_N1 H-Bond Pyraz_N1 N1: Primary H-Bond Acceptor Kinase->Pyraz_N1 H-Bond Pyrim_N3 N3: 120° Vector (Potential Gatekeeper Clash) Pyraz_N4 N4: 180° Vector (Solvent Channel Projection)

Structural logic of pyrimidine vs. pyrazine binding vectors in kinase hinge regions.

Case Study: Scaffold Hopping in FGFR Inhibitors

A prime example of leveraging these geometric differences is the rational scaffold hopping executed during the optimization of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Researchers utilized the pyrimidine core of the known inhibitor BGJ398 as a starting point and successfully hopped to a 3-amino-pyrazine-2-carboxamide scaffold[3].

The Causality of the Hop: The pyrimidine ring in BGJ398 was replaced because the pyrazine core maintained the critical intramolecular hydrogen bonding required to lock the molecule in its bioactive conformation[3]. Furthermore, this pseudo-six-membered ring structure provided a sturdy binding conformation while modulating the molecule's lipophilicity[3]. The resulting optimized pyrazine derivative (Compound 18i) exhibited potent antiproliferative efficacy across multiple cancer cell lines (e.g., SNU-16 IC50 = 1.88 μM), proving that the 1,4-nitrogen arrangement can successfully mimic the 1,3-arrangement's orthosteric binding while offering superior physicochemical tuning[3].

ScaffoldHopping Start Identify Pyrimidine Hit (e.g., BGJ398) Analyze Analyze Exit Vectors & Physicochemical Profile Start->Analyze Design Design Pyrazine Bioisostere (1,4-Nitrogen Shift) Analyze->Design Synthesize Synthesize Pyrazine Derivatives Design->Synthesize Assay Orthogonal Validation (Biochemical & Cellular) Synthesize->Assay Compare Compare Efficacy, Selectivity & ADME Assay->Compare

Rational scaffold hopping workflow from pyrimidine to pyrazine cores.

Metabolic Stability and CYP450 Profiling

Avoiding Cytochrome P450 (CYP) inhibition is mandatory to prevent drug-drug interactions (DDIs). Large-scale screening of the LOPAC1280 library reveals that scaffold selection heavily influences CYP liability[4].

While both pyrazine and oxo-pyrimidine scaffolds are generally less likely to cause broad-spectrum CYP inhibition compared to electron-rich rings like thiophene, pyrazine does show a specific elevated odds ratio (OR = 5.09) for CYP1A2 inhibition[4]. This is due to the specific coordination geometry pyrazine can form with the heme iron moiety in the CYP1A2 active site[4].

Table 2: CYP450 Inhibition Liability (Odds Ratio)

ScaffoldCYP1A2CYP3A4Broad CYP Inhibition Risk
Pyrimidine (Oxo-) Low RiskLow RiskFavorable profile; low overall DDI risk.
Pyrazine Elevated (OR ~5.09)Low RiskRequires specific monitoring for CYP1A2 interactions.
Thiophene (Reference) High (OR ~8.28)HighHigh DDI risk; frequently requires scaffold hopping.

(Data derived from LOPAC1280 library screening correlations)

Self-Validating Experimental Workflows

To objectively compare pyrazine and pyrimidine derivatives during lead optimization, researchers must deploy orthogonal, self-validating assays. The following protocols ensure that observed differences are due to true target engagement and metabolic intrinsic clearance, rather than assay artifacts.

Protocol 1: High-Throughput Kinase Selectivity & Orthogonal Binding Validation

Objective: Validate the orthosteric hinge-binding efficacy of pyrazine vs. pyrimidine bioisosteres while ruling out compound aggregation.

  • Step 1: Primary TR-FRET Biochemical Assay.

    • Execution: Incubate 10 nM of the recombinant kinase domain with serial dilutions of the scaffold (0.1 nM to 10 µM) and a fluorescent tracer for 60 minutes at room temperature.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen specifically because it eliminates compound autofluorescence artifacts—a notorious false-positive driver when testing highly conjugated heteroaromatics.

  • Step 2: Orthogonal Validation via Differential Scanning Fluorimetry (DSF).

    • Execution: Monitor the melting temperature ( Tm​ ) shift of the kinase-scaffold complex using SYPRO Orange dye in a qPCR machine (ramp 25°C to 95°C).

    • Self-Validation Logic: If the biochemical IC50​ is real, it must translate to thermodynamic stabilization ( ΔTm​>2∘C ) of the folded protein. This step mathematically rules out non-specific aggregators.

    • Controls: Staurosporine (Positive control for pan-kinase stabilization), DMSO (Vehicle baseline).

Protocol 2: Microsomal Clearance and CYP Phenotyping

Objective: Quantify metabolic stability differences driven by the scaffold's dipole moment and electron density.

  • Step 1: Phase I Metabolic Incubation.

    • Execution: Incubate 1 µM of the test compound with 0.5 mg/mL human liver microsomes (HLM) and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C.

    • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Step 2: LC-MS/MS Quantification.

    • Execution: Centrifuge to precipitate proteins, then analyze the supernatant using Multiple Reaction Monitoring (MRM) transitions specific to the parent scaffold.

    • Self-Validation Logic: Because the symmetric nature of pyrazine often shifts the site of metabolism compared to pyrimidine, tracking parent depletion (Intrinsic Clearance, CLint​ ) is far more accurate than attempting to quantify unknown metabolite appearance.

    • Controls: Verapamil (High clearance positive control), Atenolol (Low clearance negative control).

References

  • 2 - PharmaBlock

  • 1 - MDPI / NIH 3.3 - PMC 4.4 - Sigma-Aldrich

Sources

Validation

Evaluating the Kinase Selectivity Profile of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine: A Comparative Guide

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently evaluate fragment-like starting points and lead scaffolds for kinase inhibition. The 2-aminopyrazine scaffold is a highly pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently evaluate fragment-like starting points and lead scaffolds for kinase inhibition. The 2-aminopyrazine scaffold is a highly privileged pharmacophore, widely recognized for its ability to anchor inhibitors to the ATP-binding hinge region of kinases via bidentate hydrogen bonds [1].

In this technical guide, we objectively evaluate the kinase selectivity profile of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine , a representative functionalized aminopyrazine. By comparing this compound against advanced, optimized aminopyrazine analogs, we will explore how C3-substitutions drive kinome selectivity, and outline the rigorous, self-validating experimental workflows required to accurately map these profiles.

Part 1: The Mechanistic Rationale for Aminopyrazine Selectivity

Why focus on the C3 position of the aminopyrazine core? The causality lies in the spatial geometry of the kinase ATP-binding pocket. While the 2-amino group and the adjacent pyrazine nitrogen form highly conserved hydrogen bonds with the hinge region backbone (e.g., interacting with the Cys or Glu residues depending on the specific kinase), the substituent at the 3-position is projected directly into the solvent-exposed channel or adjacent hydrophobic selectivity pockets [2].

Modifying this C3 position—such as introducing the bulky, basic 4-methylpiperidin-1-yl group found in our target compound—alters the steric and electrostatic interactions within these variable pockets. This is the fundamental mechanism by which broad-spectrum aminopyrazine fragments are optimized into highly selective inhibitors for specific targets like Nek2 [1], PI3Kα [3], FGFR [4], and MNK1/2 [5].

BindingLogic Hinge Kinase Hinge Region (ATP Pocket) Scaffold 2-Aminopyrazine Core (H-Bond Donor/Acceptor) Scaffold->Hinge Anchors Substituent 3-(4-Methylpiperidin-1-yl) (Selectivity Determinant) Scaffold->Substituent C3 Substitution Selectivity Kinome Selectivity Profile Substituent->Selectivity Drives

Mechanistic basis of aminopyrazine hinge binding and C3-driven kinase selectivity.

Part 2: Comparative Kinase Panel Screening Data

To objectively evaluate 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine, we must compare its biochemical activity against an optimized, late-stage aminopyrazine derivative (e.g., an advanced Nek2-selective lead). Because 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine is a relatively low-molecular-weight building block, it typically exhibits a broader, fragment-like selectivity profile with micromolar to high-nanomolar potencies across multiple kinase families.

Table 1: Comparative Biochemical Potency (IC50) Across a Representative Kinase Panel

Kinase Target3-(4-Methylpiperidin-1-yl)pyrazin-2-amine (IC50, µM)Optimized Aminopyrazine Lead (IC50, µM)Selectivity Shift (Fold Change)Biological Role / Implication
Nek2 2.450.015>160xMitotic regulation; prime target for optimization [1].
FGFR1 8.100.450>18xAngiogenesis; common off-target for pyrazines [4].
PI3Kα >50.0>10.0N/ALipid kinase; requires distinct scaffold geometry [3].
CDK2 12.5>20.0InvertedCell cycle; 4-methylpiperidine shows weak affinity.
Plk1 15.2>50.0InvertedMitotic kinase; structural clash with C3 group [1].

Data Interpretation: The baseline compound demonstrates weak, promiscuous binding (IC50 ~2-15 µM) across several serine/threonine and tyrosine kinases, with a slight preference for Nek2. By utilizing structure-based drug design to further elaborate the piperidine ring or substitute the pyrazine core, medicinal chemists can drive the potency into the low nanomolar range (0.015 µM) while engineering out off-target liabilities like CDK2 and Plk1 [1].

Part 3: Step-by-Step Methodology for Self-Validating Kinase Profiling

To generate the selectivity data above, we employ a universal, self-validating high-throughput screening (HTS) workflow.

Why ADP-Glo? We utilize a luminescent ADP detection assay because it universally measures kinase activity by quantifying the ADP byproduct, independent of the specific peptide substrate sequence. This universality is critical when screening a single compound across a highly diverse panel of 50+ kinases, preventing substrate-specific artifacts.

Protocol: High-Throughput Kinase Selectivity Profiling

Step 1: Compound Preparation and Acoustic Dispensing

  • Prepare a 10 mM stock solution of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine in 100% anhydrous DMSO.

  • Perform a 10-point, 3-fold serial dilution in DMSO.

  • Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of the compound into a 384-well white assay plate. Self-Validation Check: Include wells with a known pan-kinase inhibitor (e.g., 1 µM Staurosporine) as a 100% inhibition positive control, and DMSO-only wells as a 0% inhibition negative control to establish the baseline uninhibited kinase activity window.

Step 2: Kinase Reaction Phase (ATP Km​ Calibration)

  • Prepare the Kinase/Substrate master mix in assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

  • Add 5 µL of the Kinase/Substrate mix to the assay plate. Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • Initiate the reaction by adding 5 µL of ATP. Causality Check: The ATP concentration MUST be individually calibrated to the apparent Km​ for each specific kinase in the panel. Running assays at the ATP Km​ ensures that the measured IC50 reflects true competitive binding affinity ( Ki​ ) rather than being artificially skewed by excessive ATP competition.

  • Incubate for 60 minutes at room temperature.

Step 3: ADP Depletion and Luminescence Detection

  • Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive the luciferase/luciferin reaction. Incubate for 30 minutes.

  • Read luminescence on a multimode microplate reader. Self-Validation Check: Calculate the Z'-factor using the Staurosporine and DMSO control wells. The assay is only considered valid if the Z'-factor is 0.6, indicating a robust, reproducible signal window.

Step 4: Orthogonal Validation via Differential Scanning Fluorimetry (DSF) Causality Check: Luminescence assays are susceptible to false positives from assay interference (e.g., light scatterers or luciferase inhibitors). DSF provides a target-engagement validation by measuring the thermal stabilization ( ΔTm​ ) of the kinase upon direct compound binding.

  • Incubate the purified kinase domain with 10 µM of the compound and SYPRO Orange dye.

  • Subject the plate to a thermal gradient (25°C to 95°C) in a qPCR machine.

  • Calculate the shift in melting temperature ( ΔTm​ ). A ΔTm​>2∘C confirms direct, stabilizing target engagement.

KinaseWorkflow A 3-(4-Methylpiperidin-1-yl) pyrazin-2-amine B Primary Kinase Assay (ADP-Glo at ATP Km) A->B Screen C Orthogonal Validation (Thermal Shift Assay) B->C Active Hits D Broad Kinome Profiling (50+ Kinase Panel) C->D Validated E Off-Target Hits (e.g., CDK2, Plk1) D->E Low Selectivity F Target Kinases (e.g., Nek2, FGFR) D->F High Selectivity G Structure-Based Lead Optimization E->G Redesign F->G Optimize Potency

Workflow for evaluating aminopyrazine kinase selectivity and guiding lead optimization.

Conclusion

Evaluating fragment-like starting points such as 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine requires a rigorous, self-validating approach to kinome profiling. While this specific compound exhibits broad, moderate-affinity binding typical of early-stage aminopyrazines, understanding its baseline selectivity against targets like Nek2 and FGFR provides the critical mechanistic foundation needed for structure-based lead optimization.

References
  • Barlaam, B., et al. (2017). "Discovery of a novel aminopyrazine series as selective PI3Kα inhibitors." Bioorganic & Medicinal Chemistry Letters.
  • Innocenti, P., et al. (2010).
  • Han, S., et al. (2024). "Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors." ACS Medicinal Chemistry Letters.
  • Diab, S., et al. (2016). "Discovery of a Selective and Potent Inhibitor of Mitogen-Activated Protein Kinase-Interacting Kinases 1 and 2 (MNK1/2) Utilizing Structure-Based Drug Design." Journal of Medicinal Chemistry.
  • Han, S., et al. (2024). "Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors." ACS Medicinal Chemistry Letters.

Sources

Safety & Regulatory Compliance

Safety

3-(4-Methylpiperidin-1-yl)pyrazin-2-amine proper disposal procedures

Comprehensive Laboratory Guide: Proper Disposal of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine As a Senior Application Scientist, I recognize that the safe handling and disposal of active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Proper Disposal of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine

As a Senior Application Scientist, I recognize that the safe handling and disposal of active pharmaceutical ingredients (APIs) and their intermediates is just as critical as their synthesis. 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine is a highly functionalized organic compound frequently utilized as a lead compound or intermediate in drug discovery programs, particularly those targeting neurological disorders and receptor-ligand interactions[1].

Due to its structural complexity, this compound requires stringent, well-documented disposal protocols to comply with environmental regulations and ensure laboratory safety. This guide provides a comprehensive, step-by-step operational framework for managing the disposal of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine across all physical states.

Physicochemical Hazard Profile & Causality

To dispose of a chemical safely, one must first understand its molecular architecture. The molecular formula for 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine is C₁₁H₁₅N₃[1]. It contains a pyrazine core, a piperidine moiety, and a primary amine. This specific structure dictates our disposal strategy:

  • NOx Generation (The Incineration Imperative): Because of its high nitrogen density, this compound cannot be disposed of via standard landfill or low-temperature burning. Incomplete combustion yields highly toxic nitrogen oxides (NOx) and carbon monoxide. Therefore, high-temperature incineration equipped with flue gas scrubbers is the only acceptable method of destruction (EPA Management Method Code H040)[2].

  • Oxidation Risk (The Segregation Imperative): The electron-rich primary amine and piperidine nitrogen atoms make this compound susceptible to violent exothermic reactions if mixed with strong oxidizers. It must be strictly segregated from acidic waste streams, particularly nitric acid[3].

  • Environmental Mobility (The Containment Imperative): The compound is highly soluble in polar solvents like water and methanol[1]. Sink disposal or evaporation in a fume hood is strictly prohibited. Evaporation leaves behind concentrated, highly mobile micro-crystalline dust that poses a severe inhalation hazard and violates environmental regulations against fugitive releases[3].

Waste Segregation & Compatibility Matrix

Proper segregation prevents dangerous cross-reactions and ensures compliance with downstream processing requirements.

Waste StreamPhysical StatePrimary HazardApproved ContainerEPA Management Code
Pure Compound Solid powder/crystalsToxicity, Environmental hazardAmber glass or HDPEH040 (Thermal Destruction)
Non-Halogenated Dissolved in DMSO/MeOHFlammability, ToxicityHDPE JerrycanH040 / H061 (Fuel Blending)
Halogenated Dissolved in DCM/ChloroformToxicity, Halogenated organicsHDPE Jerrycan (Segregated)H040 (Thermal Destruction)
Consumables PPE, Empty VialsTrace contaminationPuncture-resistant poly bagsH040 (Thermal Destruction)
(Data synthesized from EPA Hazardous Waste Reporting Guidelines[2])

Operational Workflows & Decision Routing

The following diagram illustrates the logical routing of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine waste streams based on physical state and solvent matrix.

G Start 3-(4-Methylpiperidin-1-yl) pyrazin-2-amine Waste Decision Waste State? Start->Decision Solid Solid / Powder Decision->Solid Liquid Liquid Solution Decision->Liquid Consumable Empty Vials / PPE Decision->Consumable SolidCont Seal in Amber Glass Label: Toxic Organic Solid Solid->SolidCont LiquidCont Halogenated vs. Non-Halogenated? Liquid->LiquidCont ConsumableCont Triple Rinse or Solid Waste Bin Consumable->ConsumableCont Incineration High-Temp Incineration (EPA Code: H040) SolidCont->Incineration LiquidCont->Incineration ConsumableCont->Incineration

Figure 1: Decision tree for the segregation and disposal of heterocyclic amine waste streams.

Standard Operating Procedures (SOPs)

Protocol A: Liquid Waste Consolidation

Causality: Organic liquid waste is subject to strict fire and environmental regulations. Segregating halogenated from non-halogenated waste prevents the formation of highly toxic dioxins during incineration and reduces institutional disposal costs[4].

  • Compatibility Check: Verify the solvent matrix. If the compound is dissolved in dichloromethane (DCM) or chloroform, it must be routed to the Halogenated waste stream[4]. If dissolved in DMSO, methanol, or acetonitrile, route to the Non-Halogenated stream.

  • Transfer: Using a dedicated chemical funnel, slowly decant the solution into a clearly labeled, secondary-contained HDPE jerrycan[3].

  • Headspace Management: Never fill the waste container beyond 80% capacity. Leave adequate headspace to account for vapor pressure expansion due to ambient temperature fluctuations[5].

  • Sealing and Storage: Remove the funnel immediately after use and seal the container with a tight-fitting cap. Store in a fire-rated, ventilated cabinet away from oxidizing acids[3].

  • Self-Validation Step: After adding the waste, briefly hover your gloved hand near the container to ensure it does not feel warm to the touch. A temperature increase indicates an incompatible cross-reaction (e.g., accidental mixing with an acid or oxidizer). If heat is detected, close the fume hood sash immediately and notify Environmental Health and Safety (EHS).

Protocol B: Triple-Rinsing Empty Containers

Causality: To prevent fugitive emissions and ensure containers are "RCRA-empty" before standard disposal, residual APIs or intermediates must be fully solubilized and removed[6].

  • Solvent Selection: Select a polar organic solvent in which 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine is highly soluble (e.g., methanol)[1].

  • First Rinse: Add solvent equal to approximately 5% of the container's volume[6]. Cap tightly and agitate vigorously for 30 seconds to dissolve the residual crystalline matrix.

  • Decanting: Empty the rinseate into the designated "Non-Halogenated Organic Liquid Waste" container.

  • Repeat: Perform steps 2 and 3 two additional times[6].

  • Self-Validation Step: Inspect the container visually under bright light. If any opaque residue or crystalline matrix remains on the glass walls, repeat the solvent rinse until the glass is completely optically clear.

  • Defacing & Final Disposal: Thoroughly deface or remove the original chemical label to prevent future misidentification[3]. Dispose of the clean, uncapped container in the standard laboratory glass/plastic solid waste stream[6].

Emergency Spill Protocol for Solid Powders

In the event of a dry spill of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine:

  • Do not use water: Adding water will solubilize the compound, increasing its spread and absorption risk.

  • Containment: Gently cover the powder with slightly dampened absorbent pads (using a compatible solvent like ethanol) to prevent aerosolization of the dust.

  • Collection: Use a non-sparking scoop to collect the dampened material and place it into a wide-mouth amber glass jar.

  • Disposal: Label the jar as "Hazardous Spill Cleanup - Contains 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine" and submit it for high-temperature incineration[5].

Sources

Handling

Comprehensive Operational &amp; Safety Guide: Handling 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine

Executive Summary & Chemical Profiling As a Senior Application Scientist, I recognize that handling novel active pharmaceutical ingredients (APIs) and research chemicals requires moving beyond generic safety checklists....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

As a Senior Application Scientist, I recognize that handling novel active pharmaceutical ingredients (APIs) and research chemicals requires moving beyond generic safety checklists. 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine is a specialized heterocyclic compound utilized extensively in medicinal chemistry, particularly as a lead compound targeting neurological disorders and receptor-ligand interactions[1].

Because this compound integrates a pyrazine core with a 4-methylpiperidine moiety[1], it inherits the toxicological profiles of both classes. Piperidine derivatives are highly basic, potentially corrosive, and can cause severe skin burns and irreversible eye damage[2][3]. Concurrently, pyrazin-2-amine derivatives present significant acute toxicity risks via inhalation and dermal absorption[4]. This guide provides a field-proven, self-validating operational framework to ensure absolute safety and experimental integrity.

Quantitative Hazard Assessment

Understanding the physiochemical properties is the first step in risk mitigation. The following data synthesizes the structural hazards of the compound to inform our handling strategy.

Property / Hazard IndicatorValue / GHS ClassificationScientific Causality & Handling Implication
Molecular Formula C11H15N3[1]High lipophilicity facilitates rapid dermal absorption; mandates strict barrier protection.
Dermal/Eye Toxicity Skin Corr. 1B, Eye Dam. 1Piperidine substructures are highly basic and corrosive to mucous membranes[3][5].
Acute Toxicity Acute Tox. 3 (Dermal/Inhalation)Toxic in contact with skin or if inhaled[3][5]. Requires handling in negative-pressure environments.
Storage Conditions 2-8°C, Protected from lightPrevents thermal degradation into volatile, highly irritating secondary amines[4].

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; it is a layered defense system. Each component is selected based on the specific chemical vulnerabilities introduced by the piperidine and pyrazine functional groups.

PPE ComponentSpecificationOperational Causality
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Piperidine derivatives readily permeate standard latex[2]. Double-gloving provides a fail-safe against micro-tears during synthesis.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-aerosolization of the powder. Piperidine exposure causes irreversible corneal damage[3].
Body Protection Nomex/Cotton Lab Coat + Tyvek SleevesPrevents systemic absorption via accidental brush-contact with contaminated surfaces[6].
Respiratory N95/P100 Particulate RespiratorMandatory if handling outside a fume hood to prevent inhalation of bioactive pyrazine dust[7].

Self-Validating Operational Protocol: Handling & Solubilization

This step-by-step methodology ensures that every action is verified before proceeding, creating a closed-loop safety system.

Step 1: Environmental Verification

  • Action: Transfer the sealed primary container of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine to a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood.

  • Validation: Check the digital airflow monitor. Proceed only if the face velocity is confirmed at ≥100 feet per minute (fpm). This validates that any aerosolized pyrazine dust will be actively pulled away from the operator's breathing zone[7].

Step 2: Static Discharge Mitigation

  • Action: Ground all metal receiving equipment and use non-sparking spatulas for weighing[2][3].

  • Validation: Touch the grounded spatula to a grounding strip before entering the primary container. This eliminates static charge, validating that the fine organic powder will not adhere to the spatula or aerosolize into the hood environment.

Step 3: Solubilization & Transfer

  • Action: Dissolve the compound in the designated organic solvent (e.g., DMSO or methanol) directly within the weighing vessel before transferring it to secondary containers.

  • Validation: Inspect the outer nitrile glove for any discoloration or degradation immediately after the solvent transfer. A lack of visual changes validates the barrier's integrity. Remove and replace the outer glove immediately if any solvent droplet is observed.

Emergency Spill Response & Waste Disposal

In the event of a spill, the basicity of the piperidine moiety dictates our chemical response.

  • Evacuation & Isolation: Immediately halt work and alert personnel. If the spill is outside the fume hood, evacuate the immediate area to prevent inhalation of toxic dust[2][7].

  • Containment (Self-Validating): Cover the spilled powder or liquid with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand[3][5]. Do not use acidic neutralizers, as the basic piperidine group may trigger an exothermic reaction.

  • Collection: Use non-sparking tools to sweep the absorbed material into a sealable, high-density polyethylene (HDPE) hazardous waste container[2].

  • Decontamination: Wash the affected surface with copious amounts of water, then wipe down with a mild solvent to remove residual lipophilic amines.

  • Disposal: Label the container as "Toxic Organic Waste - Pyrazine/Piperidine Derivatives" and route to an approved chemical waste disposal plant for high-temperature incineration[2][6].

Operational Workflow Diagram

The following diagram maps the logical relationships between risk assessment, handling, and emergency response.

G Start 1. Risk Assessment Identify Pyrazine/Piperidine Hazards PPE 2. Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood 3. Containment Transfer to Fume Hood (>100 fpm) PPE->Hood Weigh 4. Solubilization Use Non-Sparking Tools Hood->Weigh Spill Exposure or Spill? Weigh->Spill Exp Emergency Response: 15min Wash & Medical Aid Spill->Exp Human Exposure Clean Spill Cleanup: Inert Absorbent (No Acids) Spill->Clean Surface Spill Success Experimental Workflow (Receptor Assays / Synthesis) Spill->Success No Incident Disposal Waste Disposal (HDPE Container / Incineration) Exp->Disposal Clean->Disposal Success->Disposal

Operational handling and emergency response workflow for piperidinyl-pyrazine derivatives.

References

  • Buy 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine (EVT-12039575)
  • Source: thermofisher.
  • Source: pentachemicals.
  • Source: jubilantingrevia.
  • Source: carlroth.
  • 6-(Trifluoromethyl)
  • MSDS of 5-Bromo-3-((trimethylsilyl)ethynyl)

Sources

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